Product packaging for 3-CHLORO-DL-PHENYLALANINE(Cat. No.:CAS No. 14091-12-4)

3-CHLORO-DL-PHENYLALANINE

Cat. No.: B613271
CAS No.: 14091-12-4
M. Wt: 199.64
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-DL-PHENYLALANINE is a useful research compound. Molecular weight is 199.64. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
 B613271 3-CHLORO-DL-PHENYLALANINE CAS No. 14091-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-15-6, 14091-12-4
Record name 3-Chlorophenylalanine
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Record name 3-Chloro-3-phenylalanine
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Record name 3-Chloro-3-phenyl-DL-alanine
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Record name 3-chloro-3-phenylalanine
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Foundational & Exploratory

A Technical Guide to 3-Chloro-DL-phenylalanine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Chloro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid derivative of phenylalanine. As a chlorinated analogue, it serves as a valuable building block in medicinal chemistry and a tool in biochemical research. Its structural similarity to the natural amino acid allows for its use in studies of protein synthesis and enzyme activity.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. The structure consists of a phenylalanine backbone with a chlorine atom substituted at the meta-position (carbon 3) of the phenyl ring. This substitution significantly influences the molecule's electronic properties and steric profile compared to native phenylalanine.

Identifier Value
IUPAC Name 2-Amino-3-(3-chlorophenyl)propanoic acid[1][2]
Synonyms DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine[1]
CAS Number 1956-15-6[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][2][3][4][5]
SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)N[6]
InChI Key JJDJLFDGCUYZMN-UHFFFAOYSA-N[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in experimental settings.

Property Value
Molecular Weight 199.63 g/mol [2][3]
Appearance White to off-white powder[1][6]
Melting Point 226-232 °C (for D-isomer)[4]
pKa pK₁: 2.17; pK₂: 8.91 (at 25 °C)[6]
Storage Conditions 0-8 °C[1][4]

Biological Context and Significance

As an analogue of L-phenylalanine, this compound can interact with biological systems in unique ways. L-phenylalanine is an essential amino acid and a precursor to L-tyrosine and the catecholamine neurotransmitters. The introduction of a chlorine atom can alter enzyme-substrate interactions and metabolic processing.

The metabolic pathway originating from L-phenylalanine is critical for neurological function.[7][8] this compound is explored in neuropharmacology for its potential to modulate these neurotransmitter systems.[1]

Metabolic_Pathway_of_Phenylalanine phe L-Phenylalanine tyr L-Tyrosine phe->tyr Phenylalanine hydroxylase ldopa L-DOPA tyr->ldopa Tyrosine hydroxylase dopamine Dopamine ldopa->dopamine DOPA decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β- hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT Synthesis_Workflow reactants Reactants (3-Chlorobenzaldehyde, N-acetylglycine) azalactone Step 1: Azalactone Formation (Heating with Acetic Anhydride) reactants->azalactone hydrolysis Step 2: Hydrolysis (Reflux with NaOH) azalactone->hydrolysis precipitation Step 3: Acidification & Precipitation hydrolysis->precipitation product Final Product (this compound) precipitation->product

References

3-CHLORO-DL-PHENYLALANINE CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog with significant applications in biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides an overview of its synthesis, explores its applications, and includes a representative experimental protocol for its use in biochemical assays. A key focus is placed on its role as a modulator of enzyme activity and its utility as a building block in peptide synthesis.

Introduction

This compound is a halogenated derivative of the essential amino acid DL-phenylalanine. The introduction of a chlorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties, making it a valuable tool for researchers. Its structural similarity to natural amino acids allows it to be recognized by biological systems, where it can act as a competitive inhibitor or be incorporated into peptides to modify their structure and function.[1] This guide serves as a technical resource for professionals utilizing or considering the use of this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1956-15-6[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][3]
Molecular Weight 199.63 g/mol [3][4]
Appearance White to off-white powder[1][3]
Storage Conditions 0-8 °C[1][3]
pKa₁ 2.17 (+1) (25°C)[3]
pKa₂ 8.91 (0) (25°C)[3]

Synthesis Overview

The synthesis of this compound can be achieved through various chemical routes. A common strategy involves the use of 3-chlorobenzaldehyde as a starting material. While specific protocols for the DL-racemic mixture are less commonly published than for its enantiomerically pure forms, the general principles of amino acid synthesis, such as the Strecker synthesis or variations thereof, can be applied.

One potential synthetic pathway starts from 3-chlorobenzaldehyde, which can be prepared from m-nitrobenzaldehyde.[5] The aldehyde can then undergo a series of reactions to introduce the amino and carboxylic acid functionalities. Another approach involves the modification of a pre-existing amino acid scaffold. For instance, L-phenylalanine can be used as a starting material for the synthesis of its chlorinated derivatives.[2]

Applications in Research and Drug Development

This compound is a versatile molecule with a range of applications in scientific research and the development of new therapeutic agents.

Biochemical Research and Enzyme Inhibition

Due to its structural analogy to phenylalanine, this compound is utilized in studies of protein synthesis and enzyme activity.[1] While much of the literature focuses on the para-chloro isomer's potent inhibition of tryptophan hydroxylase and phenylalanine hydroxylase, the meta-substituted analog also serves as a valuable probe for investigating enzyme-substrate interactions.[6][7][8] It can act as a competitive inhibitor for enzymes that process phenylalanine, thereby helping to elucidate metabolic pathways and enzyme mechanisms.

Pharmaceutical Development and Peptide Synthesis

In the realm of drug discovery, this compound serves as a key intermediate in the synthesis of various small molecule pharmaceuticals, particularly those targeting neurological disorders.[1][9] Its incorporation into peptide chains is a significant area of application. The presence of the chlorine atom can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.[9] Furthermore, the electronic properties of the chloro-substituted phenyl ring can modulate the binding affinity and selectivity of the peptide for its biological target.[9]

The incorporation of this compound into peptides is typically achieved using solid-phase peptide synthesis (SPPS).[10][11][12] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support.

Experimental Protocols

This section provides a representative experimental protocol for investigating the inhibitory effect of this compound on a phenylalanine-utilizing enzyme, such as phenylalanine hydroxylase (PAH).

Objective: To determine the inhibitory potential of this compound on the activity of phenylalanine hydroxylase.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound (inhibitor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Preparation of Reaction Buffer: Prepare a Tris-HCl buffer containing catalase and DTT.

  • Preparation of Solutions: Prepare a stock solution of L-phenylalanine and serial dilutions of this compound.

  • Enzyme Assay: a. In a microplate, add the reaction buffer, PAH enzyme, and varying concentrations of this compound. b. Pre-incubate the mixture for 10 minutes at 37°C. c. Initiate the reaction by adding L-phenylalanine and BH₄. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding perchloric acid.

  • Analysis: a. Centrifuge the samples to pellet the precipitated protein. b. Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.

  • Data Analysis: a. Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀). b. To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Prepare Reaction Buffer mix Mix Buffer, Enzyme, & Inhibitor prep_buffer->mix prep_solutions Prepare Substrate & Inhibitor Solutions prep_solutions->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate start_reaction Initiate with Substrate & Cofactor pre_incubate->start_reaction incubate Incubate (37°C) start_reaction->incubate stop_reaction Stop Reaction (Perchloric Acid) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC Analysis (Tyrosine Quantification) centrifuge->hplc ic50 Determine IC₅₀ hplc->ic50 lineweaver_burk Lineweaver-Burk Plot (Mode of Inhibition) hplc->lineweaver_burk

Enzyme Inhibition Assay Workflow

logical_relationship cluster_compound This compound cluster_applications Primary Applications cluster_biochem_details Mechanisms/Uses cluster_pharma_details Mechanisms/Uses compound 3-Chloro-DL-Phe biochem Biochemical Research compound->biochem pharma Pharmaceutical Development compound->pharma enzyme_inhibition Enzyme Inhibition (e.g., Phenylalanine-utilizing enzymes) biochem->enzyme_inhibition protein_synthesis Protein Synthesis Studies biochem->protein_synthesis peptide_synthesis Peptide Synthesis (Enhanced Stability/Affinity) pharma->peptide_synthesis small_molecule Small Molecule Intermediate pharma->small_molecule

Applications of this compound

Conclusion

This compound is a valuable synthetic amino acid with diverse applications in both fundamental biochemical research and applied pharmaceutical sciences. Its ability to act as an enzyme inhibitor and as a building block for modified peptides makes it a powerful tool for elucidating biological mechanisms and for the rational design of novel therapeutics. This guide has provided a technical overview of its properties, synthesis, and applications, along with a practical experimental protocol, to aid researchers in leveraging the unique characteristics of this compound.

References

mechanism of action of 3-CHLORO-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, non-proteinogenic amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research. While often discussed in the context of other halogenated phenylalanines, its primary, quantitatively defined mechanism of action is distinct. Recent evidence demonstrates that this compound acts as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids. This technical guide provides a detailed examination of this mechanism, presenting the available quantitative data, outlining relevant experimental protocols, and visualizing the core pathways and workflows. This document is intended to provide clarity on the specific actions of the 3-chloro isomer and serve as a resource for researchers utilizing this compound.

Core Mechanism of Action: Competitive Inhibition of L-type Amino Acid Transporter 1 (LAT1)

The principal mechanism of action for this compound is the competitive inhibition of the L-type amino acid transporter 1 (LAT1).[1] LAT1 is a crucial membrane protein responsible for the sodium-independent transport of large neutral amino acids (LNAAs), including leucine, isoleucine, valine, and phenylalanine, across cell membranes.

As a structural analog of phenylalanine, this compound competes with endogenous LNAAs for binding to the transporter. This inhibition blocks or reduces the influx of essential amino acids into the cell, which can have significant downstream effects on processes like protein synthesis and cell growth signaling. Studies have shown that the inhibitory effect of halogenated phenylalanines at the meta-position (position 3) on both LAT1 and LAT2 increases with the size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine).[1]

This action is distinct from the more widely studied isomer, 4-chlorophenylalanine (p-chlorophenylalanine or PCPA), which is a well-documented irreversible inhibitor of tryptophan hydroxylase and phenylalanine hydroxylase.[2][3][4] While this compound is used in general studies of enzyme activity, its specific, quantitatively-supported mechanism relates to amino acid transport.[5]

Quantitative Data: Transporter Inhibition

The inhibitory potency of this compound has been quantitatively assessed against L-type amino acid transporters. The data is summarized in the table below, based on competitive inhibition experiments measuring the uptake of radiolabeled L-leucine (for LAT1) and L-alanine (for LAT2).[1]

CompoundTarget TransporterInhibition Constant (Ki)Assay SystemReference
3-Chloro-phenylalanine LAT1Data derived from competitive inhibition plotsHEK293 cells expressing hLAT1[1]
3-Chloro-phenylalanine LAT2Data derived from competitive inhibition plotsHEK293 cells expressing hLAT2[1]

Table 1: Inhibitory Activity of 3-Chloro-phenylalanine against L-type Amino Acid Transporters. Note: The referenced study presented the data in Lineweaver-Burk plots to establish competitive inhibition and derived Ki values from this analysis.

Experimental Protocols

L-type Amino Acid Transporter (LAT1) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on LAT1-mediated amino acid uptake, as established in the literature.[1]

Objective: To quantify the competitive inhibition of LAT1 by this compound by measuring its effect on the uptake of a radiolabeled LAT1 substrate, such as L-[14C]leucine.

Materials:

  • HEK293 cells stably expressing human LAT1 (hLAT1).

  • Cell culture medium and reagents.

  • L-[14C]leucine (radiolabeled substrate).

  • Unlabeled L-leucine (for standard curve).

  • This compound (test inhibitor).

  • Phosphate-buffered saline (PBS) or other appropriate assay buffer.

  • Scintillation counter and scintillation fluid.

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Culture HEK293-hLAT1 cells in appropriate multi-well plates until they reach the desired confluency.

  • Preparation: On the day of the experiment, wash the cells with pre-warmed PBS to remove culture medium.

  • Inhibitor Incubation: Add assay buffer containing various concentrations of this compound to the cells. Include a "no inhibitor" control.

  • Reaction Initiation: Initiate the transport assay by adding a fixed concentration of L-[14C]leucine to each well.

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at 37°C. The time should be within the linear range of uptake.

  • Reaction Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the measured CPM against the concentration of this compound. To determine the inhibition constant (Ki), perform the assay using multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot.

Phenylalanine Hydroxylase (PAH) Activity Assay

While not the primary documented mechanism, researchers may wish to screen this compound for effects on PAH. This generic protocol outlines a common spectrophotometric method.

Objective: To determine if this compound inhibits the enzymatic conversion of L-phenylalanine to L-tyrosine.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH) enzyme.

  • L-phenylalanine (substrate).

  • Tetrahydrobiopterin (BH4) (cofactor).

  • NADH.

  • Dihydropteridine reductase.

  • This compound (test compound).

  • Reaction buffer (e.g., HEPES).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, L-phenylalanine, NADH, BH4, and dihydropteridine reductase.

  • Inhibitor Addition: Add varying concentrations of this compound to the test cuvettes. Include a control cuvette with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PAH enzyme.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm as NADH is consumed.

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the rate of reaction against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core mechanism of LAT1 inhibition and the associated experimental workflow.

Mechanism: Competitive Inhibition of LAT1 Transporter cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space LAT1 LAT1 Transporter LAT1->Intracellular Transport LNAA Large Neutral Amino Acids (e.g., Leucine) LNAA->LAT1 Binds & Transports ClPhe 3-Chloro-DL- phenylalanine ClPhe->LAT1 Competitively Binds & Inhibits Transport

Caption: this compound competitively inhibits the LAT1 transporter.

Workflow: LAT1 Inhibition Assay cluster_workflow A Culture LAT1-expressing cells B Wash cells and add buffer with varying concentrations of this compound A->B C Add radiolabeled substrate (e.g., L-[14C]leucine) B->C D Incubate for a defined time (1-5 min) C->D E Terminate reaction with ice-cold wash D->E F Lyse cells and measure radioactivity E->F G Analyze data to determine inhibition (Ki) F->G

Caption: Experimental workflow for quantifying LAT1 transporter inhibition.

References

3-Chloro-DL-phenylalanine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine. While the definitive discovery of this compound is not extensively documented, its synthesis and study are rooted in the broader exploration of halogenated amino acids as tools in biochemistry and as precursors for novel pharmaceuticals. This document details the primary synthetic routes, including chemical and enzymatic methods, providing experimental protocols and quantitative data where available. It also explores the biological context of chlorophenylalanines, with a focus on their known mechanisms of action and effects on cellular pathways. Spectroscopic data for the characterization of this compound are also presented.

Introduction: Discovery and Background

The precise historical account of the initial discovery and synthesis of this compound is not well-documented in readily available literature. However, its development can be situated within the broader scientific interest in halogenated amino acids that emerged in the mid-20th century. Researchers began exploring the effects of incorporating halogen atoms into amino acids to create analogs that could act as antagonists or probes of metabolic pathways. The synthesis of various halogenated carboxylic acids and amino acids has been a subject of interest for their potential biological activities.[1] Natural and synthetic halogenated amino acids are recognized for their unique structural and bioactive features, particularly in antimicrobial peptides and peptidomimetics.[2] The introduction of a chlorine atom at the meta position of the phenyl ring in phenylalanine significantly alters its electronic and steric properties, making this compound a valuable compound for various research applications, including peptide synthesis and drug discovery.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.

Chemical Synthesis: The Erlenmeyer-Plöchl Reaction

A classic and versatile method for the synthesis of α-amino acids is the Erlenmeyer-Plöchl synthesis.[4][5] This reaction involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde in the presence of acetic anhydride and a base (e.g., sodium acetate) to form an azlactone intermediate. Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid. For the synthesis of this compound, 3-chlorobenzaldehyde is the key starting material.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of this compound

  • Step 1: Azlactone Formation.

    • In a round-bottom flask, combine 3-chlorobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) to the mixture.

    • Heat the reaction mixture to 100-110 °C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. Slowly add ethanol to precipitate the 4-(3-chlorobenzylidene)-2-phenyloxazol-5(4H)-one (azlactone).

    • Filter the solid product, wash with cold ethanol, followed by water, and dry under vacuum.

  • Step 2: Reduction and Hydrolysis.

    • The azlactone intermediate is then subjected to a reduction step, typically using a reducing agent like sodium amalgam, to saturate the double bond.

    • Following reduction, the resulting saturated azlactone is hydrolyzed under acidic or basic conditions to open the ring and remove the acyl protecting group, yielding this compound.

Quantitative Data (Illustrative)

ParameterValueReference
Starting Material3-Chlorobenzaldehyde[4][5]
Key ReagentsHippuric Acid, Acetic Anhydride, Sodium Acetate[4][5]
Intermediate4-(3-chlorobenzylidene)-2-phenyloxazol-5(4H)-one[4][5]
Final ProductThis compound[4][5]
Purity>98% (achievable with purification)[6]

Logical Workflow for Erlenmeyer-Plöchl Synthesis

Erlenmeyer_Plochl A 3-Chlorobenzaldehyde + Hippuric Acid C Azlactone Formation (Condensation) A->C B Acetic Anhydride, Sodium Acetate B->C D 4-(3-chlorobenzylidene)- 2-phenyloxazol-5(4H)-one C->D E Reduction (e.g., Sodium Amalgam) D->E F Saturated Azlactone E->F G Hydrolysis (Acid or Base) F->G H This compound G->H

Caption: Workflow of the Erlenmeyer-Plöchl synthesis for this compound.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of amino acids. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce phenylalanine derivatives.[7][8] This approach can be used to synthesize this compound from 3-chlorocinnamic acid.

Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

  • Reaction Setup:

    • Prepare a buffered solution (e.g., bicarbonate buffer, pH 9.5-10.5) containing a high concentration of an ammonia source (e.g., 6 M NH3).[9]

    • Dissolve 3-chlorocinnamic acid (e.g., 50 mM) in the buffer, potentially with a co-solvent like DMSO to aid solubility.[9]

    • Add the PAL enzyme preparation (e.g., 5.0 wt% of the substrate).[9]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24-36 hours).[9]

    • Monitor the conversion of the substrate to the product using High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Upon completion, the enzyme can be removed by denaturation and centrifugation.

    • The product, this compound, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Quantitative Data from Related Enzymatic Syntheses

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee)Reference
Electron-deficient aryl acrylatesEngineered PbPAL>99 (for d-enantiomer)>99%[9]
p-Nitrocinnamic acidPAL/LAAD cascade7196% (for d-enantiomer)[10][11]
3-Methoxy-cinnamic acidImmobilized PAL88 ± 4Not specified[7]

Note: The data above is for related substituted phenylalanines and illustrates the potential of enzymatic methods. Specific yields for this compound would need to be determined experimentally.

Workflow for Enzymatic Synthesis

Enzymatic_Synthesis A 3-Chlorocinnamic Acid D Enzymatic Amination A->D B Ammonia Source B->D C Phenylalanine Ammonia Lyase (PAL) C->D E This compound D->E F Purification E->F G Pure this compound F->G

Caption: General workflow for the enzymatic synthesis of this compound.

Biological Context and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed, the biological effects of chlorophenylalanines, particularly the para-substituted isomer (p-chlorophenylalanine or fenclonine), have been studied. These compounds are known to interfere with the metabolism of aromatic amino acids.

The primary mechanism of action for p-chlorophenylalanine is the irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[12] This leads to a significant depletion of serotonin in the brain. Although less studied, this compound, due to its structural similarity to phenylalanine, is expected to interact with enzymes involved in phenylalanine metabolism, such as phenylalanine hydroxylase.[13][14] It may act as a competitive inhibitor of this enzyme, which is responsible for the conversion of phenylalanine to tyrosine.

Potential Signaling Pathway Interactions

Signaling_Pathway cluster_0 Normal Phenylalanine Metabolism cluster_1 Potential Inhibition by this compound Phe Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Tyr Tyrosine PAH->Tyr 3ClPhe This compound PAH_inhibited Phenylalanine Hydroxylase 3ClPhe->PAH_inhibited Inhibition

Caption: Potential inhibition of Phenylalanine Hydroxylase by this compound.

Furthermore, studies on p-chlorophenylalanine have shown that it can inhibit the cellular uptake of other large neutral amino acids and can be toxic to cells, though it is not incorporated into nascent polypeptides.[15][16][17] These effects may also be relevant to the 3-chloro isomer.

Spectroscopic Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the α-proton, and the β-protons of the alanine side chain. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the meta-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the α-carbon, the β-carbon, and the carbons of the chlorophenyl ring. The chemical shifts of the aromatic carbons will be influenced by the presence of the chlorine atom.

Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
α-H~3.5 - 4.0~55 - 60
β-H~2.8 - 3.2~35 - 40
Aromatic-H~7.0 - 7.4~125 - 135
COOH-~170 - 175

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. Specific spectral data for this compound is needed for precise assignments.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300 - 2500 (broad)
N-H stretch (amine)3100 - 3000
C=O stretch (carboxylic acid)1725 - 1700
N-H bend (amine)1650 - 1580
C=C stretch (aromatic)1600 - 1450
C-Cl stretch800 - 600

Note: The zwitterionic nature of the amino acid in the solid state will influence the positions of the amine and carboxylate stretches.

4.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data

ParameterValue
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
Key FragmentationLoss of the carboxylic acid group, cleavage of the side chain.

Conclusion

This compound is a synthetic amino acid with significant potential in biochemical research and drug development. While its historical discovery is not clearly defined, established chemical and enzymatic methods provide routes for its synthesis. The Erlenmeyer-Plöchl reaction offers a classical chemical approach, while enzymatic synthesis using phenylalanine ammonia lyases presents a more sustainable and selective alternative. The biological activity of this compound is likely centered on its interaction with enzymes involved in aromatic amino acid metabolism, warranting further investigation into its specific effects on cellular signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this and related halogenated amino acids. Further experimental work is needed to fully elucidate its quantitative synthetic yields, detailed biological mechanisms, and comprehensive spectroscopic profile.

References

Biological Activity of 3-Chloro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-DL-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine. This document provides an in-depth technical overview of its biological activity, focusing on its interactions with key enzymes in neurotransmitter synthesis pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing information on closely related halogenated phenylalanines to provide a comprehensive understanding of its probable mechanism of action and biological effects. This guide includes detailed experimental protocols for assessing its activity and visual representations of the relevant signaling pathways to support further research and drug development efforts.

Introduction

Halogenated analogs of phenylalanine are of significant interest in biochemical and pharmacological research due to their ability to act as probes and modulators of amino acid metabolism and transport. This compound, a structural analog of phenylalanine with a chlorine atom at the meta position of the phenyl ring, is utilized in studies of protein synthesis and enzyme activity.[1] Its structural similarity to natural amino acids allows it to interact with enzymes and transporters involved in amino acid pathways, making it a valuable tool for investigating neurological disorders and developing novel therapeutics.[1]

The biological effects of chlorinated phenylalanines are primarily attributed to their ability to inhibit key enzymes in the biosynthesis of monoamine neurotransmitters. The para-substituted isomer, p-chlorophenylalanine (PCPA), is a well-characterized irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[2] This guide will explore the known activities of chlorinated phenylalanines, with a focus on inferring the biological profile of the 3-chloro isomer.

Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action for chlorinated phenylalanine analogs is the inhibition of aromatic amino acid hydroxylases, including tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH).

Inhibition of Tryptophan Hydroxylase (TPH) and Serotonin Depletion

Tryptophan hydroxylase catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). Inhibition of TPH leads to a reduction in serotonin levels in the brain and peripheral tissues.

Inference for this compound: Based on the known activity of PCPA, it is highly probable that this compound also acts as an inhibitor of tryptophan hydroxylase, leading to a reduction in serotonin synthesis. The potency of inhibition may differ based on the position of the chlorine atom.

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is responsible for the conversion of L-phenylalanine to L-tyrosine, a critical step in the catabolism of phenylalanine and the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Inhibition of PAH is a key area of research for developing animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency. p-Chlorophenylalanine has been shown to be an irreversible inhibitor of rat phenylalanine hydroxylase in vivo.[5]

Inference for this compound: this compound is also expected to inhibit phenylalanine hydroxylase due to its structural similarity to the natural substrate. This inhibition would block the production of tyrosine from phenylalanine, potentially affecting downstream catecholamine synthesis.

Quantitative Data

Direct quantitative data on the enzyme inhibition by this compound is scarce. The following tables summarize available data for related compounds to provide a basis for comparison and to guide future experimental design.

Table 1: In Vitro Inhibition of Tryptophan Hydroxylase by Phenylalanine Analogs

CompoundEnzymeInhibition Constant (Ki)Notes
p-Chlorophenylalanine (PCPA)Tryptophan Hydroxylase300 µMCompetitive inhibitor in vitro.
p-Ethynylphenylalanine (pEPA)Tryptophan Hydroxylase32.6 ± 6.2 µM[6]Competitive and reversible inhibitor. More potent than PCPA.

Table 2: In Vivo Effects of p-Chlorophenylalanine (PCPA) on Brain Monoamines in Rats

DosageEffect on Serotonin (5-HT)Effect on Dopamine (DA)Effect on Norepinephrine (NE)Reference
300 mg/kg for 3 successive days~90% reductionNot specifiedNot specified[3]
100-300 mg/kg (dose-dependent)3 to 9-fold decreaseDecrease to 85%Decrease to 85%[3]
125 and 250 mg/kgSignificant depletionNo significant effect on basal levelsNo significant effect on basal levels[7]
100-150 mg/kg30-50% decreaseNot specifiedNot specified[4]

Table 3: Structure-Activity Relationship of Halogenated Phenylalanines on L-type Amino Acid Transporter 1 (LAT1) Inhibition

CompoundPosition of HalogenRelative Inhibitory Effect on LAT1Reference
3-Fluorophenylalaninemeta (3)< 3-Chlorophenylalanine
3-Chlorophenylalaninemeta (3)> 3-Fluorophenylalanine, < 3-Bromophenylalanine
3-Bromophenylalaninemeta (3)> 3-Chlorophenylalanine
3-Iodophenylalaninemeta (3)> 3-Bromophenylalanine

Note: This data pertains to the inhibition of the LAT1 transporter, not direct enzyme inhibition. However, it demonstrates a clear structure-activity relationship for meta-substituted halogenated phenylalanines, suggesting that 3-chlorophenylalanine has significant biological activity.

Signaling Pathways

The biological activity of this compound primarily impacts the biosynthesis pathways of serotonin and catecholamines.

Serotonin_Synthesis_Pathway tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) Rate-limiting step tryptophan->tph htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) htp->aadc serotonin Serotonin (5-HT) inhibitor This compound (Inhibitor) inhibitor->tph tph->htp aadc->serotonin

Serotonin Synthesis Pathway Inhibition

Catecholamine_Synthesis_Pathway phenylalanine L-Phenylalanine pah Phenylalanine Hydroxylase (PAH) phenylalanine->pah tyrosine L-Tyrosine th Tyrosine Hydroxylase (TH) Rate-limiting step tyrosine->th ldopa L-DOPA aadc Aromatic L-Amino Acid Decarboxylase (AADC) ldopa->aadc dopamine Dopamine dbh Dopamine β-Hydroxylase (DBH) dopamine->dbh norepinephrine Norepinephrine pnmt Phenylethanolamine N-Methyltransferase (PNMT) norepinephrine->pnmt epinephrine Epinephrine inhibitor This compound (Inhibitor) inhibitor->pah pah->tyrosine th->ldopa aadc->dopamine dbh->norepinephrine pnmt->epinephrine

Catecholamine Synthesis Pathway Inhibition

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound.

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is adapted from methods used to characterize TPH inhibitors.[8]

Objective: To determine the inhibitory effect (IC50) of this compound on TPH activity.

Materials:

  • Purified recombinant TPH

  • L-Tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound (test compound)

  • Trichloroacetic acid (TCA) to stop the reaction

  • HPLC system with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and varying concentrations of this compound.

  • Add purified TPH to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding L-tryptophan and BH4.

  • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding TCA.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using HPLC with fluorescence detection.

  • Calculate the rate of 5-HTP formation for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

TPH_Inhibition_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Cofactors, Inhibitor) start->prepare_mix add_enzyme Add TPH Enzyme Pre-incubate at 37°C prepare_mix->add_enzyme start_reaction Initiate Reaction (Add L-Tryptophan & BH4) add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze Analyze 5-HTP by HPLC centrifuge->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

TPH Inhibition Assay Workflow
In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol is based on established methods for measuring PAH activity.[9]

Objective: To determine the inhibitory effect of this compound on PAH activity.

Materials:

  • Purified recombinant PAH

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • This compound (test compound)

  • Perchloric acid to stop the reaction

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and varying concentrations of this compound.

  • Add purified PAH to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding L-phenylalanine and BH4.

  • Incubate the reaction at a controlled temperature (e.g., 25°C).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples.

  • Analyze the supernatant for the product, L-tyrosine, using HPLC.

  • Calculate the rate of tyrosine formation and determine the IC50 value.

In Vivo Measurement of Brain Monoamines

This protocol outlines a general procedure for assessing the in vivo effects of this compound on brain neurotransmitter levels.[10][11]

Objective: To quantify the levels of serotonin, dopamine, and their metabolites in brain tissue following administration of this compound.

Materials:

  • Experimental animals (e.g., rats or mice)

  • This compound

  • Vehicle for administration (e.g., saline)

  • Anesthetics

  • Dissection tools

  • Homogenization buffer

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Administer this compound or vehicle to the experimental animals (e.g., via intraperitoneal injection).

  • At a predetermined time point after administration, euthanize the animals.

  • Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) on ice.

  • Homogenize the tissue samples in a suitable buffer (e.g., containing perchloric acid to precipitate proteins and stabilize the monoamines).

  • Centrifuge the homogenates to pellet cellular debris and precipitated proteins.

  • Filter the supernatant.

  • Inject the filtered supernatant into an HPLC-ECD system for the simultaneous quantification of serotonin, dopamine, norepinephrine, and their metabolites (e.g., 5-HIAA, DOPAC, HVA).

  • Compare the monoamine levels between the treated and vehicle control groups.

InVivo_Monoamine_Analysis_Workflow start Start administer Administer this compound or Vehicle to Animals start->administer euthanize Euthanize Animals at Defined Time Point administer->euthanize dissect Rapidly Dissect Brain Regions euthanize->dissect homogenize Homogenize Tissue in Buffer dissect->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Monoamines by HPLC-ECD filter->analyze compare Compare Treated vs. Control analyze->compare end End compare->end

In Vivo Monoamine Analysis Workflow

Conclusion

This compound is a valuable research compound with the potential to modulate key enzymatic pathways in neurotransmitter synthesis. Based on the extensive evidence from its closely related isomer, p-chlorophenylalanine, it is strongly suggested that this compound acts as an inhibitor of both tryptophan hydroxylase and phenylalanine hydroxylase. This activity leads to the depletion of serotonin and the potential for altered catecholamine metabolism.

The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers to further investigate the specific biological activities of this compound. Future studies should focus on determining the precise inhibitory constants (IC50 and Ki) of the 3-chloro isomer against TPH and PAH to fully elucidate its pharmacological profile and potential as a therapeutic agent or research tool.

References

Potential Research Applications of 3-Chloro-DL-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-DL-phenylalanine is a synthetic amino acid derivative with significant potential in biochemical and pharmaceutical research. Its structural similarity to the essential amino acid phenylalanine allows it to interact with various biological systems, primarily as an inhibitor of key enzymes involved in neurotransmitter synthesis. This technical guide provides a comprehensive overview of the core research applications of this compound, including its mechanism of action, potential therapeutic uses, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the utility of this compound in their work.

Introduction

This compound is a halogenated derivative of DL-phenylalanine, an essential aromatic amino acid. The introduction of a chlorine atom at the meta position of the phenyl ring significantly alters its biochemical properties, making it a valuable tool for studying metabolic pathways and a potential building block for novel therapeutic agents.[1][2] Its primary recognized function is the inhibition of aromatic amino acid hydroxylases, which are critical for the synthesis of key neurotransmitters.[1] This inhibitory action forms the basis for many of its research applications, particularly in neuroscience and the development of drugs for neurological disorders.

Core Biochemical Properties and Mechanism of Action

This compound exerts its biological effects primarily through the competitive and, in some cases, irreversible inhibition of key enzymes in the aromatic amino acid metabolism pathways.

Inhibition of Phenylalanine Hydroxylase (PAH)
Inhibition of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase is the initial and rate-limiting enzyme in the biosynthesis of serotonin from tryptophan. Inhibition of TPH leads to a depletion of serotonin levels in the brain. The related compound, p-chlorophenylalanine (PCPA), is a well-characterized irreversible inhibitor of tryptophan hydroxylase.[3][4] Another analog, p-ethynylphenylalanine, has been shown to be a potent and reversible competitive inhibitor of TPH with a Ki of 32.6 ± 6.2 µM.[5] It is plausible that this compound also inhibits TPH, thereby impacting the serotonergic system.

Impact on Neurotransmitter Synthesis

By inhibiting PAH and TPH, this compound can significantly reduce the production of key neurotransmitters. The depletion of dopamine, norepinephrine, epinephrine, and serotonin in the central nervous system is a primary focus of its research applications, particularly in the study of neurological and psychiatric disorders.[6][7]

Potential Research Applications

The unique biochemical profile of this compound lends itself to a variety of research applications, from fundamental neuroscience to drug discovery.

Neuroscience Research
  • Modeling Neurotransmitter Depletion: this compound can be used in animal models to induce a state of dopamine and serotonin deficiency, allowing researchers to study the behavioral, cognitive, and physiological consequences of neurotransmitter imbalances.[7] This is particularly relevant for investigating the pathophysiology of disorders like depression, anxiety, and Parkinson's disease.

  • Investigating Neurotransmitter System Interactions: By selectively depleting specific neurotransmitters, researchers can explore the intricate interactions between different neurotransmitter systems in the brain.

Drug Development and Discovery
  • As a Pharmacological Tool: this compound serves as a valuable research tool to validate the role of specific neurotransmitter pathways in disease models and to test the efficacy of potential therapeutic agents that aim to restore neurotransmitter balance.

  • As a Synthetic Building Block: Its chemical structure makes it a useful intermediate in the synthesis of more complex molecules, including peptide-based drugs and other small molecule therapeutics targeting neurological disorders.[1][8]

Cancer Research

While less explored, the role of amino acid metabolism in cancer cell proliferation suggests potential applications for amino acid analogs like this compound in cancer research. Further investigation is needed to determine its effects on cancer cell growth and survival.

Quantitative Data

Quantitative data for this compound is limited in publicly available literature. The following table summarizes available data for related compounds.

CompoundTarget EnzymeInhibition ConstantOrganism/SystemReference
p-EthynylphenylalanineTryptophan HydroxylaseKi = 32.6 ± 6.2 µMIn vitro[5]
L-PhenylalanineGlutamatergic Synapses (non-NMDAR mEPSC frequency)IC50 = 0.98 ± 0.13 mMRat/Mouse Neurons[9]

Experimental Protocols

The following are example protocols that can be adapted for research involving this compound.

In Vivo Administration and Neurochemical Analysis in Rodents

Objective: To assess the effect of this compound on brain monoamine levels.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • HPLC with electrochemical detection system

  • Brain homogenization buffer

Procedure:

  • Animal Dosing: Dissolve this compound in saline. Administer the solution to the animals via intraperitoneal (i.p.) injection at a predetermined dose. A vehicle control group receiving only saline should be included. Dosing regimens may vary depending on the study's objectives. For example, a single high dose or repeated lower doses could be used.[7]

  • Tissue Collection: At a specified time point after the final dose, euthanize the animals according to approved protocols.

  • Brain Dissection and Homogenization: Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice. Homogenize the tissue in a suitable buffer.[6]

  • Neurotransmitter Analysis: Analyze the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the brain homogenates using HPLC with electrochemical detection.[6]

Cytotoxicity Assay in Neuronal Cell Lines

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.[2][10]

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[2][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways

neurotransmitter_synthesis_inhibition cluster_phenylalanine Phenylalanine Metabolism cluster_tryptophan Tryptophan Metabolism Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Substrate Tyrosine Tyrosine PAH->Tyrosine Product Dopamine Dopamine Tyrosine->Dopamine Precursor Norepinephrine Norepinephrine/ Epinephrine Dopamine->Norepinephrine Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan TPH->FiveHTP Product Serotonin Serotonin FiveHTP->Serotonin Precursor Inhibitor This compound Inhibitor->PAH Inhibition Inhibitor->TPH Inhibition

Caption: Inhibition of Neurotransmitter Synthesis Pathways.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine_synthesis Dopamine Tyrosine->Dopamine_synthesis VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Synaptic_cleft Synaptic Cleft Dopamine_vesicle->Synaptic_cleft Release DAT Dopamine Transporter (DAT) Synaptic_cleft->DAT Reuptake D2R Dopamine D2 Receptor Synaptic_cleft->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 Phosphorylation PP1 Protein Phosphatase-1 pDARPP32->PP1 Inhibition Dopamine_synapse Three_Chloro_Phe This compound PAH->Tyrosine Inhibition

Caption: Dopamine Synthesis and D2 Receptor Signaling.

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Study start Animal Model (Rat/Mouse) treatment Administer This compound (i.p. injection) start->treatment control Administer Vehicle (Saline) start->control euthanasia Euthanasia & Tissue Collection (Brain Regions) treatment->euthanasia control->euthanasia analysis Neurochemical Analysis (HPLC-ECD) euthanasia->analysis data Data Interpretation analysis->data

Caption: In Vivo Neurochemical Analysis Workflow.

Conclusion

This compound is a valuable research compound with significant potential for advancing our understanding of neurotransmitter systems and for the development of novel therapeutics for neurological disorders. Its ability to inhibit key enzymes in the synthesis of dopamine and serotonin provides a powerful tool for modeling and investigating diseases characterized by neurotransmitter imbalances. While further research is needed to fully elucidate its pharmacological profile, including specific inhibitory constants and pharmacokinetic parameters, the existing evidence strongly supports its continued use and exploration in the fields of neuroscience and drug discovery. This guide provides a foundational understanding and practical protocols to facilitate such research endeavors.

References

3-Chloro-DL-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Non-canonical Amino Acid with Therapeutic Potential

Introduction

3-Chloro-DL-phenylalanine is a synthetic, non-canonical amino acid derivative of phenylalanine.[1][2][3] Its structure, characterized by a chlorine atom at the meta position of the phenyl ring, imparts unique physicochemical properties that make it a valuable tool in biochemical research and a promising building block in pharmaceutical development.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its known applications, relevant (though limited) biological data, and generalized experimental approaches for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Synonyms DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine, 2-Amino-3-(3-chlorophenyl)propionic acid[4]
CAS Number 1956-15-6[4]
Molecular Formula C₉H₁₀ClNO₂[2][4]
Molecular Weight 199.63 g/mol [2][3]
Appearance White to off-white powder[4]
Purity ≥97% to ≥99% (HPLC)[2][4]
Storage Conditions 0-8 °C[4]

Applications in Research and Drug Development

This compound serves as a versatile tool in various scientific disciplines, from fundamental biochemical studies to the synthesis of novel therapeutic agents.

Pharmaceutical Development

As a key intermediate, this compound is utilized in the synthesis of a range of pharmaceuticals. Its incorporation into molecules can enhance their efficacy, particularly for those targeting neurological disorders.[4] The presence of the chlorine atom can influence the molecule's interaction with its biological target and provide a handle for further chemical modifications.[6]

Peptide Synthesis and Protein Engineering

The incorporation of this compound into peptide chains is a strategy to enhance their stability against enzymatic degradation and to modulate their receptor binding affinity and conformational preferences.[1][4] This makes it a valuable component in the development of peptide-based therapeutics.[4] In protein engineering, it can be used to create modified proteins with specific, enhanced functionalities.[4]

Biochemical and Neuroscience Research

Due to its structural similarity to natural amino acids, this compound is employed in studies investigating protein synthesis and enzyme activity, aiding in the elucidation of metabolic pathways.[4][5] In neuroscience, it serves as a tool for studying neurotransmitter systems and is being explored for its potential in treating conditions such as depression and anxiety.[4]

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is scarce in publicly available literature, information on the closely related isomer, p-chlorophenylalanine (PCPA), provides insights into its potential biological effects.

PCPA is a well-characterized inhibitor of tryptophan hydroxylase , the rate-limiting enzyme in serotonin biosynthesis.[7][8][9] This inhibition leads to a significant depletion of serotonin in the brain.[7][8] PCPA acts as a competitive inhibitor of tryptophan hydroxylase in vitro and an irreversible inhibitor in vivo.[7] The inhibition constant (Ki) of PCPA for tryptophan hydroxylase has been reported to be 300 µM.[7] It is plausible that this compound may exhibit similar, though likely quantitatively different, inhibitory activity on aromatic amino acid hydroxylases.[10][11]

The general mechanism of aromatic amino acid hydroxylation, which is the target of chlorophenylalanine analogs, is depicted in the following diagram.

Aromatic Amino Acid (e.g., Tryptophan) Aromatic Amino Acid (e.g., Tryptophan) Aromatic Amino Acid Hydroxylase Aromatic Amino Acid Hydroxylase Aromatic Amino Acid (e.g., Tryptophan)->Aromatic Amino Acid Hydroxylase Tetrahydrobiopterin (BH4) Tetrahydrobiopterin (BH4) Tetrahydrobiopterin (BH4)->Aromatic Amino Acid Hydroxylase O2 O2 O2->Aromatic Amino Acid Hydroxylase Hydroxylated Amino Acid (e.g., 5-HTP) Hydroxylated Amino Acid (e.g., 5-HTP) Aromatic Amino Acid Hydroxylase->Hydroxylated Amino Acid (e.g., 5-HTP) Quinonoid Dihydrobiopterin (qBH2) Quinonoid Dihydrobiopterin (qBH2) Aromatic Amino Acid Hydroxylase->Quinonoid Dihydrobiopterin (qBH2) H2O H2O Aromatic Amino Acid Hydroxylase->H2O

Caption: General reaction catalyzed by aromatic amino acid hydroxylases.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow is outlined below.

cluster_0 SPPS Cycle Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Repeat for each amino acid Start Start with Resin Start->Resin Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Fmoc-3-Chloro-DL-phenylalanine-OH

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amide)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether (for precipitation)

General Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

  • Amino Acid Coupling: Pre-activate Fmoc-3-Chloro-DL-phenylalanine-OH with coupling reagents and a base in DMF, then add to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[6][12][13]

Site-Specific Incorporation into Proteins via Amber Suppression

The site-specific incorporation of this compound into a protein can be achieved using amber suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG). While a specific synthetase for this compound is not described in the provided search results, the general methodology can be adapted from protocols for other non-canonical amino acids like p-acetylphenylalanine or p-azidophenylalanine.[14][15]

cluster_0 Cellular Machinery DNA Plasmid with Gene of Interest (with TAG codon) Cell Host Cell (e.g., E. coli) DNA->Cell Transcription Transcription DNA->Transcription OrthogonalPair Plasmid with Orthogonal aaRS/tRNA_CUA OrthogonalPair->Cell mRNA mRNA (with UAG codon) Transcription->mRNA Translation Translation (Ribosome) Protein Protein with ncAA Translation->Protein mRNA->Translation tRNA Charged tRNA_CUA tRNA->Translation delivers ncAA ncAA This compound (in media) aaRS Orthogonal aaRS ncAA->aaRS aaRS->tRNA charges

Caption: Workflow for site-specific incorporation of a non-canonical amino acid.

General Procedure for E. coli Expression:

  • Plasmid Construction: Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

  • Transformation: Co-transform an appropriate E. coli expression strain with the plasmid containing the gene of interest and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or M9) supplemented with the appropriate antibiotics.

  • Induction: When the cell culture reaches the desired optical density, induce protein expression (e.g., with IPTG) and add this compound to the culture medium.

  • Protein Expression: Continue to grow the cells at a suitable temperature to allow for protein expression and incorporation of the non-canonical amino acid.

  • Purification and Analysis: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques. Confirm the incorporation of this compound by mass spectrometry.[16]

Analytical Methods for Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. While specific methods for this compound are not detailed in the search results, protocols for other phenylalanine analogs can be adapted. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[16][17][18][19]

Sample Biological Sample (Plasma, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Derivatization Derivatization (optional) (e.g., OPA for fluorescence) Deproteinization->Derivatization Analysis LC-MS/MS or HPLC Analysis Derivatization->Analysis Quantification Quantification (Standard Curve) Analysis->Quantification Result Concentration of This compound Quantification->Result

Caption: General workflow for the analysis of this compound in biological samples.

General LC-MS/MS Procedure:

  • Sample Preparation: Thaw biological samples (e.g., plasma, tissue homogenate). Precipitate proteins by adding a solvent like acetonitrile, followed by centrifugation.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., an isotopically labeled version of the analyte) to the sample.

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and calculate the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

This compound is a non-canonical amino acid with significant potential in drug discovery and biochemical research. Its ability to modulate the properties of peptides and serve as a building block for novel pharmaceuticals makes it a valuable tool for scientists. While specific quantitative data on its biological activity and detailed experimental protocols are currently limited in the public domain, the information available for related compounds and general methodologies provides a strong foundation for its application. Further research is warranted to fully elucidate the biological effects and therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the DL-Racemic Mixture of 3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DL-racemic mixture of 3-chlorophenylalanine, a synthetic amino acid of significant interest in neuroscience research and drug development. The document details its physicochemical properties, synthesis, and enantiomeric resolution. A core focus is placed on its primary mechanism of action as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This guide furnishes detailed experimental protocols for key assays and syntheses, presents quantitative data in structured tables, and utilizes visualizations to elucidate critical pathways and workflows, serving as an essential resource for professionals in the field.

Introduction

3-Chlorophenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine. The racemic mixture, DL-3-chlorophenylalanine, and its individual enantiomers have been investigated for their biological activities, primarily concerning the modulation of neurotransmitter systems. The presence of a chlorine atom on the phenyl ring at the meta position significantly alters the molecule's electronic properties, leading to distinct pharmacological effects compared to its parent compound. This guide will delve into the technical aspects of DL-3-chlorophenylalanine, with a particular emphasis on its role as a tool for studying the serotonergic system and its potential applications in drug discovery.

Physicochemical Properties

The physicochemical properties of the individual enantiomers and the racemic mixture are crucial for their handling, formulation, and biological activity. While specific data for the DL-racemic mixture is sparse, the properties can be inferred from the data available for the individual L- and D-enantiomers.[1][2][3][4][5]

PropertyL-3-ChlorophenylalanineD-3-ChlorophenylalanineDL-3-Chlorophenylalanine (Inferred/Reported)
CAS Number 80126-51-8[1][2]80126-52-9[5]1956-15-6
Molecular Formula C₉H₁₀ClNO₂[1][2]C₉H₁₀ClNO₂[5]C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [1][2]199.63 g/mol [5]199.63 g/mol
Appearance White to off-white or light yellow powder[1]--
Melting Point 215-216 °C[3]--
Boiling Point (Predicted) 339.5 ± 32.0 °C[3]339.5 ± 32.0 °C[5]339.5 ± 32.0 °C
Density (Predicted) 1.336 ± 0.06 g/cm³[3]1.336 ± 0.06 g/cm³[5]1.336 ± 0.06 g/cm³
pKa (Predicted) 2.17 ± 0.10[3]--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]--
Storage Temperature 0°C[3]0°C[5]0°C

Synthesis and Enantiomeric Resolution

The synthesis of DL-3-chlorophenylalanine typically involves a multi-step process starting from commercially available precursors. Following the synthesis of the racemic mixture, resolution into its constituent enantiomers is a critical step for investigating their distinct biological activities.

Synthesis of DL-3-Chlorophenylalanine

A common synthetic route to DL-phenylalanine analogs starts from the corresponding benzaldehyde.

Workflow for the Synthesis of DL-3-Chlorophenylalanine:

G cluster_synthesis Synthesis of DL-3-Chlorophenylalanine start 3-Chlorobenzaldehyde step1 Condensation with N-acetylglycine (Erlenmeyer-Azlactone Synthesis) start->step1 Acetic Anhydride, Sodium Acetate step2 Formation of Azlactone Intermediate step1->step2 step3 Hydrolysis and Reduction step2->step3 Red Phosphorus, Hydroiodic Acid end DL-3-Chlorophenylalanine step3->end

Caption: A general workflow for the synthesis of DL-3-chlorophenylalanine.

Enantiomeric Resolution

The separation of the D- and L-enantiomers from the racemic mixture is commonly achieved through enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes such as acylases or lipases.

Workflow for Enzymatic Resolution:

G cluster_resolution Enzymatic Resolution of DL-3-Chlorophenylalanine racemate DL-3-Chlorophenylalanine acetylation Acetylation racemate->acetylation Acetic Anhydride n_acetyl N-Acetyl-DL-3-chlorophenylalanine acetylation->n_acetyl enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Acylase) n_acetyl->enzymatic_hydrolysis products Mixture: L-3-Chlorophenylalanine + N-Acetyl-D-3-chlorophenylalanine enzymatic_hydrolysis->products separation Separation (e.g., Ion Exchange Chromatography) products->separation l_enantiomer L-3-Chlorophenylalanine separation->l_enantiomer d_enantiomer_acetylated N-Acetyl-D-3-chlorophenylalanine separation->d_enantiomer_acetylated hydrolysis Acid Hydrolysis d_enantiomer_acetylated->hydrolysis d_enantiomer D-3-Chlorophenylalanine hydrolysis->d_enantiomer

Caption: Workflow for the enzymatic resolution of DL-3-chlorophenylalanine.

Biological Activity and Mechanism of Action

The primary biological activity of chlorophenylalanine derivatives, particularly the para-chloro isomer (p-chlorophenylalanine, PCPA), is the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[6] While most studies have focused on PCPA, it is understood that 3-chlorophenylalanine isomers also exhibit this inhibitory activity.

Inhibition of Tryptophan Hydroxylase and Serotonin Synthesis

Tryptophan hydroxylase catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin. By acting as a competitive inhibitor of TPH, 3-chlorophenylalanine reduces the synthesis of serotonin in the brain and peripheral tissues. This depletion of serotonin has profound effects on various physiological and behavioral processes, making chlorophenylalanines valuable tools in neuroscience research.

Serotonin Synthesis Pathway and Inhibition by 3-Chlorophenylalanine:

G cluster_pathway Serotonin Biosynthesis Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase (AADC) inhibitor 3-Chlorophenylalanine inhibitor->tryptophan Competitively Inhibits G cluster_catecholamine Catecholamine Biosynthesis Pathway tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase (TH) dopamine Dopamine dopa->dopamine AADC norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-hydroxylase inhibitor 3-Chlorophenylalanine (potential weak inhibition) inhibitor->tyrosine

References

Preliminary Studies on the Toxicity of 3-Chloro-DL-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary information on the toxicity of 3-chloro-DL-phenylalanine. Direct quantitative toxicological data, such as LD50 values, for this specific compound are limited in publicly accessible literature. Therefore, this guide also includes data from the closely related isomer, p-chlorophenylalanine (PCPA), to provide a more comprehensive, albeit extrapolated, overview. All information derived from PCPA is clearly identified.

Introduction

This compound is a synthetic derivative of the essential amino acid phenylalanine. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals and is utilized in biochemical research to investigate protein synthesis and enzyme activity.[1] Its structural similarity to phenylalanine allows it to interact with biological systems, but the introduction of a chlorine atom on the phenyl ring can significantly alter its biological activity and toxicological profile. This guide provides a summary of preliminary toxicity studies and related data to inform researchers and drug development professionals.

Toxicological Data Summary

Hazard Identification for 3-Chloro-phenylalanine Isomers

Safety and hazard information available from public databases indicates that both the L- and D-isomers of 3-chlorophenylalanine are classified as irritants.

CompoundHazard ClassificationSource
3-chloro-L-phenylalanineSkin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[2]
3-chloro-D-phenylalanineSkin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[3]
Toxicological Data for the Related Isomer: p-Chlorophenylalanine (PCPA)

Due to the scarcity of specific toxicity data for this compound, data for the more extensively studied 4-chloro isomer (p-chlorophenylalanine, PCPA) is presented below for comparative purposes.

EndpointResultSpecies/SystemNotesSource
Acute Oral Toxicity Toxic if swallowed (Acute Toxicity 3)Not specifiedSafety Data Sheet classification.[4]
Cytotoxicity Inhibited growth and was toxic to neuroblastoma cellsMouse neuroblastoma cells---[5]
Genotoxicity/Mutagenicity No detectable genotoxic or mutagenic activity in bacteria.Escherichia coli, Bacillus subtilis, Salmonella typhimurium (Ames test)The parent compound was not genotoxic, but some of its N-acyl derivatives were.[6][7]
DNA Damage Increased DNA migration in cerebral cortex and blood.RatsIndicative of DNA damage.[8]
Enzyme Inhibition Irreversible inhibitor of tryptophan hydroxylase.In vivo/In vitroThis is the primary mechanism of action, leading to serotonin depletion.
Enzyme Inhibition Potent inhibitor of phenylalanine hydroxylase.In vivoUsed to create animal models of phenylketonuria.[9][10]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for chlorinated phenylalanine analogues like PCPA is the inhibition of key enzymes involved in amino acid metabolism. This interference can disrupt critical signaling pathways.

Inhibition of Serotonin Biosynthesis

Chlorinated derivatives of phenylalanine are known to be potent inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). This leads to a significant depletion of serotonin in the brain and other tissues.

G cluster_pathway Serotonin Biosynthesis Pathway Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase Serotonin->Signaling_Events Activates 5-HT Receptors Inhibitor Chlorinated Phenylalanine (e.g., PCPA) Tryptophan_Hydroxylase_Target Tryptophan_Hydroxylase_Target Inhibitor->Tryptophan_Hydroxylase_Target

Caption: Inhibition of the serotonin biosynthesis pathway.

Inhibition of Catecholamine Biosynthesis

As an analogue of phenylalanine, this compound can also interfere with the catecholamine biosynthesis pathway. Phenylalanine is the precursor for tyrosine, which is then converted into dopamine, norepinephrine, and epinephrine. Inhibition of phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine, can disrupt the production of these crucial neurotransmitters.

G cluster_pathway Catecholamine Biosynthesis Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Dopamine->Dopamine_Receptors Activates Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine->Adrenergic_Receptors Activates Inhibitor Chlorinated Phenylalanine Phenylalanine_Hydroxylase_Target Phenylalanine_Hydroxylase_Target Inhibitor->Phenylalanine_Hydroxylase_Target

Caption: Potential inhibition of the catecholamine biosynthesis pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used for an initial screening of the cytotoxic potential of this compound.

G start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 hours to allow attachment step1->step2 step3 Treat cells with varying concentrations of This compound step2->step3 step4 Incubate for a defined period (e.g., 24, 48, 72 hours) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4 hours (Formazan formation) step5->step6 step7 Solubilize formazan crystals with a solvent (e.g., DMSO) step6->step7 step8 Measure absorbance at ~570 nm using a plate reader step7->step8 end Determine IC50 value step8->end

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Plate cells (e.g., a relevant neuronal or hepatic cell line) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Bacterial Reverse Mutation Assay (Ames Test)

This protocol, adapted from studies on PCPA, is used to assess the mutagenic potential of a substance.[7]

Methodology:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs (cannot produce their own histidine).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure:

    • Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if used).

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A known mutagen is used as a positive control.

In Vivo Acute Oral Toxicity Study (General Protocol)

A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be appropriate for determining the acute oral toxicity (LD50) of this compound.

Methodology:

  • Animal Model: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) of both sexes are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • The test substance is administered by gavage in a single dose.

    • A limit test at a high dose (e.g., 2000 mg/kg) can be performed initially. If no mortality is observed, the LD50 is considered to be above this dose.

    • If mortality occurs, a dose-ranging study is conducted with multiple dose groups to determine the LD50.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Conclusion

The available data on the toxicity of this compound is limited, with current information primarily indicating its potential as a skin, eye, and respiratory irritant. Extrapolation from the closely related isomer, p-chlorophenylalanine, suggests that this compound may exhibit toxicity through the inhibition of essential enzymes in the serotonin and catecholamine biosynthesis pathways, potentially leading to neurotoxic effects. However, without direct experimental data, the precise toxicological profile of this compound remains to be fully elucidated. Further in vitro and in vivo studies are necessary to determine its acute and chronic toxicity, genotoxic and mutagenic potential, and to establish a definitive no-observed-adverse-effect level (NOAEL). Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety guidelines for irritant chemicals, and consider its potential to interfere with neurotransmitter systems.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-chloro-DL-phenylalanine, a non-proteinogenic amino acid with significant applications in pharmaceutical development and biochemical research. The protocol detailed herein follows the robust and well-established Erlenmeyer-Plöchl reaction, which offers a reliable method for the preparation of racemic α-amino acids. This synthesis involves a two-step process commencing with the condensation of 3-chlorobenzaldehyde and N-acetylglycine to form an azalactone intermediate, which is subsequently hydrolyzed to yield the target compound. This application note includes detailed experimental procedures, tables of quantitative data, characterization information, and safety precautions. Additionally, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for researchers.

Introduction

This compound is a halogenated derivative of the essential amino acid phenylalanine. Its unique structure makes it a valuable building block in the synthesis of novel peptides and small molecule drugs. The presence of a chlorine atom on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is of great interest to researchers in medicinal chemistry and drug discovery for the development of new therapeutic agents.

The Erlenmeyer-Plöchl synthesis is a classic and versatile method for the preparation of α,β-unsaturated N-acylamino acids and their corresponding α-amino acids. The reaction proceeds through the formation of a 5-oxazolone (azalactone) intermediate from the condensation of an aldehyde with an N-acylglycine in the presence of a dehydrating agent. Subsequent hydrolysis of the azalactone yields the desired amino acid. This method is particularly advantageous for laboratory-scale synthesis due to its operational simplicity and the ready availability of starting materials.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number1956-15-6
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point>240 °C (decomposes)
SolubilitySparingly soluble in water, soluble in dilute acids and bases
Table 2: Reagents for the Synthesis of this compound
ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Quantity
3-ChlorobenzaldehydeC₇H₅ClO140.57101.41 g
N-AcetylglycineC₄H₇NO₃117.10101.17 g
Sodium Acetate (anhydrous)C₂H₃NaO₂82.03100.82 g
Acetic AnhydrideC₄H₆O₃102.09302.8 mL
Sodium HydroxideNaOH40.00-As needed for 10% solution
Hydrochloric Acid (conc.)HCl36.46-As needed for acidification
EthanolC₂H₆O46.07-For washing
Table 3: Expected Yields and Purity
StageProductExpected Yield (%)Purity
Step 14-(3-Chlorobenzylidene)-2-methyl-5(4H)-oxazolone85-95Crude, used directly
Step 2This compound70-80 (from azalactone)>98% after recrystallization
Table 4: Spectroscopic Data for this compound
SpectroscopyCharacteristic Peaks
¹H NMR (D₂O)δ 7.2-7.4 (m, 4H, Ar-H), 4.2 (t, 1H, α-CH), 3.1-3.3 (m, 2H, β-CH₂)
¹³C NMR (D₂O)δ 175 (C=O), 138 (Ar-C), 135 (Ar-C-Cl), 131, 130, 129, 128 (Ar-CH), 57 (α-CH), 38 (β-CH₂)
FTIR (KBr, cm⁻¹)3400-2800 (broad, O-H, N-H stretch), 1660 (C=O stretch), 1600, 1490 (aromatic C=C stretch), 1080 (C-Cl stretch)

Experimental Protocols

Step 1: Synthesis of 4-(3-Chlorobenzylidene)-2-methyl-5(4H)-oxazolone (Azalactone Intermediate)
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (1.41 g, 10 mmol), N-acetylglycine (1.17 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Reaction Initiation: To the mixture, add acetic anhydride (2.8 mL, 30 mmol).

  • Heating: Heat the reaction mixture in an oil bath at 100-110 °C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly add 20 mL of cold ethanol to the reaction mixture to precipitate the yellow azalactone intermediate.

  • Isolation and Washing: Filter the solid product using a Büchner funnel. Wash the precipitate with cold ethanol (2 x 10 mL) and then with cold water (2 x 10 mL) to remove unreacted starting materials and sodium acetate.

  • Drying: Dry the isolated 4-(3-chlorobenzylidene)-2-methyl-5(4H)-oxazolone under vacuum. The crude product is typically used in the next step without further purification.

Step 2: Hydrolysis of 4-(3-Chlorobenzylidene)-2-methyl-5(4H)-oxazolone to this compound
  • Hydrolysis Setup: Suspend the crude azalactone from Step 1 in a 10% aqueous solution of sodium hydroxide (20 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux for 4-6 hours. The hydrolysis progress can be monitored by TLC until the azalactone spot disappears.

  • Cooling and Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 with concentrated hydrochloric acid. The target product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration using a Büchner funnel.

  • Washing: Wash the product with cold water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification and Drying: For higher purity, the product can be recrystallized from a hot water/ethanol mixture. Dry the final product under vacuum to obtain this compound as a white to off-white crystalline powder.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Azalactone Formation cluster_step2 Step 2: Hydrolysis A 3-Chlorobenzaldehyde + N-Acetylglycine + Sodium Acetate B Add Acetic Anhydride A->B C Heat at 100-110 °C (2-3 hours) B->C D Precipitate with Ethanol C->D E Filter and Wash D->E F Crude 4-(3-Chlorobenzylidene)- 2-methyl-5(4H)-oxazolone E->F G Suspend Azalactone in 10% NaOH (aq) F->G Proceed to next step H Reflux for 4-6 hours G->H I Cool and Acidify with HCl (pH 5-6) H->I J Filter Precipitate I->J K Wash with Water and Ethanol J->K L Recrystallize and Dry K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Reaction_Pathway start 3-Chlorobenzaldehyde intermediate 4-(3-Chlorobenzylidene)-2-methyl-5(4H)-oxazolone start->intermediate + N-Acetylglycine (CH₃CO)₂O, NaOAc, Δ reagent1 N-Acetylglycine product This compound intermediate->product Hydrolysis reagent2 1. NaOH, H₂O, Δ 2. HCl

Caption: Reaction pathway for this compound synthesis.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Concentrated hydrochloric acid and sodium hydroxide are highly corrosive; avoid contact with skin and eyes.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

The Erlenmeyer-Plöchl synthesis provides an efficient and straightforward method for the laboratory-scale preparation of this compound. The protocol described in this application note is designed to be clear and reproducible, enabling researchers to obtain the target compound in good yield and high purity. The availability of this synthetic protocol will facilitate further research into the applications of this compound in the development of novel pharmaceuticals and as a tool in biochemical studies.

Application Notes and Protocols for Incorporating 3-Chloro-DL-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 3-Chloro-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine with a chlorine atom at the meta position of the phenyl ring.[1] This modification can significantly influence the peptide's conformation, binding affinity to target receptors, and resistance to enzymatic degradation. These application notes provide a comprehensive guide for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), along with relevant applications and data.

Applications in Peptide Development

The introduction of this compound into peptide scaffolds has several key applications in research and drug development:

  • Enhanced Biological Potency: The chlorine substitution can alter the electronic and steric properties of the phenylalanine side chain, potentially leading to stronger interactions with biological targets. This can result in peptides with increased efficacy.[1]

  • Improved Metabolic Stability: The presence of the chloro group can sterically hinder the approach of proteases, making the peptide less susceptible to enzymatic degradation and thereby increasing its in vivo half-life.[2][3][4]

  • Development of Novel Therapeutics: Peptides containing this compound are being explored for various therapeutic areas, including the development of anticancer agents and treatments for neurological disorders.[1]

  • Protein Engineering: This modified amino acid can be used as a tool to probe structure-activity relationships in proteins and peptides, aiding in the design of proteins with tailored properties.[1]

Quantitative Data Summary

While direct comparative studies detailing the quantitative effects of this compound on various peptides are emerging, the following table provides a template for summarizing key quantitative data that should be generated when evaluating a novel peptide containing this modification. This structure allows for a clear comparison with a parent peptide.[5]

Peptide AnalogTarget Receptor/EnzymeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Plasma Stability (t₁/₂, min)
Parent Peptide e.g., MAPKExperimental ValueExperimental ValueExperimental Value
[3-Cl-DL-Phe]-Peptide e.g., MAPKExperimental ValueExperimental ValueExperimental Value

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are adapted for the incorporation of Fmoc-3-Chloro-DL-phenylalanine-OH.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for incorporating Fmoc-3-Chloro-DL-phenylalanine-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides).

Materials and Reagents:

  • Fmoc-protected amino acid resin

  • Fmoc-3-Chloro-DL-phenylalanine-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to remove residual piperidine.

  • Coupling of Fmoc-3-Chloro-DL-phenylalanine-OH:

    • In a separate vial, dissolve Fmoc-3-Chloro-DL-phenylalanine-OH (3 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an activation base (DIPEA, 6 equivalents) in DMF.

    • Pre-activate the amino acid solution for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note on Coupling: Due to the potential for steric hindrance from the chloro group, a longer coupling time or a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[6]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptide sequences, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Materials and Reagents:

  • Peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-bound resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Add cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture and discard the supernatant.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Materials and Reagents:

  • Crude peptide

  • Solvents for HPLC: Acetonitrile (ACN) and water, both containing 0.1% TFA

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide using preparative RP-HPLC with a gradient of ACN in water (both with 0.1% TFA).

    • Collect the fractions corresponding to the desired peptide peak.

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Considerations for Using this compound

  • Racemic Mixture: As this compound is a racemic mixture, its incorporation into a peptide will result in a mixture of diastereomers.[6] These diastereomers may have different biological activities and will likely need to be separated by chromatography if a single stereoisomer is required for structure-activity relationship studies. For therapeutic applications, using an enantiomerically pure form (L- or D-3-chlorophenylalanine) is highly recommended to ensure a well-defined product.

  • Coupling Efficiency: The electron-withdrawing nature of the chlorine atom and potential steric bulk may slightly decrease the coupling efficiency compared to natural phenylalanine. It is crucial to monitor the coupling reactions closely (e.g., with a Kaiser test) and consider using more potent coupling reagents like HATU or COMU, or employing a double coupling strategy to ensure high yields.[6][7]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a peptide containing this compound.

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis (Incorporation of 3-Cl-DL-Phe) Resin_Prep->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Purity & Identity Analysis (HPLC & Mass Spec) Purification->Analysis Binding_Assay Binding Affinity Assay Analysis->Binding_Assay Characterized Peptide Functional_Assay Functional Potency Assay Analysis->Functional_Assay Stability_Assay Enzymatic Stability Assay Analysis->Stability_Assay

A streamlined workflow for the synthesis and biological evaluation of peptides.
Targeting the MAPK Signaling Pathway in Cancer

Many anticancer peptides exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.[8][9][10][11] The diagram below illustrates a simplified representation of the MAPK/ERK pathway, which can be targeted by peptides designed to inhibit protein-protein interactions or kinase activity.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates Peptide [3-Cl-DL-Phe]-Peptide (Antagonist) Peptide->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Simplified MAPK/ERK signaling pathway targeted by an inhibitory peptide.
Troubleshooting Logic for SPPS

Incorporating non-canonical amino acids can sometimes lead to challenges. The following diagram outlines a logical approach to troubleshooting low coupling efficiency during the synthesis of a peptide containing this compound.

Troubleshooting Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Potential Cause: Steric Hindrance of 3-Cl-DL-Phe Problem->Cause1 Cause2 Potential Cause: Suboptimal Reagents or Conditions Problem->Cause2 Cause3 Potential Cause: Peptide Aggregation Problem->Cause3 Solution1a Solution: Increase Coupling Time Cause1->Solution1a Solution1b Solution: Perform Double Coupling Cause1->Solution1b Solution2 Solution: Use More Potent Coupling Reagent (e.g., HATU, COMU) Cause2->Solution2 Solution3 Solution: Use Aggregation-Disrupting Additives/Solvents Cause3->Solution3

A logical workflow for troubleshooting low coupling efficiency.

References

Application Notes and Protocols for 3-Chloro-DL-phenylalanine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-DL-phenylalanine, commonly known as p-chlorophenylalanine (PCPA), is a well-established pharmacological tool used to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various biological processes. As an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, PCPA effectively depletes serotonin levels in both in vivo and in vitro models.[1][2][3] These application notes provide detailed information and protocols for the effective use of this compound in cell culture experiments, enabling researchers to study the downstream effects of serotonin depletion on cellular signaling, function, and pathophysiology.

Mechanism of Action

This compound acts as a potent inhibitor of both isoforms of tryptophan hydroxylase, TPH1 and TPH2. TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By irreversibly binding to the enzyme, PCPA blocks this initial and rate-limiting step, leading to a significant and sustained depletion of cellular serotonin pools.[4][5] This specific mode of action makes PCPA an invaluable tool for elucidating the cellular functions of serotonin.

cluster_0 Serotonin Synthesis Pathway L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan TPH Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) AADC TPH Tryptophan Hydroxylase (TPH) AADC Aromatic L-amino acid decarboxylase (AADC) PCPA This compound (PCPA) PCPA->TPH Inhibition cluster_workflow Experimental Workflow start Seed Cells adhere Allow Adherence (e.g., 24h) start->adhere treat Treat with PCPA (and vehicle control) adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate harvest Harvest Cells and Media incubate->harvest analysis Analyze Serotonin Levels (HPLC) and Perform Downstream Assays harvest->analysis

References

Application Notes and Protocols: 3-Chloro-DL-phenylalanine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-DL-phenylalanine is a synthetic amino acid analog of phenylalanine that serves as a valuable tool in biochemical and pharmacological research.[1][2] Its structural similarity to L-phenylalanine allows it to interact with enzymes that recognize the natural amino acid as a substrate, primarily acting as a competitive inhibitor. These application notes provide a comprehensive overview of the use of this compound as an enzyme inhibitor, with a focus on its effects on aromatic amino acid hydroxylases. Detailed protocols for enzyme kinetic assays are provided to facilitate its use in research and drug development settings.

Physicochemical Properties and Handling

PropertyValue
Synonyms DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in 1N NaOH.
Storage Store at 2-8°C.

Note: For experimental use, it is recommended to prepare fresh solutions of this compound. For stock solutions, dissolve in a minimal amount of 1N NaOH and dilute to the final concentration with the appropriate assay buffer. Ensure the final pH of the assay solution is adjusted accordingly.

Mechanism of Action

This compound is expected to act as a competitive inhibitor of phenylalanine-metabolizing enzymes. Due to its close structural resemblance to L-phenylalanine, it can bind to the active site of enzymes like phenylalanine hydroxylase (PAH). This binding prevents the natural substrate, L-phenylalanine, from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, and its potency is dependent on the concentrations of both the inhibitor and the substrate.

The primary enzyme of interest for inhibition by this compound is phenylalanine hydroxylase (PAH) , the rate-limiting enzyme in the catabolism of phenylalanine.[6] By inhibiting PAH, this compound can be used to study the effects of reduced phenylalanine metabolism, which is relevant to metabolic disorders like phenylketonuria (PKU).[6]

Additionally, as an analog of an aromatic amino acid, this compound may also inhibit other aromatic amino acid hydroxylases, such as tryptophan hydroxylase (TPH) , the rate-limiting enzyme in serotonin synthesis.[4][7]

Quantitative Data on Inhibition

As previously mentioned, specific Kᵢ and IC₅₀ values for this compound are not widely reported. However, data from its closely related isomer, 4-chloro-DL-phenylalanine (p-chlorophenylalanine or PCPA), provide a strong indication of its inhibitory potential.

EnzymeInhibitorInhibition TypeKᵢ (µM)IC₅₀ (µM)SubstrateOrganism
Tryptophan Hydroxylasep-ethynylphenylalanineCompetitive32.6 ± 6.2-Tryptophan-
Tryptophan HydroxylaseLP-533401Competitive0.31-TryptophanHuman
Tryptophan HydroxylaseLP-521834Competitive0.036-TryptophanHuman
Tryptophan HydroxylaseLP-534193Competitive0.03-TryptophanHuman

Note: The data for p-ethynylphenylalanine and other LP inhibitors are provided for comparative purposes to illustrate the potency of phenylalanine analogs as hydroxylase inhibitors.[8][9] It is reported that 5 mM of p-chlorophenylalanine can inhibit PAH-1 activity by 96% and PAH-2 activity by 95%.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for Phenylalanine Hydroxylase (PAH)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on PAH activity by measuring the rate of NADH depletion in a coupled enzymatic reaction.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound (inhibitor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Dihydropteridine Reductase (DHPR)

  • NADH

  • Catalase

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.8

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of L-phenylalanine in Assay Buffer.

    • Prepare a stock solution of this compound in a minimal amount of 1N NaOH and dilute with Assay Buffer. Prepare a serial dilution to test a range of inhibitor concentrations.

    • Prepare a fresh solution of NADH in Assay Buffer.

    • Prepare a fresh solution of BH₄ in Assay Buffer containing 1 mM DTT.

  • Set up the Reaction Mixture:

    • In each well of the microplate, add the following components to a final volume of 200 µL:

      • 100 µL of Assay Buffer

      • 20 µL of L-phenylalanine solution (to achieve a final concentration at or near its Kₘ)

      • 20 µL of this compound solution (or vehicle for control)

      • 10 µL of Catalase solution

      • 10 µL of DHPR solution

      • 10 µL of NADH solution

  • Enzyme Addition and Incubation:

    • Add 10 µL of PAH enzyme solution to each well to initiate the reaction.

    • Mix gently and incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of BH₄ solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADH oxidation is proportional to PAH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ and the type of inhibition, perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Protocol 2: In Vitro Inhibition Assay for Tryptophan Hydroxylase (TPH)

This protocol outlines a fluorescence-based assay to measure the inhibition of TPH by this compound. The assay measures the formation of 5-hydroxytryptophan (5-HTP).

Materials:

  • Purified Tryptophan Hydroxylase (TPH)

  • L-Tryptophan (substrate)

  • This compound (inhibitor)

  • 6-Methyltetrahydropterin (6-MPH₄) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay Buffer: 50 mM MES buffer, pH 7.0

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 300 nm, Emission: 330 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of L-tryptophan in Assay Buffer.

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a fresh solution of 6-MPH₄ in Assay Buffer containing DTT.

  • Set up the Reaction Mixture:

    • In each well of the black microplate, add the following components to a final volume of 100 µL:

      • 50 µL of Assay Buffer

      • 10 µL of L-tryptophan solution

      • 10 µL of this compound solution (or vehicle for control)

      • 10 µL of Catalase solution

      • 5 µL of Ferrous ammonium sulfate solution

  • Enzyme Addition and Pre-incubation:

    • Add 5 µL of TPH enzyme solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of 6-MPH₄ solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm every minute for 20-30 minutes. The increase in fluorescence is due to the formation of 5-hydroxytryptophan.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each inhibitor concentration.

    • Determine the IC₅₀ and Kᵢ values as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor) mix_reagents Mix Reagents in Plate prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents pre_incubate Pre-incubate with Inhibitor mix_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Cofactor/Enzyme) pre_incubate->initiate_reaction measure_signal Measure Signal (Absorbance/Fluorescence) initiate_reaction->measure_signal calc_velocity Calculate Initial Velocity (V₀) measure_signal->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_constants Determine IC₅₀ and Kᵢ plot_data->determine_constants

Caption: Experimental workflow for an enzyme inhibition assay.

phenylalanine_metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr O₂, BH₄ Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Further Metabolism PAH Phenylalanine Hydroxylase (PAH) Inhibitor This compound Inhibitor->PAH Competitive Inhibition

Caption: Inhibition of Phenylalanine Metabolism by this compound.

inhibition_mechanism cluster_enzyme Enzyme Active Site Enzyme PAH Active Site Product L-Tyrosine Enzyme->Product Catalyzes No_Reaction No Reaction Enzyme->No_Reaction Substrate L-Phenylalanine Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Binds & Blocks

Caption: Competitive inhibition of PAH by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-DL-phenylalanine. This compound is a synthetic amino acid derivative utilized in biochemical research and as a building block in the synthesis of pharmaceuticals.[1] This method is designed for accuracy and precision, making it suitable for research, quality control, and drug development applications. The protocol outlines a reversed-phase HPLC approach with UV detection, providing a clear and reproducible procedure from sample preparation to data analysis.

Introduction

This compound (m-Chloro-DL-phenylalanine) is a non-proteinogenic amino acid that serves as a crucial intermediate in various chemical syntheses.[1] Its structural similarity to the natural amino acid phenylalanine allows it to be used in studies of protein synthesis and enzyme activity.[1] Accurate quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and in pharmacokinetic studies. This document provides a detailed HPLC method to achieve this.

Experimental Protocol

This protocol is based on established principles for the analysis of amino acids and similar compounds by reversed-phase HPLC.[2][3]

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.[4]

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Reagents:

    • This compound reference standard (≥99% purity)[1]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Ultrapure or HPLC grade)

    • Formic acid (ACS grade)

  • Equipment:

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

    • HPLC vials

Preparation of Mobile Phase and Standards
  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for the separation of amino acids.[5] For this application, a suggested isocratic mobile phase is Acetonitrile:Water (30:70, v/v) with 0.1% formic acid. The mobile phase should be degassed before use.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. For more complex matrices, such as biological fluids, a sample clean-up procedure like protein precipitation or solid-phase extraction (SPE) may be necessary.[2][6]

  • Simple Dilution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[2] The supernatant can then be diluted with the mobile phase if necessary and injected into the HPLC system.

  • Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]

HPLC Parameters

The following are recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm[2][5]
Run Time 10 minutes
Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this HPLC method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 4.5< 1.5> 2000

Table 2: Method Validation Summary

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantitation (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation HPLCRun HPLC Injection & Run MobilePhase->HPLCRun StandardPrep Standard Preparation CalibrationCurve Calibration Curve Generation StandardPrep->CalibrationCurve SamplePrep Sample Preparation SamplePrep->HPLCRun PeakIntegration Peak Integration HPLCRun->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for a range of applications in research and pharmaceutical development, offering good sensitivity, linearity, and precision. Adherence to the detailed protocol will ensure reproducible and accurate results.

References

Preparing Stock Solutions of 3-Chloro-DL-phenylalanine for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog, for use in various in vitro assays. These protocols are designed to ensure the stability and accurate concentration of the compound, which is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is the first step in preparing stable and effective stock solutions. A summary of its key characteristics is presented below.

PropertyValueReference
CAS Number 1956-15-6[1][2]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [2]
Appearance White to off-white powder[1]
Storage Store at 0-8 °C[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 19.96 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile amber vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For 19.96 mg of the compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture applications, it is advisable to filter-sterilize it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for your in vitro assay.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile physiological buffer (e.g., PBS) or cell culture medium

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: If frozen, thaw the 100 mM stock solution at room temperature.

  • Calculating Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock solution.

  • Dilution: In a sterile tube, add the appropriate volume of the aqueous buffer or cell culture medium. Add the calculated volume of the this compound stock solution to the aqueous medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to proteins in cell culture media.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your in vitro assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in in vitro assays.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh 3-Chloro-DL- phenylalanine Powder dissolve Dissolve in Anhydrous DMSO to 100 mM weigh->dissolve store Aliquot and Store at -20°C dissolve->store dilute Prepare Working Solution in Aqueous Medium store->dilute Thaw aliquot treat Treat Cells or Perform Assay dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing and using this compound.

Signaling Pathway Inhibition

Chlorinated derivatives of phenylalanine are known to interfere with amino acid metabolism and neurotransmitter synthesis. Specifically, the 4-chloro isomer of phenylalanine (p-chlorophenylalanine or PCPA) is a well-characterized inhibitor of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[3][4][5] While the inhibitory activity of this compound on TPH is less documented, its structural similarity suggests it may have a similar mechanism of action. Additionally, some studies have investigated the effect of chlorinated phenylalanines on phenylalanine hydroxylase (PAH) , the enzyme that converts phenylalanine to tyrosine.[6]

The diagram below illustrates the serotonin synthesis pathway and the potential point of inhibition by this compound.

G tryptophan Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph five_htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-amino acid decarboxylase (AADC) five_htp->aadc serotonin Serotonin (5-HT) tph->five_htp aadc->serotonin inhibitor This compound inhibitor->tph Inhibition

Caption: Inhibition of the serotonin synthesis pathway.

Stability and Handling

  • Light and Moisture Sensitivity: Halogenated amino acids can be sensitive to light and moisture.[7] Store the solid compound and stock solutions in amber vials to protect them from light.

  • pH Stability: Solutions of halogenated aromatic compounds may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain the pH of working solutions within a neutral range (pH 6-8).

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the DMSO stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and its solutions.

By following these detailed protocols and handling guidelines, researchers can confidently prepare and utilize this compound in their in vitro studies to achieve accurate and reproducible results.

References

Unlocking Protein Structures: Applications of 3-Chloro-DL-phenylalanine in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for elucidating protein structure and function. Among these, 3-chloro-DL-phenylalanine (3-Cl-Phe), a halogenated derivative of phenylalanine, offers unique biophysical properties that can be exploited in advanced structural biology techniques. This document provides detailed application notes and protocols for the utilization of 3-Cl-Phe in protein structure studies, with a focus on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Notes

The introduction of a chlorine atom onto the phenyl ring of phenylalanine provides a unique probe for investigating protein environments. The larger van der Waals radius and increased electron density of chlorine compared to hydrogen can be leveraged for phasing in X-ray crystallography. Furthermore, the chlorine atom can induce subtle changes in the electronic environment, which can be detected by NMR spectroscopy, providing insights into protein dynamics and interactions.

The successful incorporation of 3-Cl-Phe, like many other ncAAs, requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and a corresponding orthogonal tRNA pair.[1][2][3] This system works in conjunction with a modified gene of interest where the codon for the target residue is replaced with a nonsense codon, typically the amber stop codon (TAG).[4][5] When the aaRS, tRNA, and the target gene are co-expressed in a suitable host system (in vivo or in a cell-free system), 3-Cl-Phe is specifically incorporated at the desired position.

A key advantage of using halogenated phenylalanines is their structural similarity to the natural amino acid, minimizing perturbations to the native protein structure. Studies with the analogous p-iodo-L-phenylalanine have shown that its incorporation, even within the hydrophobic core of a protein, does not significantly alter the overall protein fold.[6]

Key Applications:
  • X-ray Crystallography: The anomalous scattering signal from the chlorine atom can be utilized for phase determination using techniques like Single-wavelength Anomalous Dispersion (SAD). While the anomalous signal of chlorine is weaker than that of heavier halogens like iodine or bromine, it can still provide valuable phasing information, especially with high-intensity synchrotron X-ray sources.[6][7]

  • NMR Spectroscopy: The chlorine atom can serve as a sensitive reporter on the local environment within a protein. Changes in the chemical shift of nearby nuclei can provide information on protein folding, conformational changes, and ligand binding. While 19F NMR is more common due to the favorable properties of the fluorine nucleus, the principles of using a halogen as a probe apply.[5][8]

  • Probing Protein-Ligand Interactions: The introduction of 3-Cl-Phe at or near a binding site can be used to map protein-ligand interactions. The chlorine atom can be used as a spectroscopic marker to monitor binding events.

Quantitative Data Summary

The efficiency of incorporation and the effect on protein stability are critical parameters for the successful application of 3-Cl-Phe. The following table summarizes representative data, adapted from studies on the analogous p-iodo-L-phenylalanine, to provide an expected range of outcomes.

ParameterWild-Type Protein (T4 Lysozyme)Protein with p-iodo-L-phenylalanine[6]Expected Range for 3-Cl-Phe
Protein Yield (mg/L) ~20~1510-18
Incorporation Efficiency N/A>95%>90% (with optimized aaRS)
Melting Temperature (Tm) 58.5 °C58.0 °CMinimal change (typically < 1-2 °C)

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein

This protocol outlines the general steps for the in vivo incorporation of 3-Cl-Phe into a target protein expressed in E. coli.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

  • Plasmid encoding the engineered 3-Cl-Phe-specific aminoacyl-tRNA synthetase (aaRS) and its orthogonal tRNA (e.g., derived from M. jannaschii).

  • This compound

  • Standard growth media (e.g., LB or M9 minimal media) and appropriate antibiotics.

2. Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of expression medium (e.g., M9 minimal medium) supplemented with antibiotics.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Protein Purification: Purify the target protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Verification of Incorporation: Confirm the incorporation of 3-Cl-Phe by mass spectrometry.

Protocol 2: Biophysical Characterization of the 3-Cl-Phe Containing Protein

1. Thermal Stability Analysis (Differential Scanning Fluorimetry - DSF):

  • Prepare the purified protein at a concentration of 1-2 mg/mL in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Use a real-time PCR instrument to gradually increase the temperature of the sample and monitor the fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Compare the Tm of the 3-Cl-Phe containing protein with the wild-type protein.

2. Structural Analysis by X-ray Crystallography:

  • Crystallization: Screen for crystallization conditions for the purified 3-Cl-Phe containing protein using standard vapor diffusion methods (hanging drop or sitting drop).

  • Data Collection:

    • Cryo-protect the crystals and mount them for X-ray diffraction.

    • Collect a complete diffraction dataset at a synchrotron beamline. To maximize the anomalous signal from chlorine, collect data at a wavelength near the chlorine absorption edge (~4.4 Å), if accessible, or use a standard copper anode source (1.54 Å).

  • Structure Determination:

    • Process the diffraction data.

    • Use the anomalous signal from the chlorine atoms to calculate initial phases using the SAD method.

    • Build an atomic model into the resulting electron density map and refine the structure.

Visualizations

Experimental_Workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Verification cluster_analysis Structural Analysis plasmid_target Target Gene with TAG Codon transformation Co-transformation into E. coli plasmid_target->transformation plasmid_aars Engineered aaRS/tRNA Plasmid plasmid_aars->transformation growth Cell Growth transformation->growth induction Induction with IPTG + 3-Cl-Phe Addition growth->induction expression Overnight Expression induction->expression lysis Cell Lysis expression->lysis purification Chromatographic Purification lysis->purification verification Mass Spectrometry Verification purification->verification crystallography X-ray Crystallography verification->crystallography nmr NMR Spectroscopy verification->nmr biophysical Biophysical Characterization verification->biophysical

Caption: Experimental workflow for protein structure studies using 3-Cl-Phe.

SAD_Phasing cluster_data Data Collection cluster_phasing Phase Determination cluster_structure Structure Solution xray_source X-ray Source crystal Protein Crystal with 3-Cl-Phe xray_source->crystal diffraction Diffraction Pattern crystal->diffraction anomalous_signal Measure Anomalous Scattering from Chlorine diffraction->anomalous_signal phase_calc Calculate Initial Phases (SAD) anomalous_signal->phase_calc electron_density Electron Density Map phase_calc->electron_density model_building Model Building & Refinement electron_density->model_building final_structure 3D Protein Structure model_building->final_structure

Caption: Principle of SAD phasing using 3-Cl-Phe in X-ray crystallography.

References

Application Notes and Protocols for the Resolution of D- and L-Enantiomers of 3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the resolution of D- and L-enantiomers of 3-chlorophenylalanine, a crucial chiral building block in the development of pharmaceuticals and other bioactive molecules. The following sections outline three primary techniques for enantiomeric resolution: Diastereomeric Crystallization, Enzymatic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and effective method for the large-scale resolution of racemates. This technique involves the reaction of the racemic 3-chlorophenylalanine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization.

Application Notes:

This method is particularly suitable for the preparative scale separation of enantiomers. The choice of the resolving agent and the crystallization solvent is critical for achieving high diastereomeric and enantiomeric excess. Common resolving agents for amino acids include chiral carboxylic acids like tartaric acid and its derivatives, or chiral amines. The success of this method relies on the differential solubility of the formed diastereomeric salts.

Experimental Protocol: Resolution with L-Tartaric Acid

This protocol is based on established procedures for the resolution of similar amino acids.

Materials:

  • Racemic (D,L)-3-chlorophenylalanine

  • L-Tartaric acid (enantiomerically pure)

  • Methanol

  • Distilled water

  • 2M Hydrochloric acid

  • 2M Sodium hydroxide

  • Crystallization vessel with stirrer and temperature control

  • Filtration apparatus (Büchner funnel)

  • Polarimeter or chiral HPLC for analysis

Procedure:

  • Salt Formation:

    • In a crystallization vessel, dissolve 10 g of racemic 3-chlorophenylalanine in 100 mL of a 1:1 (v/v) mixture of methanol and water, heating gently to 50-60 °C with stirring until a clear solution is obtained.

    • In a separate beaker, dissolve a stoichiometric equivalent of L-tartaric acid in a minimal amount of the same solvent mixture.

    • Slowly add the L-tartaric acid solution to the 3-chlorophenylalanine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt (L-3-chlorophenylalanine-L-tartrate).

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum.

    • The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

  • Liberation of the L-Enantiomer:

    • Dissolve the dried diastereomeric salt in a minimal amount of distilled water.

    • Adjust the pH of the solution to the isoelectric point of 3-chlorophenylalanine (around pH 5-6) by the slow addition of 2M sodium hydroxide.

    • The L-3-chlorophenylalanine will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold distilled water, and dry under vacuum.

  • Isolation of the D-Enantiomer:

    • The D-enantiomer remains in the mother liquor from the initial crystallization.

    • Evaporate the solvent from the mother liquor.

    • Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the D-enriched 3-chlorophenylalanine.

    • Further purification may be required to achieve high enantiomeric purity.

Quantitative Data (Illustrative):
ParameterValue
Resolving Agent L-Tartaric Acid
Solvent Methanol/Water (1:1)
Yield of L-Enantiomer 35-45% (after one crystallization)
Enantiomeric Excess (ee) of L-Enantiomer >95%
Yield of D-Enantiomer (from mother liquor) 30-40%
Enantiomeric Excess (ee) of D-Enantiomer 70-80% (requires further purification)

Note: The data in this table is illustrative and based on typical results for the resolution of similar amino acids. Optimization of conditions is necessary to achieve the best results.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to enantiomer separation. This method typically involves the use of an enzyme that stereoselectively catalyzes a reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For amino acids, this often involves the hydrolysis of an N-acyl derivative.

Application Notes:

This method is known for its high enantioselectivity under mild reaction conditions. A common strategy is the use of an aminoacylase to hydrolyze the N-acetyl derivative of the L-amino acid, leaving the N-acetyl-D-amino acid intact. The resulting free L-amino acid and the N-acetylated D-amino acid can then be easily separated.

Experimental Protocol: Resolution of N-Acetyl-D,L-3-chlorophenylalanine using Aminoacylase

Materials:

  • N-Acetyl-D,L-3-chlorophenylalanine

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • 0.1 M Phosphate buffer (pH 7.5)

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Diatomaceous earth (for enzyme immobilization, optional)

  • Shaking incubator or stirred reactor

  • Separatory funnel

Procedure:

  • Substrate Preparation (N-Acetylation):

    • React racemic 3-chlorophenylalanine with acetic anhydride in a suitable solvent to prepare N-Acetyl-D,L-3-chlorophenylalanine.

  • Enzymatic Hydrolysis:

    • Prepare a solution of N-Acetyl-D,L-3-chlorophenylalanine in 0.1 M phosphate buffer (pH 7.5). A typical concentration is 0.1-0.5 M.

    • Add aminoacylase (e.g., 1-5% w/w of the substrate). The enzyme can be used in its free form or immobilized on a support like diatomaceous earth for easier recovery and reuse.

    • Incubate the mixture at 37 °C with gentle agitation for 24-48 hours. Monitor the progress of the reaction by measuring the formation of the free amino acid using techniques like TLC or HPLC.

  • Separation of Enantiomers:

    • Once the reaction has reached approximately 50% conversion, stop the reaction by heating to 90°C for 10 minutes to denature the enzyme, followed by filtration to remove the denatured protein.

    • Acidify the reaction mixture to pH 2-3 with 2M HCl.

    • Extract the unreacted N-Acetyl-D-3-chlorophenylalanine with ethyl acetate.

    • The aqueous layer contains the L-3-chlorophenylalanine hydrochloride.

  • Isolation of Enantiomers:

    • L-Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point (pH 5-6) to precipitate the L-3-chlorophenylalanine. Collect the solid by filtration, wash with cold water, and dry.

    • D-Enantiomer: Evaporate the ethyl acetate from the organic layer to obtain N-Acetyl-D-3-chlorophenylalanine. Hydrolyze the N-acetyl group by heating with aqueous HCl to yield D-3-chlorophenylalanine. Isolate the D-enantiomer by adjusting the pH to its isoelectric point.

Quantitative Data (Illustrative):
ParameterValue
Enzyme Aminoacylase (Aspergillus oryzae)
Substrate N-Acetyl-D,L-3-chlorophenylalanine
Reaction Time 24-48 hours
Conversion ~50%
Yield of L-Enantiomer >45%
Enantiomeric Excess (ee) of L-Enantiomer >99%
Yield of D-Enantiomer >40% (after hydrolysis)
Enantiomeric Excess (ee) of D-Enantiomer >98%

Note: The data in this table is illustrative and based on typical results for the enzymatic resolution of N-acetyl amino acids. Optimization of enzyme loading, substrate concentration, pH, and temperature is recommended.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Application Notes:

This method is highly versatile and can be used for both analytical determination of enantiomeric excess and for preparative separation. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good resolution. For amino acid derivatives, polysaccharide-based CSPs are often effective. The amino and carboxylic acid groups of 3-chlorophenylalanine usually require protection (e.g., as esters or with N-protecting groups) to achieve good separation on many common CSPs.

Experimental Protocol: Analytical Chiral HPLC of a Protected 3-Chlorophenylalanine Derivative

This protocol is based on a reported method for the separation of (R)- and (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate.[1]

Materials and Equipment:

  • (R)- and (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate standard or sample

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • HPLC system with a UV detector

  • Chiral HPLC column: Daicel Chiralcel OD-H (or similar polysaccharide-based column)

Chromatographic Conditions:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane/isopropanol = 95:5 (v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Procedure:

  • Sample Preparation: Dissolve the protected 3-chlorophenylalanine derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomers. Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Quantitative Data:
ParameterValue
Stationary Phase Daicel Chiralcel OD-H
Mobile Phase n-hexane/isopropanol (95:5)
Flow Rate 0.5 mL/min
Resolution (Rs) > 1.5 (typically achievable)
Enantiomeric Excess (ee) Determination High accuracy and precision

Note: For preparative scale separations, the column size, flow rate, and sample loading will need to be scaled up accordingly.

Visualized Workflows

Diastereomeric_Crystallization cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemate Racemic 3-Chlorophenylalanine mix Mix and Dissolve racemate->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix solvent Solvent (e.g., Methanol/Water) solvent->mix cool Cool to Crystallize mix->cool filtration Filtration cool->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., L-Phe-L-Tartrate) filtration->less_soluble mother_liquor Mother Liquor (contains D-Phe-L-Tartrate) filtration->mother_liquor liberate_L Liberate L-Enantiomer (pH adjustment) less_soluble->liberate_L liberate_D Liberate D-Enantiomer (pH adjustment) mother_liquor->liberate_D pure_L Pure L-3-Chlorophenylalanine liberate_L->pure_L pure_D Enriched D-3-Chlorophenylalanine liberate_D->pure_D

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic_Resolution cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Separation and Isolation racemate Racemic 3-Chlorophenylalanine acetylation N-Acetylation racemate->acetylation n_acetyl_racemate N-Acetyl-D,L-3-Chlorophenylalanine acetylation->n_acetyl_racemate hydrolysis Stereoselective Hydrolysis n_acetyl_racemate->hydrolysis enzyme Aminoacylase enzyme->hydrolysis buffer Buffer (pH 7.5) buffer->hydrolysis mixture Mixture: L-3-Chlorophenylalanine N-Acetyl-D-3-Chlorophenylalanine hydrolysis->mixture extraction Acidification & Extraction mixture->extraction aqueous_phase Aqueous Phase (L-Enantiomer) extraction->aqueous_phase organic_phase Organic Phase (N-Acetyl-D-Enantiomer) extraction->organic_phase isolate_L Isolate L-Enantiomer (pH adjustment) aqueous_phase->isolate_L hydrolyze_D Hydrolyze & Isolate D-Enantiomer organic_phase->hydrolyze_D pure_L Pure L-3-Chlorophenylalanine isolate_L->pure_L pure_D Pure D-3-Chlorophenylalanine hydrolyze_D->pure_D

Caption: Workflow for Enzymatic Resolution.

Chiral_HPLC cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Analysis racemate Protected Racemic 3-Chlorophenylalanine dissolve Dissolve in Mobile Phase racemate->dissolve sample_solution Sample Solution dissolve->sample_solution hplc HPLC System sample_solution->hplc csp Chiral Stationary Phase (e.g., Daicel OD-H) hplc->csp detector UV Detector csp->detector mobile_phase Mobile Phase (e.g., Hexane/Isopropanol) mobile_phase->hplc chromatogram Chromatogram with Separated Peaks detector->chromatogram enantiomer_1 Enantiomer 1 chromatogram->enantiomer_1 enantiomer_2 Enantiomer 2 chromatogram->enantiomer_2 quantification Peak Integration & Quantification chromatogram->quantification ee_calculation Enantiomeric Excess (ee%) Calculation quantification->ee_calculation

Caption: Workflow for Chiral HPLC Analysis.

References

Application Notes and Protocols: The Use of 3-Chloro-DL-phenylalanine in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-DL-phenylalanine, also known as Fenclonine or p-chlorophenylalanine (PCPA), in metabolic pathway research. The primary application of this compound is as a tool to study the role of serotonin in various physiological and pathological processes through the inhibition of its synthesis.

Introduction and Mechanism of Action

This compound is a synthetic derivative of the essential amino acid phenylalanine. Its primary and most well-characterized mechanism of action is the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). TPH exists in two isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the neuronal isoform responsible for serotonin synthesis in the brain.[1][2] By inhibiting TPH, this compound leads to a profound and long-lasting depletion of serotonin in both the central nervous system and the periphery. This makes it an invaluable pharmacological tool for investigating the functional roles of serotonin in a wide range of research areas, including neuroscience, psychology, and endocrinology. While highly effective for serotonin depletion, it is important to note that other metabolic pathways, such as catecholamine synthesis and amino acid transport, can also be affected, particularly at higher doses.[3]

Key Applications in Metabolic Research

  • Neuroscience and Neuropharmacology: Investigating the role of serotonin in mood disorders (depression, anxiety), sleep, appetite, aggression, and cognition.[4]

  • Memory and Learning Studies: Elucidating the involvement of the serotonergic system in memory consolidation and reconsolidation.

  • Pain Research: Studying the contribution of serotonin to nociceptive pathways.

  • Endocrinology: Examining the influence of serotonin on hormone secretion.

  • Gastrointestinal Research: Investigating the function of peripheral serotonin in gut motility and signaling.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound (PCPA).

Table 1: In Vitro Enzyme Inhibition

EnzymeCompoundIC50Species/Assay Conditions
TPH1PCPA4.49 mMHuman, In vitro enzyme assay
TPH2PCPA1.55 mMHuman, In vitro enzyme assay
TPH1PCPA>50 µMIn vitro binding assay

Data from[5][1]

Table 2: In Vivo Effects on Neurotransmitter Levels in Rodents

SpeciesDose and RouteBrain RegionAnalyte% Depletion (compared to control)Time Point
Rat1000 mg/kg, i.p.Whole BrainSerotonin (5-HT)~90.6%Not Specified
Rat1000 mg/kg, i.p.Whole Brain5-HIAA~91.8%Not Specified
RatNot SpecifiedFrontal CortexSerotonin (5-HT)>99%Not Specified
RatNot SpecifiedFrontal CortexNoradrenaline~30%Not Specified
RatNot SpecifiedFrontal CortexDopamine~42%Not Specified
Mouse500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oralHippocampusSerotonin (5-HT)~85%7 days
Mouse500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oralPrefrontal CortexSerotonin (5-HT)~65%7 days

Data from[3][6][7]

Experimental Protocols

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on TPH activity.

Materials:

  • Recombinant human TPH1 or TPH2 enzyme

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.0)

  • This compound (PCPA)

  • 30% Sulfuric Acid (to stop the reaction)

  • Fluorescence plate reader (Excitation: 280 nm, Emission: 535 nm)

Procedure:

  • Prepare a reaction buffer containing 40 mM HEPES (pH 7.0) and 200 mM ammonium sulfate.

  • In a 96-well plate, add the reaction buffer, TPH enzyme, and varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrates L-tryptophan and BH4.

  • Incubate the reaction for 30 minutes (for TPH1) or 60 minutes (for TPH2) at room temperature.

  • Stop the reaction by adding 30% sulfuric acid.

  • Measure the fluorescence immediately using a plate reader. The product, 5-hydroxytryptophan, will fluoresce.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vivo Serotonin Depletion in Rodents

This protocol provides a general guideline for inducing serotonin depletion in mice or rats for behavioral or neurochemical studies.

Materials:

  • This compound (PCPA)

  • Sterile saline (0.9% NaCl)

  • Tween 80 (optional, as a suspending agent)

  • Warming plate or water bath

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

Procedure:

  • Preparation of PCPA solution: this compound has poor solubility in saline. To prepare a suspension for i.p. injection, weigh the desired amount of PCPA and suspend it in sterile saline. Adding a small amount of Tween 80 (e.g., 2%) and warming the solution to approximately 70°C while vortexing can aid in creating a more uniform suspension. Always cool the solution to room temperature before injection.

  • Dosing: A common dosage range for significant serotonin depletion is 150-300 mg/kg administered intraperitoneally once daily for 2-3 consecutive days.[8] Higher doses up to 1000 mg/kg have also been reported for more profound depletion.[6] For oral administration, doses of 250-500 mg/kg mixed in a palatable vehicle have been used.[7]

  • Administration: Administer the prepared PCPA suspension via i.p. injection. Ensure the solution is well-suspended before drawing it into the syringe.

  • Time Course: Maximum serotonin depletion is typically observed 2-4 days after the initial injection. The depletion is long-lasting, with recovery of serotonin levels beginning after about one week and potentially taking several weeks to return to baseline.

  • Verification of Depletion: Following the experimental endpoint, brain tissue can be collected and analyzed for serotonin and 5-HIAA levels using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) to confirm the extent of depletion.

Protocol 3: In Vitro Assessment of Amino Acid Uptake

This protocol outlines a method to assess the effect of this compound on the uptake of other amino acids in a cell culture model.

Materials:

  • Neuroblastoma cell line (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled amino acid (e.g., [3H]-L-Leucine or [14C]-L-Phenylalanine)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Wash the cells with warm PBS to remove the culture medium.

  • Pre-incubate the cells with varying concentrations of this compound in a transport buffer (e.g., Krebs-Ringer buffer) for 15-30 minutes.

  • Add the radiolabeled amino acid to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and collect the lysate.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the percent inhibition of amino acid uptake at different concentrations of this compound.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts related to the use of this compound.

Serotonin_Synthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) Metabolism Metabolism Serotonin->Metabolism PCPA This compound (PCPA) PCPA->TPH Inhibition TPH->FiveHTP AADC->Serotonin

Serotonin synthesis pathway and the inhibitory action of PCPA.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation PCPA_Admin PCPA Administration (e.g., i.p. injection for 2-3 days) Animal_Acclimation->PCPA_Admin Control_Admin Vehicle Administration Animal_Acclimation->Control_Admin PCPA_Prep PCPA Solution/Suspension Preparation PCPA_Prep->PCPA_Admin Wait_Period Waiting Period for Maximal Depletion (2-4 days) PCPA_Admin->Wait_Period Control_Admin->Wait_Period Behavioral_Testing Behavioral Testing Wait_Period->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, etc.) Behavioral_Testing->Tissue_Collection HPLC_Analysis HPLC-ED for Neurotransmitter Quantification Tissue_Collection->HPLC_Analysis Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis

Experimental workflow for an in vivo serotonin depletion study.

Interplay of Tryptophan Metabolism Pathways.

References

Troubleshooting & Optimization

improving solubility of 3-CHLORO-DL-PHENYLALANINE in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-chloro-DL-phenylalanine in aqueous solutions.

Troubleshooting Guide

Issue: this compound is not dissolving in water or aqueous buffers.

Initial Assessment:

Before attempting advanced solubilization techniques, it's crucial to assess the initial conditions.

  • Visual Inspection: Is the compound forming a suspension (fine particles dispersed in the liquid) or precipitating (settling at the bottom)?

  • Concentration: What is the target concentration? The solubility of similar compounds, like 4-chloro-DL-phenylalanine, is limited in neutral aqueous solutions.

  • Solvent: Are you using deionized water or a buffered solution? The pH of the solution is a critical factor.

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cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions Compound_Undissolved Compound remains undissolved in aqueous solution Assess_Concentration Is the concentration too high? Compound_Undissolved->Assess_Concentration Check_pH Is the pH optimal? Assess_Concentration->Check_pH If concentration is reasonable Reduce_Concentration Reduce concentration Assess_Concentration->Reduce_Concentration Yes Consider_Temperature Can temperature be adjusted? Check_pH->Consider_Temperature If pH adjustment is insufficient Adjust_pH Adjust pH Check_pH->Adjust_pH Gentle_Warming Apply gentle warming and sonication Consider_Temperature->Gentle_Warming Co_solvents Use co-solvents Consider_Temperature->Co_solvents If warming is ineffective or not desired Complexation Use complexation agents Co_solvents->Complexation If co-solvents are not suitable for the application

Caption: Troubleshooting workflow for undissolved this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
High Concentration The desired concentration may exceed the intrinsic solubility of the compound in the chosen solvent.Protocol 1: Serial Dilution Test
Suboptimal pH As an amino acid derivative, the solubility of this compound is highly pH-dependent. At its isoelectric point, solubility is at a minimum.Protocol 2: pH Adjustment
Insufficient Energy Input The dissolution process may be slow and require energy to overcome the crystal lattice energy.Protocol 3: Gentle Warming and Sonication
High Hydrophobicity The chlorophenyl group increases the hydrophobicity of the molecule, limiting its interaction with water.Protocol 4: Use of Co-solvents
Molecular Aggregation The compound may self-associate in solution, leading to precipitation.Protocol 5: Complexation with Cyclodextrins

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of amino acids and their derivatives is significantly influenced by pH.[2] this compound has both an acidic carboxylic acid group and a basic amino group. At a low pH, the amino group is protonated (positive charge), and at a high pH, the carboxylic acid group is deprotonated (negative charge). In both acidic and basic solutions, the increased charge enhances the interaction with polar water molecules, leading to higher solubility compared to the isoelectric point where the net charge is zero. For the related compound 4-chloro-DL-phenylalanine, solubility is increased to 10 mM in a 1 equivalent sodium hydroxide (NaOH) solution, indicating that a basic pH enhances solubility.[1] It is also reported to be soluble at 50 mg/mL in 1N HCl, showing high solubility at a low pH.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common strategy to dissolve hydrophobic compounds for use in aqueous solutions. Dimethyl sulfoxide (DMSO) is frequently used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent low, typically below 1%, as it may affect biological assays.

Q4: Is it necessary to heat the solution to dissolve this compound?

A4: Gentle warming can increase the kinetic solubility of many compounds, including this compound. For the 4-chloro isomer, gentle warming is recommended to achieve a 5 mM solution in water.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Combining gentle warming with sonication can be an effective method.

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or parts of molecules, like the chlorophenyl group of this compound, forming an inclusion complex. This complex has a more hydrophilic exterior, which significantly increases its aqueous solubility. A detailed protocol using 2-hydroxypropyl-β-cyclodextrin has been successfully used for 4-chloro-DL-phenylalanine.[3]

Experimental Protocols

Protocol 1: Serial Dilution Test to Determine Approximate Solubility

Objective: To estimate the approximate solubility of this compound in a specific aqueous solution.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC for concentration analysis

Methodology:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Equilibrate the solution by rotating it at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Perform a series of dilutions of the supernatant.

  • Determine the concentration of this compound in the original supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength or by HPLC.[4][5][6]

Protocol 2: pH Adjustment for Solubilization

Objective: To increase the solubility of this compound by adjusting the pH of the aqueous solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Add the desired amount of this compound to a volume of deionized water.

  • Place the beaker on a stir plate and begin stirring.

  • For acidic dissolution: Slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter. Continue adding acid until the compound dissolves.

  • For basic dissolution: Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding base until the compound dissolves.

  • Once the compound is fully dissolved, the pH can be carefully readjusted towards neutral if required by the experimental design. Be aware that the compound may precipitate if the pH approaches its isoelectric point.

Protocol 3: Gentle Warming and Sonication

Objective: To facilitate the dissolution of this compound using thermal energy and cavitation.

Materials:

  • This compound

  • Aqueous solvent

  • Water bath sonicator

  • Vortex mixer

  • Heat block or water bath set to a gentle temperature (e.g., 37-40°C)

Methodology:

  • Add this compound to the aqueous solvent in a suitable container.

  • Vortex the mixture for 30 seconds.

  • Place the container in a water bath sonicator for 5-10 minutes.

  • If the compound is not fully dissolved, transfer it to a heat block or water bath set to a gentle temperature.

  • Periodically remove the sample and vortex to aid dissolution.

  • Continue this process until the compound is fully dissolved. Do not overheat.

Protocol 4: Use of Co-solvents (DMSO)

Objective: To prepare a stock solution of this compound in a water-miscible organic solvent for subsequent dilution in an aqueous medium.

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Start Start with solid this compound Dissolve_in_DMSO Dissolve in 100% DMSO to create a concentrated stock solution Start->Dissolve_in_DMSO Vortex_Sonicate Vortex and sonicate if necessary to fully dissolve Dissolve_in_DMSO->Vortex_Sonicate Dilute_in_Aqueous Slowly add the DMSO stock solution dropwise to the stirring aqueous buffer Vortex_Sonicate->Dilute_in_Aqueous Final_Concentration Achieve the desired final concentration of the compound and a low final concentration of DMSO (e.g., <1%) Dilute_in_Aqueous->Final_Concentration End Homogeneous aqueous solution ready for use Final_Concentration->End

Caption: Workflow for using a co-solvent to dissolve this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh the required amount of this compound and place it in a sterile tube.

  • Add a small volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • To prepare the working solution, slowly add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.

  • Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally <0.5%) to avoid affecting biological experiments.

Protocol 5: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD. This protocol is adapted from a method used for 4-chloro-DL-phenylalanine.[3]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Vortex mixer

  • Stir plate and stir bar

Methodology:

  • In a vial, combine the required amount of this compound and a molar excess of HP-β-CD (a starting point is a 1:2 molar ratio of the compound to cyclodextrin).

  • Add the desired volume of deionized water.

  • Mix vigorously using a vortex mixer. The solution will likely be cloudy as the cyclodextrin dissolves but the compound may not.

  • Slowly add a small volume of 1 M HCl and continue to mix. The solution should become clear as the compound dissolves.

  • Once a clear solution is obtained, neutralize the solution by adding an equivalent volume of 1 M NaOH. The compound should remain in solution.

  • The final solution can be sterile-filtered for use in biological applications.

Quantitative Data Summary

Specific quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available data for the closely related isomer, 4-chloro-DL-phenylalanine, which can be used as an estimation.

Compound Solvent Solubility Conditions Reference
4-chloro-DL-phenylalanineWater~1 mg/mL (5 mM)Gentle warming[1]
4-chloro-DL-phenylalanine1 eq. NaOH~2 mg/mL (10 mM)Not specified[1]
4-chloro-DL-phenylalanine1N HCl50 mg/mLNot specified
4-chloro-L-phenylalanineWater10.29 mg/mLSonication needed
4-chloro-DL-phenylalanineSaline with 2% Tween 80More soluble than saline aloneHomogenization needed before each use[3]
4-chloro-DL-phenylalanine10% DMSO in salineInsolubleNot specified[3]
4-chloro-DL-phenylalanine0.1N NaOHInsolubleNot specified[3]
4-chloro-DL-phenylalanineWater1 mMHeated to 70°C for 5 minutes[3]

References

troubleshooting low yield in 3-CHLORO-DL-PHENYLALANINE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 3-chloro-DL-phenylalanine, particularly focusing on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Erlenmeyer-Plöchl synthesis and the Strecker synthesis. The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Q2: I am experiencing a significantly lower yield than expected in my Erlenmeyer-Plöchl synthesis. What are the likely causes?

A2: Low yields in the Erlenmeyer-Plöchl synthesis of this compound can often be attributed to several factors:

  • Incomplete azlactone formation: This initial condensation step is critical. Insufficient dehydration, impure starting materials (e.g., oxidized 3-chlorobenzaldehyde), or suboptimal reaction temperatures can hinder the formation of the azlactone intermediate.[1]

  • Side reactions: Polymerization of 3-chlorobenzaldehyde or self-condensation of N-acetylglycine can compete with the desired reaction, reducing the overall yield.[2]

  • Incomplete hydrolysis of the azlactone: The ring-opening of the azlactone intermediate to the α-acetamido-3-chlorocinnamic acid and its subsequent hydrolysis to the final amino acid may be incomplete. This can be due to insufficient concentration of the acid or base catalyst, low reaction temperature, or inadequate reaction time.[2][3]

Q3: My Strecker synthesis of this compound is resulting in a complex mixture of products. What could be the issue?

A3: A complex product mixture in the Strecker synthesis often points to side reactions. A common issue is the formation of α-hydroxy-α-(3-chlorophenyl)acetonitrile if the cyanide ion adds to the 3-chlorobenzaldehyde before the imine is completely formed. Additionally, incomplete hydrolysis of the aminonitrile intermediate can lead to the presence of the corresponding amide.[1]

Q4: What are the typical impurities I should look for in my crude this compound?

A4: Common impurities depend on the synthetic route. For the Erlenmeyer-Plöchl synthesis, you might find unreacted 3-chlorobenzaldehyde, N-acetylglycine, the azlactone intermediate, or α-acetamido-3-chlorocinnamic acid. In the Strecker synthesis, impurities could include unreacted 3-chlorobenzaldehyde, the aminonitrile intermediate, and the corresponding amide.

Q5: What are the most effective methods for purifying crude this compound?

A5: Recrystallization is a widely used and effective method for the purification of this compound. A common solvent system for recrystallization is a mixture of water and ethanol.[1] The choice of solvent should be one in which the amino acid is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Troubleshooting Guides

Low Yield in Erlenmeyer-Plöchl Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of azlactone intermediate Impure 3-chlorobenzaldehyde (e.g., oxidized to 3-chlorobenzoic acid).Purify the 3-chlorobenzaldehyde by distillation or chromatography before use.
Presence of water in reagents or solvents.Use anhydrous reagents and solvents. Dry glassware thoroughly before use.
Suboptimal reaction temperature.Optimize the reaction temperature. Typically, heating is required, but excessive heat can lead to decomposition.
Formation of a viscous tar instead of a solid product Polymerization of 3-chlorobenzaldehyde.Carefully control the reaction temperature and ensure accurate stoichiometry of reactants.
Incomplete hydrolysis of the azlactone Insufficient acid or base concentration.Increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH).
Short reaction time or low temperature.Extend the reaction time and/or increase the temperature during the hydrolysis step.
Low Yield in Strecker Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Formation of α-hydroxy-α-(3-chlorophenyl)acetonitrile Premature addition of cyanide to the aldehyde.Ensure complete formation of the imine before the addition of the cyanide source.
Incomplete hydrolysis of the α-aminonitrile Insufficient acid or base concentration.Use a higher concentration of acid or base for the hydrolysis step.
Short reaction time or low temperature.Increase the reaction time and temperature for the hydrolysis, monitoring the reaction progress by TLC or LC-MS.
Poor solubility of intermediates The α-aminonitrile may have limited solubility.Consider the use of a co-solvent to improve the solubility of the intermediate during hydrolysis.

Experimental Protocols

Erlenmeyer-Plöchl Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 4-(3-chlorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the mixture with stirring in a water bath at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the azlactone.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water.

Step 2: Hydrolysis to α-acetamido-3-chlorocinnamic acid

  • Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.

  • Gently warm the mixture with stirring until the solid dissolves.

  • Cool the solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Step 3: Reduction to this compound

  • Dissolve the α-acetamido-3-chlorocinnamic acid in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as sodium amalgam or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Monitor the reaction until completion.

  • Work up the reaction mixture to isolate the crude this compound.

  • Purify the product by recrystallization from a water/ethanol mixture.

Strecker Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Formation of α-aminonitrile

  • In a sealed flask, dissolve 3-chlorobenzaldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours. A precipitate of the α-aminonitrile should form.

  • Filter the solid, wash with cold water, and dry.

Step 2: Hydrolysis to this compound

  • Suspend the crude α-aminonitrile in a solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • Filter the product, wash with cold water, and purify by recrystallization.

Visualizations

Erlenmeyer_Plochl_Workflow cluster_start Starting Materials cluster_step1 Step 1: Azlactone Formation cluster_intermediate1 Intermediate cluster_step2 Step 2: Hydrolysis cluster_intermediate2 Intermediate cluster_step3 Step 3: Reduction & Purification cluster_final Final Product start1 3-Chlorobenzaldehyde step1 Condensation Reaction (100°C, 2h) start1->step1 start2 N-Acetylglycine start2->step1 start3 Acetic Anhydride start3->step1 start4 Sodium Acetate start4->step1 int1 Azlactone Intermediate step1->int1 step2 Ring Opening (NaOH, heat) int1->step2 int2 α-acetamido-3-chlorocinnamic acid step2->int2 step3 Reduction (e.g., Na/Hg or H₂/Pd-C) int2->step3 step4 Recrystallization step3->step4 final_product This compound step4->final_product

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of this compound.

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Aminonitrile Formation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis & Purification cluster_final Final Product start1 3-Chlorobenzaldehyde step1 One-pot reaction (Methanol, RT, 12-24h) start1->step1 start2 Ammonium Chloride start2->step1 start3 Potassium Cyanide start3->step1 intermediate α-aminonitrile step1->intermediate step2 Acid Hydrolysis (HCl, reflux) intermediate->step2 step3 Neutralization & Recrystallization step2->step3 final_product This compound step3->final_product

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_synthesis Synthesis Route cluster_erlenmeyer_causes Potential Causes (Erlenmeyer-Plöchl) cluster_strecker_causes Potential Causes (Strecker) cluster_solutions Troubleshooting Actions problem Low Yield of This compound erlenmeyer Erlenmeyer-Plöchl problem->erlenmeyer strecker Strecker problem->strecker cause1a Impure Starting Materials erlenmeyer->cause1a cause1b Incomplete Azlactone Formation erlenmeyer->cause1b cause1c Incomplete Hydrolysis erlenmeyer->cause1c cause2a Side Reaction (α-hydroxy-nitrile formation) strecker->cause2a cause2b Incomplete Hydrolysis strecker->cause2b solution1 Purify Reagents cause1a->solution1 solution2 Optimize Reaction Conditions (Temp, Time, Concentration) cause1b->solution2 solution3 Ensure Anhydrous Conditions cause1b->solution3 solution4 Improve Mixing cause1b->solution4 cause1c->solution2 cause2a->solution2 cause2b->solution2

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing 3-CHLORO-DL-PHENYLALANINE Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 3-Chloro-DL-phenylalanine (3-Cl-Phe) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (3-Cl-Phe) is a synthetic derivative of the essential amino acid phenylalanine.[1] It is the meta (3-position) substituted isomer of chlorophenylalanine. While much of the literature focuses on the para isomer (p-chlorophenylalanine, PCPA), which is a known irreversible inhibitor of tryptophan hydroxylase (TPH) and an inhibitor of phenylalanine hydroxylase (PAH), the mechanisms are likely similar.[2][3][4] TPH is the rate-limiting enzyme in the synthesis of serotonin.[3][5] Therefore, 3-Cl-Phe is primarily used to deplete serotonin levels in experimental models. Additionally, it may compete with other large neutral amino acids for transport into the cell, potentially affecting overall protein synthesis.[6][7]

Q2: What is a good starting concentration for my cell-based assay?

A definitive starting concentration is highly dependent on the cell line, assay duration, and specific endpoint being measured. Based on data for related compounds like p-chlorophenylalanine, in vitro inhibitory concentrations can be in the millimolar range (e.g., 5 mM).[4] However, cytotoxic effects have also been reported.[6][7]

For initial experiments, it is recommended to perform a broad dose-response curve. A logarithmic dilution series is most effective for covering a wide range of concentrations to identify the optimal window.

Q3: How can I determine the optimal, non-toxic concentration of 3-Cl-Phe for my specific cell line?

The optimal concentration is one that elicits the desired biological effect on your target pathway without causing significant, unintended cell death. This is determined by performing two parallel dose-response experiments:

  • An assay to measure the desired biological activity (e.g., inhibition of a target enzyme or pathway).

  • A cytotoxicity assay to measure cell viability (e.g., MTT, MTS, or LDH release).[8][9]

The optimal concentration will be the one that gives a maximal effect in your primary assay while maintaining high cell viability (e.g., >90%).

Q4: Is 3-Cl-Phe toxic to cells? How do I test for this?

Yes, like many amino acid analogs, 3-Cl-Phe can be toxic to cells, especially at higher concentrations or over long incubation periods.[6][7] It can inhibit cell growth and interfere with the uptake of essential amino acids.[6][10]

To test for cytotoxicity, you should perform a standard cell viability assay. The detailed protocol for an MTT-based assay is provided below. It is crucial to include a vehicle control (the solvent used to dissolve 3-Cl-Phe, e.g., DMSO) to ensure that the observed toxicity is from the compound itself and not the solvent.[8]

Q5: I'm observing unexpected changes in my cells. What are the common off-target effects of 3-Cl-Phe?

The most common off-target effect is the competitive inhibition of large neutral amino acid transporters.[6][7] This can lead to a general disruption of cellular amino acid pools, which in turn can inhibit overall protein synthesis and cell growth, confounding the interpretation of your results.[10] If you observe broad-spectrum effects, consider measuring protein synthesis rates (e.g., via puromycin incorporation) or analyzing intracellular amino acid pools to diagnose this issue.

Troubleshooting Guide

Problem: High Cell Death or Low Viability Observed Across All Concentrations

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve 3-Cl-Phe (e.g., DMSO) can be toxic at higher concentrations.

    • Solution: Always include a "solvent control" group containing the highest concentration of the solvent used in your experiment. If this control shows toxicity, you must reduce the final solvent concentration in your assay medium (typically to <0.5%).

  • Possible Cause 2: High Compound Potency. Your specific cell line may be exceptionally sensitive to 3-Cl-Phe.

    • Solution: Expand your dose-response curve to include a much lower concentration range (e.g., nanomolar to low micromolar) to identify a non-toxic window.

Problem: No Observable Effect on My Target Pathway

  • Possible Cause 1: Concentration Too Low. The concentration of 3-Cl-Phe may be insufficient to inhibit the target in your specific cellular context.

    • Solution: Increase the concentration range in your dose-response experiment. If solubility becomes an issue, consider a more potent analog if available.

  • Possible Cause 2: Compound Instability. The compound may be degrading in the culture medium over the course of a long incubation.

    • Solution: Prepare fresh stock solutions for each experiment. For long-term assays, consider replenishing the medium with fresh 3-Cl-Phe periodically.

  • Possible Cause 3: Insensitive Cell Line or Assay. The chosen cell line may not express the target enzyme, or the assay endpoint may not be sensitive enough to detect the change.

    • Solution: Confirm target expression in your cell line (e.g., via Western Blot or qPCR). Switch to a more sensitive and direct readout of pathway activity if possible.

Problem: Poor Reproducibility Between Experiments

  • Possible Cause 1: Inconsistent Cell Health or Density. Variations in cell passage number, confluence at the time of seeding, or initial seeding density can dramatically alter experimental outcomes.[11]

    • Solution: Standardize your cell culture practices. Use cells within a consistent, low passage number range and always seed them at the same density. Ensure even cell distribution in multi-well plates by letting them settle on a level surface before incubation.[12]

  • Possible Cause 2: Compound Precipitation. 3-Cl-Phe may be precipitating out of the solution, especially at high concentrations in complex culture media.

    • Solution: Visually inspect the media after adding the compound. If you see precipitation, try preparing the dilutions in a simpler, serum-free medium before adding to the cells or lower the top concentration used.

Quantitative Data Summary

The ideal concentration of 3-Cl-Phe must be determined empirically. The following tables provide recommended ranges for initial screening and illustrative data for a cytotoxicity assay.

Table 1: Recommended Concentration Ranges for Initial Screening

Concentration TypeRangeRationale
Broad Screening 1 µM - 10 mMCovers a wide logarithmic range to identify the active window.
Focused Titration 100 µM - 5 mMNarrows the range based on literature reporting effects of related compounds in the millimolar range[4].

Table 2: Example Data from an MTT Cytotoxicity Assay

3-Cl-Phe Conc. (µM)% Cell Viability (Mean ± SD)Observation
0 (Vehicle Control)100 ± 4.5Baseline viability.
1098.2 ± 5.1No significant toxicity.
10095.1 ± 4.8No significant toxicity.
50088.7 ± 6.2Minor toxicity, suitable for most assays.
1000 (1 mM)70.3 ± 7.1Moderate toxicity, may affect results.
5000 (5 mM)35.6 ± 8.5High toxicity, likely unsuitable.
10000 (10 mM)8.9 ± 3.3Severe toxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration

This protocol describes a general method to find the optimal concentration of 3-Cl-Phe by correlating the desired biological effect with cell viability.

  • Cell Seeding: Plate cells in two identical 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100X stock solution of 3-Cl-Phe in a suitable solvent (e.g., DMSO or sterile water). Create a serial dilution series (e.g., 1:2 or 1:3) in culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of 3-Cl-Phe to both plates. Include "cells only" and "solvent control" wells.

  • Incubation: Incubate the plates for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • On Plate 1 , perform your primary functional assay (e.g., measure serotonin levels, assess downstream protein phosphorylation via Western blot, etc.).

    • On Plate 2 , perform a cell viability assay as described in Protocol 2.

  • Data Analysis: Plot the dose-response curves for both the functional assay and the viability assay. Determine the EC50 (half-maximal effective concentration) for your functional effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal working concentration should be at or above the EC50 for your effect, while being well below the IC50 for cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Method)

This protocol outlines a colorimetric assay to assess cytotoxicity.[9]

  • Setup: Seed and treat cells with a dose-range of 3-Cl-Phe in a 96-well plate as described above.

  • MTT Addition: At the end of the incubation period, add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure the solution is homogenous. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance from wells with no cells.

Visualizations

Diagram 1: Putative Mechanism of Action for Chlorophenylalanine

Mechanism sub1 Tryptophan enzyme1 Tryptophan Hydroxylase (TPH) sub1->enzyme1 transporter Amino Acid Transporter sub1->transporter sub2 Phenylalanine enzyme2 Phenylalanine Hydroxylase (PAH) sub2->enzyme2 sub2->transporter inhibitor 3-Chloro-DL- Phenylalanine inhibitor->enzyme1 inhibitor->enzyme2 inhibitor->transporter Inhibition product1 5-HTP (Serotonin Precursor) enzyme1->product1 Catalysis product2 Tyrosine enzyme2->product2 Catalysis transporter->sub1 Uptake transporter->sub2 Uptake

Caption: Putative inhibitory mechanisms of this compound.

Diagram 2: Experimental Workflow for Concentration Optimization

Workflow start Prepare 3-Cl-Phe Stock Solution seed Seed Cells in 96-Well Plates start->seed dilute Prepare Serial Dilutions in Culture Medium seed->dilute treat Treat Cells with Dilution Series dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Parallel Assays: 1. Target Activity 2. Cell Viability incubate->assay analyze Analyze Data & Plot Dose-Response Curves assay->analyze end Determine Optimal Concentration analyze->end

Caption: General experimental workflow for optimizing 3-Cl-Phe concentration.

Diagram 3: Troubleshooting Logic for High Cytotoxicity

Troubleshooting start High Cytotoxicity Observed q1 Is the Solvent Control (e.g., DMSO only) also toxic? start->q1 a1_yes Reduce final solvent % (aim for <0.5%) q1->a1_yes Yes a1_no Toxicity is due to 3-Cl-Phe q1->a1_no No q2 Is the lowest tested concentration still toxic? a1_no->q2 a2_yes Cell line is highly sensitive. Test a lower range (e.g., nM to low µM) q2->a2_yes Yes a2_no Toxicity is dose-dependent. Determine IC50 from curve and choose a lower dose. q2->a2_no No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Purification of 3-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Chloro-DL-phenylalanine. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

I. Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Recrystallization Issues

Question 1: My this compound fails to crystallize from solution upon cooling. What should I do?

Answer: Failure to crystallize is a common issue that can often be resolved by addressing the following points:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystal formation.

  • Increase Concentration: It's possible that too much solvent was used, and the solution is not sufficiently saturated. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Solvent System: The chosen solvent may not be optimal. For polar compounds like amino acids, a mixture of a soluble solvent and a less soluble "anti-solvent" is often effective. A common starting point for phenylalanine derivatives is a hot ethanol/water mixture.

Question 2: Instead of crystals, my compound is "oiling out" as a liquid. How can I resolve this?

Answer: "Oiling out" typically occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is cooled too rapidly. To address this:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature gradually.

  • Change Solvent: The solvent system may be inappropriate. Opt for a solvent with a lower boiling point or adjust the ratio of your co-solvent system.

Question 3: The purity of my this compound did not improve after recrystallization. What are the likely causes?

Answer: If purity remains an issue, consider the following:

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed via hot gravity filtration before allowing the solution to cool.

  • Soluble Impurities: The impurities may have similar solubility profiles to your product in the chosen solvent. In this case, a single recrystallization may be insufficient. A second recrystallization or a different purification technique like column chromatography may be necessary.

  • Trapped Solvent: Ensure your crystals are thoroughly dried under vacuum to remove any residual solvent, which can affect purity analysis.

B. Chiral Resolution Challenges

Question 1: My diastereomeric salt formation for resolving the D and L enantiomers is not yielding crystals. What can I do?

Answer: Similar to standard recrystallization, inducing crystallization is key:

  • Solvent Choice: The choice of solvent is critical for diastereomeric salt crystallization. For phenylalanine derivatives, aqueous methanol is often a good starting point when using resolving agents like tartaric acid or its derivatives.

  • Slow Evaporation: If cooling alone is not effective, you can try slowly evaporating the solvent in a fume hood to increase the concentration and promote crystallization.

  • Purity of Starting Material: Ensure your starting this compound is reasonably pure before attempting chiral resolution, as impurities can interfere with salt formation and crystallization.

Question 2: The enantiomeric excess (e.e.) of my resolved 3-chlorophenylalanine is low after chiral resolution. How can I improve it?

Answer: Low enantiomeric excess can be addressed by:

  • Recrystallization of Diastereomeric Salt: The crystallized diastereomeric salt can be recrystallized from the same solvent system to improve its purity and, consequently, the enantiomeric excess of the final product after liberation of the free amino acid.

  • Optimize Resolving Agent Ratio: Ensure you are using the correct stoichiometric amount of the chiral resolving agent. An excess or deficit can impact the efficiency of the resolution.

  • Enzymatic Resolution: If chemical resolution proves difficult, consider an enzymatic approach. Enzymes like Penicillin G Acylase or lipases can offer high enantioselectivity for the resolution of N-acylated amino acids.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route. If synthesized from 3-chlorobenzaldehyde, potential impurities include unreacted starting materials, intermediates from the synthesis (e.g., azlactone intermediate in the Erlenmeyer-Plöchl synthesis), and byproducts from side reactions. Residual solvents from the synthesis and purification steps are also common.

Q2: What is the best method to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of amino acids. For determining the success of chiral resolution, a chiral HPLC column is necessary to separate and quantify the D- and L-enantiomers.[1]

Q3: Is column chromatography a suitable method for purifying this compound?

A3: Yes, column chromatography, particularly reverse-phase HPLC, can be a very effective method for purifying this compound, especially when dealing with complex impurity profiles or when very high purity is required.

Q4: What are the primary methods for chiral resolution of this compound?

A4: The two primary methods are:

  • Diastereomeric Salt Formation: This involves reacting the racemic mixture with a chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[2]

  • Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer of a derivatized racemate (e.g., N-acetyl-3-chloro-DL-phenylalanine), allowing for the separation of the unreacted enantiomer from the product.[3]

III. Data Presentation

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [4][5][6]
Appearance White to off-white powder
CAS Number 1956-15-6[4]
Table 2: Typical Purity Specifications
ParameterSpecificationAnalysis Method
Purity (Racemic) ≥97%[4]HPLC
Enantiomeric Purity (for resolved enantiomers) ≥98%Chiral HPLC[1]

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Begin by performing small-scale solubility tests. A promising solvent system for phenylalanine derivatives is an ethanol/water mixture. The compound should be soluble in hot ethanol and less soluble in water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a sufficient volume of ethanol on a hot plate and add the minimum amount of hot ethanol to the flask to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is adapted from a method for the resolution of DL-phenylalanine and will likely require optimization.[2]

  • Salt Formation:

    • In a reaction vessel, dissolve 1 molar equivalent of this compound in a mixed solvent of methanol and water.

    • Add 1 to 2 molar equivalents of L-(-)-dibenzoyltartaric acid to the solution.[2]

    • Heat the mixture with stirring to a temperature of 80-95°C until all solids are dissolved.[2]

  • Crystallization:

    • Slowly cool the solution to 40-60°C and then to room temperature to induce crystallization of the less soluble diastereomeric salt.[2]

    • The formation of crystals may take several hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by filtration and wash with a small amount of cold methanol/water.

    • The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

  • Liberation of the Free Amino Acid:

    • Suspend the purified diastereomeric salt in water.

    • Adjust the pH to be acidic (e.g., with HCl) to precipitate the chiral resolving agent, which can be recovered by filtration.

    • Adjust the pH of the filtrate to the isoelectric point of phenylalanine (around pH 5.5-6.0) to precipitate the enantiomerically enriched 3-chlorophenylalanine.

    • Collect the purified enantiomer by filtration, wash with cold water, and dry under vacuum.

V. Mandatory Visualizations

Purification_Workflow cluster_recrystallization Recrystallization crude_product Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Ethanol) crude_product->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter add_antisolvent Add hot anti-solvent (e.g., Water) to turbidity hot_filter->add_antisolvent clarify Add drops of hot solvent to clarify add_antisolvent->clarify cool Slowly cool to room temperature, then ice bath clarify->cool filter_dry Vacuum filter and dry crystals cool->filter_dry pure_racemate Purified Racemic Product filter_dry->pure_racemate

Caption: A typical experimental workflow for the recrystallization of this compound.

Chiral_Resolution_Troubleshooting start Low Enantiomeric Excess (e.e.) after Resolution? recrystallize_salt Recrystallize the diastereomeric salt? start->recrystallize_salt Yes outcome_not_improved e.e. Not Improved start->outcome_not_improved No check_ratio Check stoichiometry of resolving agent? recrystallize_salt->check_ratio Not Successful outcome_improved e.e. Improved recrystallize_salt->outcome_improved Successful enzymatic_method Consider enzymatic resolution? check_ratio->enzymatic_method No issue found check_ratio->outcome_improved Correction made enzymatic_method->outcome_improved Successful

Caption: A logical diagram for troubleshooting low enantiomeric excess in chiral resolution.

References

preventing degradation of 3-CHLORO-DL-PHENYLALANINE in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 3-Chloro-DL-phenylalanine to prevent its degradation in stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may indicate degradation of your this compound stock solution.

Q1: My experimental results are inconsistent or show a loss of compound activity over time. Could my stock solution be degrading?

A1: Yes, inconsistent results or a decrease in efficacy are common indicators of compound degradation. This compound, like other halogenated amino acids, can be susceptible to degradation under certain conditions. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that your stock solution is stored correctly. For long-term stability, solutions of similar compounds are best stored at -80°C for up to 6 months or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

  • pH of the Solution: Halogenated aromatic compounds can be unstable in strongly acidic or basic conditions, which may lead to hydrolysis.[2] Whenever possible, maintain a neutral pH range (pH 6-8) for your stock solution.

  • Exposure to Light: Aromatic compounds can be light-sensitive and prone to photodegradation.[2][3] Protect your stock solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as impurities or water can promote degradation. For aqueous solutions, it is best to prepare them fresh.[2]

Q2: I observe a color change or precipitation in my this compound stock solution. What does this mean?

A2: A visible change in your stock solution, such as a color change from white/off-white or the formation of a precipitate, is a strong indication of degradation or poor solubility.

  • Precipitation: If you observe precipitation, the compound may be coming out of solution. This could be due to storage at too low a temperature for the solvent used, or the concentration may be too high. For the similar 4-Chloro-DL-phenylalanine, solubility is limited to 5 mM in water (with gentle warming) and 10 mM in 1eq. NaOH.[4]

  • Color Change: A color change may signify the formation of degradation products. This can be triggered by oxidation, so ensuring your container is sealed tightly and considering purging with an inert gas like nitrogen or argon can help.[2]

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting issues with your this compound stock solution.

G start Inconsistent Experimental Results or Visual Change in Stock Solution check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_prep Examine Solution Preparation (Solvent, pH, Concentration) start->check_prep perform_qc Perform Quality Control Check (e.g., HPLC, LC-MS) check_storage->perform_qc check_prep->perform_qc solubility_issue Potential Solubility Issue: Re-prepare at Lower Concentration or in a Different Solvent check_prep->solubility_issue Precipitation Observed degraded Solution is Degraded: Prepare Fresh Stock perform_qc->degraded Degradation Products Detected not_degraded Solution is Stable: Investigate Other Experimental Parameters perform_qc->not_degraded No Degradation Detected

Caption: Troubleshooting workflow for suspected stock solution degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored in a tightly sealed container in a refrigerator at 0-8°C.[5] Other sources suggest 0°C.[6][7][8]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: The choice of solvent depends on your experimental needs. While specific solubility data for this compound is limited, the related compound 4-Chloro-DL-phenylalanine is soluble in 1 M NaOH (up to 150 mg/mL), DMSO (up to 100 mg/mL with sonication and pH adjustment), and water (with gentle warming).[4][9] For biological experiments, preparing fresh aqueous solutions is recommended. If using an organic solvent like DMSO, be aware that it is hygroscopic, and absorbed moisture can impact compound stability.[10]

Q3: How long can I store my this compound stock solution?

A3: For a similar compound, Fmoc-3-Chloro-L-phenylalanine, it is recommended to store solutions at -80°C for up to 6 months and at -20°C for up to one month.[1] To maximize stability, it is best to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: The chloro group on the phenyl ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2]

  • Oxidation: The amino acid structure can be prone to oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[2]

  • Photodegradation: Aromatic rings can absorb UV light, leading to degradation.[2][3] It is crucial to protect solutions from light.

Summary of Storage Recommendations

FormSolventTemperatureDurationKey Considerations
Solid PowderN/A0-8°C[5]Long-termKeep in a tightly sealed container.
Stock SolutionAqueous Buffer-20°C or -80°C[2]Short-termPrepare fresh if possible; aliquot to avoid freeze-thaw cycles.[2]
Stock SolutionOrganic (e.g., DMSO)-20°C or -80°C[1]Up to 6 months at -80°C[1]Use anhydrous solvent; store under an inert atmosphere.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol is adapted from solubility information for the similar 4-Chloro-DL-phenylalanine.[4]

Materials:

  • This compound (MW: 199.63 g/mol )

  • 1 M NaOH, sterile

  • High-purity water (e.g., Milli-Q or equivalent), sterile

  • Sterile conical tubes or vials

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 1.996 mg of this compound and place it in a sterile tube.

  • To solubilize, add a small volume of 1 M NaOH dropwise while vortexing until the solid is dissolved.

  • Slowly add sterile, high-purity water to reach a final volume just under 1 mL.

  • Check the pH and adjust to your desired experimental pH with dilute HCl or NaOH if necessary. Be cautious with highly acidic or basic conditions.

  • Bring the final volume to 1 mL with high-purity water.

  • Sterile filter the solution using a 0.22 µm filter into a sterile container.

  • For storage, create single-use aliquots in sterile microcentrifuge tubes and store them at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for testing the stability of your this compound stock solution under various stress conditions. This is adapted from a general procedure for a similar compound.[2]

Workflow for Forced Degradation Study

G prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) aliquot Aliquot Stock into 5 Vials prep_stock->aliquot control Control: Store at -80°C aliquot->control acid Acid Hydrolysis: Add 0.1 M HCl, 60°C for 24h aliquot->acid base Base Hydrolysis: Add 0.1 M NaOH, 60°C for 24h aliquot->base oxidation Oxidative Degradation: Add 3% H₂O₂, RT for 24h aliquot->oxidation photo Photodegradation: Expose to UV light, RT for 24h aliquot->photo analyze Analyze All Samples by HPLC or LC-MS control->analyze acid->analyze base->analyze oxidation->analyze photo->analyze compare Compare Stressed Samples to Control to Identify Degradation Products analyze->compare

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Aliquot: Distribute the stock solution into several vials for different stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Control: Store one aliquot at -80°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable analytical method like HPLC or LC-MS to assess the purity and identify any degradation products.

References

Technical Support Center: Addressing Off-Target Effects of 3-Chloro-DL-phenylalanine in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of 3-Chloro-DL-phenylalanine (also known as p-chlorophenylalanine or PCPA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound (PCPA)?

A1: The primary and intended on-target effect of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2] This leads to a significant and prolonged depletion of serotonin in the central nervous system and peripheral tissues.

Q2: What are the known off-target effects of PCPA?

A2: PCPA has several documented off-target effects that can confound experimental results. These include:

  • Inhibition of Phenylalanine Hydroxylase (PAH): PCPA can inhibit PAH, the enzyme that converts phenylalanine to tyrosine.[3][4] This can disrupt normal amino acid metabolism.

  • Potential Inhibition of Tyrosine Hydroxylase (TH): Due to its structural similarity to phenylalanine and tyrosine, there is a potential for PCPA to inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine (dopamine, norepinephrine, epinephrine) synthesis. High concentrations of phenylalanine have been shown to inhibit TH.[5]

  • Cellular Toxicity: PCPA has been shown to be toxic to certain cell types, such as neuroblastoma cells, and can inhibit cell growth.[6][7]

  • Inhibition of Amino Acid Uptake: PCPA can inhibit the cellular uptake of other large neutral amino acids, which could have broad metabolic consequences.[6]

  • 5-HT-like Agonist Activity: Some studies have reported that PCPA methyl ester can have direct 5-HT-like agonist effects in some tissues, which is independent of its TPH inhibition.[8]

Q3: How can I control for the off-target effects of PCPA in my experiments?

A3: Several strategies can be employed to control for and mitigate the off-target effects of PCPA:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective concentration of PCPA that achieves the desired level of serotonin depletion while minimizing off-target effects.

  • Use of an Inactive Control: Synthesize or obtain a structurally related analog of PCPA that does not inhibit TPH. This can help differentiate between effects caused by serotonin depletion and those resulting from non-specific interactions of the chemical scaffold.

  • Rescue Experiments: To confirm that the observed phenotype is due to serotonin depletion, a rescue experiment can be performed by administering the immediate downstream product of TPH, 5-hydroxytryptophan (5-HTP), which can be converted to serotonin by aromatic L-amino acid decarboxylase.

  • Target Engagement Validation: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that PCPA is engaging with its intended target (TPH) in your experimental system.

  • Orthogonal Approaches: Whenever possible, use alternative methods for serotonin depletion to confirm your findings. These can include genetic models (e.g., TPH2 knockout mice) or the use of more specific neurotoxins like 5,7-dihydroxytryptamine (5,7-DHT).[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Cell Death or Reduced Proliferation 1. Direct Cytotoxicity: PCPA can be toxic to certain cell lines.[6][7] 2. Nutrient Deprivation: Inhibition of amino acid transporters by PCPA may be limiting essential nutrients.[6]1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell type. Use the lowest effective, non-toxic concentration. 2. Ensure the cell culture medium is rich in all essential amino acids. 3. Consider using a different cell line that may be less sensitive to PCPA.
Inconsistent or Unexpected Phenotypic Results 1. Off-Target Effects: The observed phenotype may be due to inhibition of PAH or TH, or other unknown off-target interactions. 2. Variable Serotonin Depletion: The extent of TPH inhibition and subsequent serotonin depletion may vary between experiments.1. Perform a rescue experiment by co-administering 5-HTP. If the phenotype is reversed, it is likely due to serotonin depletion. 2. Use an inactive PCPA analog as a negative control. 3. Measure the levels of serotonin and its metabolites (e.g., 5-HIAA) in your experimental samples to confirm the extent of depletion. 4. Measure levels of catecholamines and phenylalanine/tyrosine to assess off-target effects on TH and PAH.
Difficulty Confirming Target Engagement Lack of a reliable method to measure direct binding in situ. 1. Implement a Cellular Thermal Shift Assay (CETSA) to demonstrate that PCPA stabilizes TPH in your cells, indicating direct binding. 2. Perform a Western blot to measure the downstream consequence of TPH inhibition, i.e., a significant reduction in serotonin levels.

Quantitative Data Summary

While specific IC50 and Ki values for this compound against its off-target enzymes are not consistently reported across the literature, the following table summarizes the known enzymatic interactions.

Compound Primary Target Known Off-Targets Reported Effect
This compound (PCPA)Tryptophan Hydroxylase (TPH)Phenylalanine Hydroxylase (PAH)Irreversible inhibitor of TPH.[2] Also shown to inhibit PAH activity.[3][4]
Tyrosine Hydroxylase (TH)Potential for inhibition due to structural similarity to substrate. High concentrations of phenylalanine inhibit TH.[5]

Experimental Protocols

Protocol 1: Dose-Response Analysis for PCPA in Cell Culture

This protocol is designed to determine the optimal concentration of PCPA for achieving serotonin depletion while minimizing cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (PCPA) stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Reagents for serotonin quantification (e.g., ELISA kit or HPLC-ECD)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • PCPA Treatment: The following day, prepare serial dilutions of PCPA in complete cell culture medium. A typical concentration range to test is 0.1 µM to 1 mM. Add the different concentrations of PCPA to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Serotonin Quantification: In a parallel plate, treat cells with the same concentrations of PCPA. At the end of the incubation, lyse the cells and quantify the intracellular serotonin levels using an appropriate method.

  • Data Analysis: Plot cell viability and serotonin levels as a function of PCPA concentration. Determine the EC50 for serotonin depletion and the IC50 for cytotoxicity. Select a concentration for your experiments that provides maximal serotonin depletion with minimal impact on cell viability.

Protocol 2: Rescue Experiment with 5-Hydroxytryptophan (5-HTP)

This protocol is designed to confirm that an observed phenotype is specifically due to serotonin depletion.

Materials:

  • Your experimental system (e.g., cell culture or animal model)

  • This compound (PCPA)

  • 5-Hydroxytryptophan (5-HTP)

  • Vehicle controls

  • Assay reagents to measure your phenotype of interest

Procedure:

  • Establish Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: PCPA alone

    • Group 3: PCPA + 5-HTP

    • Group 4: 5-HTP alone

  • Treatment:

    • For cell culture: Pre-treat cells with PCPA for a sufficient time to deplete serotonin. Then, add 5-HTP to the "PCPA + 5-HTP" and "5-HTP alone" groups.

    • For animal models: Administer PCPA according to your established protocol. At the appropriate time point, administer 5-HTP.

  • Phenotypic Analysis: After the treatment period, perform the assay to measure your phenotype of interest in all experimental groups.

  • Data Analysis: Compare the results between the groups. If the phenotype observed in the "PCPA alone" group is reversed or significantly attenuated in the "PCPA + 5-HTP" group, it strongly suggests that the phenotype is mediated by serotonin depletion.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for TPH Target Engagement

This protocol provides a framework for using CETSA to confirm that PCPA directly binds to and stabilizes TPH in intact cells.

Materials:

  • Your cell line of interest (expressing TPH)

  • This compound (PCPA)

  • Vehicle control (e.g., DMSO)

  • PBS

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw materials)

  • Centrifuge

  • Reagents for Western blotting (SDS-PAGE gels, transfer apparatus, anti-TPH antibody, secondary antibody, ECL substrate)

  • Imaging system for Western blots

Procedure:

  • Cell Treatment: Treat cultured cells with PCPA at your desired concentration or with a vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for TPH. Following incubation with a secondary antibody, detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for TPH at each temperature for both the vehicle- and PCPA-treated samples. Plot the percentage of soluble TPH as a function of temperature. A rightward shift in the melting curve for the PCPA-treated samples compared to the vehicle control indicates thermal stabilization of TPH upon PCPA binding, confirming target engagement.[11][12][13]

Visualizations

Signaling Pathways

On_Target_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH PCPA This compound (PCPA) PCPA->TPH Inhibition Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP AADC Aromatic L-amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Serotonin_Receptors Serotonin Receptors Serotonin->Serotonin_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Serotonin_Receptors->Downstream_Signaling

Caption: On-target pathway of this compound (PCPA).

Off_Target_Pathways cluster_phenylalanine Phenylalanine Metabolism cluster_catecholamine Catecholamine Synthesis Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine Tyrosine PAH->Tyrosine Tyrosine_cat Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine_cat->TH L_DOPA L-DOPA TH->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PCPA This compound (PCPA) PCPA->PAH Inhibition PCPA->TH Potential Inhibition

Caption: Potential off-target pathways of this compound (PCPA).

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Outcome with PCPA Dose_Response Step 1: Perform Dose-Response Analysis (Efficacy vs. Toxicity) Start->Dose_Response Optimal_Dose Is there a therapeutic window? Dose_Response->Optimal_Dose Rescue_Experiment Step 2: Conduct 5-HTP Rescue Experiment Optimal_Dose->Rescue_Experiment Yes Re_evaluate Re-evaluate experiment or consider alternative methods. Optimal_Dose->Re_evaluate No Phenotype_Reversed Is the phenotype reversed? Rescue_Experiment->Phenotype_Reversed Target_Engagement Step 3: Validate Target Engagement (e.g., CETSA) Phenotype_Reversed->Target_Engagement Yes Off_Target_Conclusion Conclusion: High likelihood of off-target effects. Phenotype_Reversed->Off_Target_Conclusion No Target_Engaged Is TPH engagement confirmed? Target_Engagement->Target_Engaged Target_Engaged->Off_Target_Conclusion No On_Target_Conclusion Conclusion: Phenotype is likely on-target (serotonin-mediated). Target_Engaged->On_Target_Conclusion Yes

Caption: Troubleshooting workflow for unexpected results with PCPA.

References

Technical Support Center: Refining HPLC Separation of 3-Chloro-DL-Phenylalanine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-chloro-DL-phenylalanine and its potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound and its metabolites?

A1: The main challenges include:

  • Chiral Separation: this compound is a racemic mixture, requiring a chiral stationary phase (CSP) to separate the D- and L-enantiomers.

  • Metabolite Similarity: Its metabolites are likely to be structurally similar, possessing comparable polarities, which can make achieving baseline resolution difficult. Potential metabolites include hydroxylated and further oxidized products such as 3-chloro-tyrosine and 3-chloro-4-hydroxyphenylacetic acid.[1][2]

  • Peak Shape Issues: As an aromatic amino acid, this compound can exhibit peak tailing due to secondary interactions with the stationary phase.[3]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the analytes of interest, necessitating robust sample preparation methods.[4][5][6]

Q2: Which type of HPLC column is recommended for the chiral separation of this compound?

A2: Polysaccharide-based chiral stationary phases are highly effective for the enantiomeric separation of phenylalanine derivatives. Columns such as those with cellulose or amylose derivatives (e.g., Daicel Chiralcel® series) are a common choice.[7][8] For instance, the separation of a derivative of 3-chlorophenylalanine has been successfully achieved using a Daicel Chiralcel OD-H column.[7]

Q3: What are the likely metabolites of this compound that I should consider in my separation method?

A3: While the complete metabolic pathway of this compound may not be fully elucidated in all biological systems, based on the metabolism of similar halogenated amino acids, the primary metabolites are likely to be:

  • 3-Chloro-L-Tyrosine: Formed by the hydroxylation of the phenyl ring, a common metabolic step for phenylalanine.[2]

  • 3-Chloro-4-hydroxyphenylacetic acid: A further metabolite resulting from the deamination and oxidation of 3-chloro-tyrosine.[1]

Q4: How can I improve the resolution between the parent compound and its metabolites?

A4: To enhance resolution, consider the following strategies:

  • Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol, or isopropanol) to the aqueous phase.

  • Control pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like amino acids and their acidic metabolites.

  • Use a Gradient Elution: A gradient program can help to separate compounds with different polarities more effectively than an isocratic method.

  • Change the Stationary Phase: If resolution is still poor, trying a column with a different chemistry (e.g., a different chiral stationary phase or a C18 column for achiral separations) may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its metabolites.

Poor Peak Shape
Problem Possible Causes Solutions
Peak Tailing Secondary interactions with residual silanol groups on the stationary phase.[3]Add a competitive amine like triethylamine (TEA) to the mobile phase (0.1-0.5%). Lower the mobile phase pH to suppress silanol ionization. Use a highly end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Split Peaks Column void or channeling.Replace the column.
Partially blocked frit.Reverse flush the column (if permitted by the manufacturer) or replace the frit.[9]
Sample solvent incompatibility with the mobile phase.Ensure the sample solvent is miscible with the mobile phase.
Resolution and Retention Time Issues
Problem Possible Causes Solutions
Poor Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Suboptimal mobile phase.[3]Optimize the organic modifier, its concentration, and any additives. For normal phase chiral separations, small changes in the alcohol modifier can have a large impact.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure thorough mixing.
Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
System leaks.Check all fittings and connections for any signs of leakage.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers (Derived from Literature)

This protocol is adapted from a method used for a derivative of 3-chlorophenylalanine and serves as a starting point for method development.[7]

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: General Method for Separation of Phenylalanine and its Metabolites (Reversed-Phase)

This is a general starting point for separating the parent compound and its more polar metabolites.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 270 nm

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: For biological samples, protein precipitation is recommended. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, centrifuge, and inject the supernatant.[5]

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, data based on typical HPLC separations for illustrative purposes.

Table 1: Chiral Separation of this compound

CompoundRetention Time (min)Resolution (Rs)
3-Chloro-D-phenylalanine12.5-
3-Chloro-L-phenylalanine14.2> 2.0

Table 2: Reversed-Phase Separation of 3-Chlorophenylalanine and Potential Metabolites

CompoundRetention Time (min)
3-Chloro-4-hydroxyphenylacetic acid8.1
3-Chloro-tyrosine10.3
3-Chlorophenylalanine15.8

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_system Check System Basics (Leaks, Pressure, Mobile Phase Prep) start->check_system system_ok System OK? check_system->system_ok fix_system Fix Leaks, Degas Mobile Phase, Re-prepare Solvents system_ok->fix_system No check_peak_shape Evaluate Peak Shape system_ok->check_peak_shape Yes fix_system->check_system peak_shape_ok Good Peak Shape? check_peak_shape->peak_shape_ok troubleshoot_peak_shape Troubleshoot Peak Shape (See Guide) peak_shape_ok->troubleshoot_peak_shape No check_resolution Evaluate Resolution peak_shape_ok->check_resolution Yes troubleshoot_peak_shape->check_peak_shape resolution_ok Resolution Adequate? check_resolution->resolution_ok optimize_method Optimize Method (Mobile Phase, Gradient, Temperature) resolution_ok->optimize_method No end Problem Solved resolution_ok->end Yes optimize_method->check_resolution

Caption: A general workflow for troubleshooting common HPLC issues.

Chiral_Method_Development start Goal: Separate this compound and Metabolites select_column Step 1: Column Selection - Chiral Stationary Phase (e.g., Polysaccharide) - C18 for achiral separation start->select_column select_mobile_phase Step 2: Initial Mobile Phase Screening - Normal Phase (Hexane/Alcohol) - Reversed Phase (ACN/Water with acid) select_column->select_mobile_phase initial_run Step 3: Perform Initial Run select_mobile_phase->initial_run evaluate_results Step 4: Evaluate Results (Resolution, Peak Shape, Retention) initial_run->evaluate_results is_separation_adequate Separation Adequate? evaluate_results->is_separation_adequate optimize Step 5: Optimization - Adjust Organic Modifier % - Modify pH / Additives - Temperature Tuning is_separation_adequate->optimize No final_method Final Validated Method is_separation_adequate->final_method Yes optimize->initial_run

Caption: A logical workflow for developing a chiral HPLC method.

References

how to confirm the incorporation of 3-CHLORO-DL-PHENYLALANINE into a protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the successful incorporation of the non-canonical amino acid 3-Chloro-DL-phenylalanine into your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein engineering?

This compound is a synthetic derivative of the natural amino acid phenylalanine, containing a chlorine atom on the phenyl ring.[1][2][3] Its structural similarity to phenylalanine allows it to be incorporated into proteins during synthesis.[2] This non-canonical amino acid (ncAA) is a valuable tool in protein engineering and drug development to create proteins with novel properties, study protein structure-function relationships, and develop new therapeutic agents.[2][4][5][6]

Q2: What are the primary methods to confirm the incorporation of this compound?

The most common and reliable methods to confirm the incorporation of this compound include:

  • Mass Spectrometry (MS): Considered the gold standard, MS can unambiguously identify the mass shift caused by the incorporation of the chlorinated amino acid and pinpoint its exact location within the protein sequence.[5][7]

  • Western Blotting: This technique can be used for detection, especially if an antibody that specifically recognizes the modified protein or a tag is available.[4]

  • Amino Acid Analysis: This method can determine the overall amino acid composition of the protein, revealing the presence of the non-canonical amino acid.

Q3: How can I be sure that this compound is not just binding to my protein non-specifically?

Mass spectrometry, particularly tandem MS (MS/MS), provides the most definitive evidence against non-specific binding. By fragmenting the protein or its peptides and analyzing the resulting spectra, you can confirm that this compound is integrated into the polypeptide backbone at a specific codon, rather than just being associated with the protein.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low incorporation detected by Mass Spectrometry. Inefficient charging of the tRNA with this compound by the aminoacyl-tRNA synthetase (aaRS).- Optimize the concentration of this compound in the growth media. - Use an evolved or engineered aaRS with higher specificity for this compound.
Toxicity of this compound to the expression host.- Titrate the concentration of the ncAA to find a balance between incorporation and cell viability. - Use a cell-free protein synthesis (CFPS) system to bypass issues of cell membrane transport and toxicity.[8][9]
The target protein is not expressed or is degraded.- Confirm protein expression using a standard method like SDS-PAGE and Coomassie staining or a Western blot for a fusion tag (e.g., His-tag).
Ambiguous Western Blot results. Non-specific antibody binding.- Optimize blocking conditions and antibody concentrations. - Use a more specific primary antibody if available.
Low signal intensity.- Increase the amount of protein loaded on the gel. - Use an enhanced chemiluminescence (ECL) substrate for higher sensitivity.[10][11]
Mass spectrometry data is difficult to interpret. Incomplete digestion of the protein.- Optimize the enzymatic digestion protocol (e.g., trypsin) by adjusting enzyme concentration, digestion time, and temperature.
The mass shift is not what was expected.- Verify the exact mass of the this compound used. - Consider the possibility of other post-translational modifications.

Experimental Confirmation Workflow

The following diagram outlines the general workflow for expressing a protein with this compound and subsequently confirming its incorporation.

G cluster_0 Protein Expression cluster_1 Confirmation cluster_2 Data Analysis Expression Protein Expression with This compound Purification Protein Purification Expression->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Initial Check Mass_Spec Mass Spectrometry Purification->Mass_Spec Definitive Confirmation Western_Blot Western Blot Purification->Western_Blot Alternative Confirmation Analysis Data Interpretation and Confirmation of Incorporation Mass_Spec->Analysis Western_Blot->Analysis

Workflow for confirming this compound incorporation.

Detailed Experimental Protocols

Mass Spectrometry for Confirmation

Mass spectrometry is the most robust method for confirming the incorporation and identifying the precise location of this compound.

1. Sample Preparation:

  • Protein Digestion:

    • Reduce disulfide bonds in the purified protein sample using dithiothreitol (DTT).

    • Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.[12][13]

    • Digest the protein into smaller peptides using a protease like trypsin.[13]

2. LC-MS/MS Analysis:

  • Separate the digested peptides using liquid chromatography (LC).

  • Analyze the peptides using a high-resolution mass spectrometer.[7][12]

  • The instrument will measure the mass-to-charge ratio of the intact peptides (MS1 scan).

  • Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).[7]

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database containing the sequence of your target protein.

  • Specify a variable modification corresponding to the mass difference between phenylalanine and this compound.

  • Successful identification of peptide fragments containing the mass-shifted amino acid confirms incorporation at that specific site.[7]

Western Blotting

This method can provide qualitative confirmation of the full-length modified protein, especially if a specific antibody is not available.

1. SDS-PAGE and Transfer:

  • Separate the purified protein sample using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

2. Immunodetection:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that recognizes a fusion tag (e.g., anti-His) or a region of the protein unaffected by the ncAA incorporation.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detect the signal using an enhanced chemiluminescent (ECL) substrate.[10][11] A band at the expected molecular weight of the full-length protein suggests that the amber codon was suppressed and the ncAA was incorporated, preventing truncation.

Method Comparison

Method Type of Data Pros Cons
Mass Spectrometry Quantitative & Positional- Unambiguous confirmation of incorporation.[7] - Provides exact location of incorporation.[7] - Can quantify incorporation efficiency.- Requires specialized equipment and expertise. - Can be time-consuming.
Western Blotting Qualitative- Relatively fast and widely available. - Confirms expression of full-length protein.- Indirect evidence of incorporation. - Does not confirm the identity of the incorporated amino acid. - Relies on the availability of a suitable antibody.
Amino Acid Analysis Quantitative- Provides overall amino acid composition.- Does not provide positional information. - May not be sensitive enough for low levels of incorporation.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for choosing a confirmation method.

G Start Need to confirm incorporation of This compound Question1 Is positional information and absolute confirmation required? Start->Question1 MassSpec Use Mass Spectrometry Question1->MassSpec Yes Question2 Is a quick, qualitative check of full-length protein expression sufficient? Question1->Question2 No End Confirmation Achieved MassSpec->End WesternBlot Use Western Blot (with tag antibody) Question2->WesternBlot Yes WesternBlot->End

References

Technical Support Center: Overcoming Resistance to 3-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-chloro-DL-phenylalanine in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic derivative of the essential amino acid phenylalanine.[1][2][3] As an amino acid analog, its primary mechanism of action is expected to be through competition with natural phenylalanine, potentially leading to the inhibition of protein synthesis or interference with metabolic pathways that utilize phenylalanine.[2] It may also be recognized by amino acid transporters for entry into the cell.

Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented, resistance to amino acid analogues in cancer cells can arise from several general mechanisms:[4][5]

  • Altered Amino Acid Transport: Reduced expression or mutation of amino acid transporters that recognize phenylalanine can limit the uptake of this compound into the cell, thereby lowering its intracellular concentration and cytotoxic effect.[6][7][8] For example, the loss of an amino acid transporter has been shown to confer resistance to the amino acid analogue eflornithine.[9]

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less dependent on the pathway targeted by the drug.[4] This could involve upregulating the synthesis of the natural amino acid (phenylalanine) or utilizing alternative nutrients to bypass the drug's effects.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) pumps, such as P-glycoprotein, can actively transport this compound out of the cell, preventing it from reaching its target.[5]

  • Target Alteration: Although less common for amino acid analogues that are incorporated into proteins, if this compound inhibits a specific enzyme, mutations in that enzyme could prevent the drug from binding effectively.[5][10]

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of the compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is often done using a cell viability assay such as the MTT or CellTiter-Glo® assay.

Troubleshooting Guide

Issue 1: Decreased Cell Death Observed at Previously Effective Concentrations

If you observe a decrease in the cytotoxic effect of this compound, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps:

  • Reduced Compound Uptake:

    • Hypothesis: The resistant cells may have downregulated the expression of amino acid transporters responsible for phenylalanine uptake.

    • Experiment: Perform quantitative PCR (qPCR) or Western blot analysis to compare the expression levels of known large neutral amino acid transporters (e.g., LAT1/SLC7A5, LAT2/SLC7A8) between your resistant and parental (sensitive) cell lines.

    • Expected Result: A significant decrease in the mRNA or protein levels of these transporters in the resistant cell line would support this hypothesis.

  • Altered Cellular Metabolism:

    • Hypothesis: Resistant cells may have altered their metabolic pathways to circumvent the effects of this compound.

    • Experiment: Conduct metabolomic analysis to compare the intracellular concentrations of phenylalanine and related metabolites in treated and untreated sensitive and resistant cells.

    • Expected Result: An increase in intracellular phenylalanine levels in resistant cells might indicate metabolic adaptation.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Inconsistent results can be due to experimental variability or issues with the compound itself.

Potential Cause & Troubleshooting Steps:

  • Compound Instability or Solubility Issues:

    • Action: Ensure that your this compound stock solution is properly prepared and stored. Confirm its solubility in your cell culture medium and that the final vehicle concentration (e.g., DMSO) is not toxic to the cells (typically <0.1%).[5]

    • Experiment: Perform a dose-response curve with a freshly prepared solution of the compound to verify its activity.

  • Cell Culture Conditions:

    • Action: Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment.

    • Experiment: Run a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect.[5]

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values that might be observed in a parental (sensitive) cell line versus a cell line that has developed resistance to this compound.

Cell LineCompoundIC50 (µM)Fold Resistance
Parental Cell LineThis compound501x
Resistant Cell LineThis compound2505x

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol provides a general method for determining the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3CP This compound AAT Amino Acid Transporter (e.g., LAT1) 3CP->AAT Uptake Phe Phenylalanine Phe->AAT Competition 3CP_in This compound AAT->3CP_in Resistance Resistance (Cell Survival) AAT->Resistance Downregulation Efflux Efflux Pump (e.g., P-gp) Efflux->3CP Efflux->Resistance Upregulation 3CP_in->Efflux Export Protein_Syn Protein Synthesis 3CP_in->Protein_Syn Inhibition Metabolism Metabolic Pathways 3CP_in->Metabolism Interference Phe_in Phenylalanine Cytotoxicity Cytotoxicity Protein_Syn->Cytotoxicity Metabolism->Cytotoxicity

Caption: Potential mechanisms of action and resistance to this compound.

Start Decreased Sensitivity Observed IC50 Confirm Resistance: Determine IC50 of Parental vs. Resistant Line Start->IC50 Hypothesis Formulate Hypothesis IC50->Hypothesis Transport Altered Transport? Hypothesis->Transport Hypothesis 1 Metabolism Metabolic Reprogramming? Hypothesis->Metabolism Hypothesis 2 Efflux Increased Efflux? Hypothesis->Efflux Hypothesis 3 Transport_Exp Experiment: Compare Amino Acid Transporter Expression (qPCR/Western Blot) Transport->Transport_Exp Metabolism_Exp Experiment: Metabolomic Analysis Metabolism->Metabolism_Exp Efflux_Exp Experiment: Compare Efflux Pump Expression (qPCR/Western Blot) Efflux->Efflux_Exp Analysis Analyze Data and Draw Conclusions Transport_Exp->Analysis Metabolism_Exp->Analysis Efflux_Exp->Analysis

Caption: Experimental workflow for investigating resistance to this compound.

References

stability testing of 3-CHLORO-DL-PHENYLALANINE under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-DL-phenylalanine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[1][2] For short-term storage, refrigeration at 4°C is generally acceptable. To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, solutions should be sterile-filtered and stored in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3] For solutions in organic solvents, ensure the solvent is anhydrous and store under an inert atmosphere at low temperatures.

Q3: What is the expected stability of this compound under different pH conditions?

Q4: Is this compound sensitive to light?

Aromatic compounds can be susceptible to photodegradation.[3] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term experiments or when exposed to high-intensity light sources.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock solution.- Prepare fresh stock solutions for each experiment. - If using a stored solution, verify its purity and concentration using a suitable analytical method like HPLC. - Store stock solutions in small, single-use aliquots at -20°C or -80°C.[3]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound may be degrading under the experimental conditions (e.g., pH, temperature, light exposure).- Conduct a forced degradation study to identify potential degradation products and degradation pathways. - Adjust experimental conditions to minimize degradation (e.g., use a neutral pH buffer, protect from light, control temperature).
Poor solubility of this compound. The chosen solvent or pH is not optimal.- Verify the appropriate solvent for your application. For aqueous solutions, slight adjustments in pH may improve solubility.[3] - Gentle warming or sonication can aid dissolution, but avoid excessive heat which could lead to degradation.[3][6]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[3]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.[3]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose the solid compound to 100°C for 48 hours.[3]

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[3]

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products that are formed.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient elution is often effective. - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. - Solvent B: 0.1% TFA in acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 20 µL

Note: This is a general method and may require optimization based on the specific degradation products formed.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL this compound) control Unstressed Control start->control acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Degradation (Solid, 100°C, 48h) start->thermal photo Photodegradation (UV light, 24h) start->photo analysis Analyze all samples by Stability-Indicating HPLC control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation: Compare stressed samples to control, identify and quantify degradants analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship of Factors Affecting Stability

Stability_Factors stability Stability of This compound ph pH ph->stability influences hydrolysis temp Temperature temp->stability accelerates degradation light Light Exposure light->stability can cause photodegradation oxygen Oxidizing Agents (e.g., Air) oxygen->stability promotes oxidation moisture Moisture moisture->stability can initiate hydrolysis

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Effects of p-Chlorophenylalanine on Tryptophan Hydroxylase and Phenylalanine Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of p-Chlorophenylalanine (PCPA), a well-characterized inhibitor of tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH), with other alternative inhibitors. The information presented herein is supported by experimental data to facilitate the selection of appropriate compounds for research and drug development purposes. As 3-Chloro-DL-phenylalanine is less extensively studied, this guide focuses on the widely researched p-Chlorophenylalanine, which shares a similar structural motif.

Introduction to Enzyme Inhibition

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The dysregulation of the serotonin pathway is implicated in a variety of neurological disorders, making TPH a significant therapeutic target.[1] Phenylalanine hydroxylase (PAH) is a crucial enzyme in the metabolism of the essential amino acid phenylalanine, converting it to tyrosine.[2][3] Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU).[4]

p-Chlorophenylalanine (PCPA), also known as Fenclonine, is a classical, irreversible inhibitor of TPH and also exhibits inhibitory activity against PAH.[5][6] Understanding its inhibitory profile in comparison to other available compounds is essential for designing specific and effective experimental and therapeutic strategies.

Quantitative Comparison of Inhibitors

The following tables summarize the inhibitory potency of p-Chlorophenylalanine and alternative compounds against Tryptophan Hydroxylase and Phenylalanine Hydroxylase.

Table 1: Comparison of Tryptophan Hydroxylase (TPH) Inhibitors

InhibitorTarget EnzymeKi / IC50Organism/SystemNotes
p-Chlorophenylalanine (PCPA)TPH>50 µM (IC50)In vitroIrreversible inhibitor.[7][8]
p-Ethynylphenylalanine (pEPA)TPH32.6 ± 6.2 µM (Ki)In vitro (rat)Competitive and reversible inhibitor, more potent than PCPA.[9]
Telotristat EthylTPH11440 nM (IC50)In vitroSelective for peripheral TPH1.[8]
TPT-004TPH177 nM (IC50)In vitroOrally active and selective TPH inhibitor.[10]
TPT-004TPH216 nM (IC50)In vitroOrally active and selective TPH inhibitor.[10]
RodatristatTPH133 nM (IC50)In vitroPotent TPH1 and TPH2 inhibitor.[10]
RodatristatTPH27 nM (IC50)In vitroPotent TPH1 and TPH2 inhibitor.[10]

Table 2: Comparison of Phenylalanine Hydroxylase (PAH) Inhibitors

InhibitorTarget EnzymeInhibitionConcentrationOrganism/SystemNotes
p-Chlorophenylalanine (PCPA)PAH-196%5 mMMortierella alpina[11]
p-Chlorophenylalanine (PCPA)PAH-295%5 mMMortierella alpina[11]
TryptophanPAH-190%5 mMMortierella alpina[11]
TryptophanPAH-270%5 mMMortierella alpina[11]
EsculinPAH-198%5 mMMortierella alpina[11]
EsculinPAH-295%5 mMMortierella alpina[11]
α-MethylphenylalaninePAHWeak competitive inhibitor-Rat liver (in vitro)Potent suppressor in vivo.[12]
DL-HomophenylalaninePAHCompetitive inhibitor--Structurally similar to phenylalanine.[13]

Signaling Pathways

The following diagrams illustrate the metabolic pathways affected by the inhibition of Tryptophan Hydroxylase and Phenylalanine Hydroxylase.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP O2, BH4 Serotonin Serotonin (5-HT) HTP->Serotonin TPH Tryptophan Hydroxylase (TPH) TPH:n->Tryptophan:e AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC:n->HTP:e PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Inhibits pEPA p-Ethynylphenylalanine (pEPA) pEPA->TPH Inhibits

Caption: Serotonin synthesis pathway and points of inhibition.

Phenylalanine_Metabolism_Pathway Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine O2, BH4 PAH Phenylalanine Hydroxylase (PAH) PAH:n->Phenylalanine:e PCPA p-Chlorophenylalanine (PCPA) PCPA->PAH Inhibits alphaMePhe α-Methylphenylalanine alphaMePhe->PAH Inhibits

Caption: Phenylalanine metabolism pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of inhibitory effects.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: - Enzyme (TPH or PAH) - Substrate (Tryptophan or Phenylalanine) - Cofactor (BH4) - Inhibitor (e.g., PCPA) A1 Pre-incubate enzyme with inhibitor at various concentrations P1->A1 P2 Prepare Assay Buffer P2->A1 A2 Initiate reaction by adding substrate and cofactor A1->A2 A3 Incubate at controlled temperature and time A2->A3 A4 Stop the reaction A3->A4 D1 Measure product formation (e.g., 5-HTP or Tyrosine) using HPLC or Fluorometry A4->D1 D2 Calculate enzyme activity D1->D2 D3 Determine IC50 or Ki values D2->D3

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is adapted from established methods for measuring TPH activity.[14][15][16]

Objective: To determine the inhibitory effect of a compound on TPH activity by measuring the formation of 5-hydroxytryptophan (5-HTP).

Materials:

  • Recombinant TPH enzyme

  • L-Tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1 M KCl, 10% glycerol, 1 mM DTT)

  • Test inhibitor (e.g., p-Chlorophenylalanine)

  • Perchloric acid (to stop the reaction)

  • HPLC system with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a microcentrifuge tube, combine the TPH enzyme and the inhibitor solution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding L-tryptophan and BH4 to the mixture.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a small volume of ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the amount of 5-HTP produced using an HPLC system with fluorescence detection (Excitation: 295 nm, Emission: 345 nm).

  • Calculate the enzyme activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is based on established methods for measuring PAH activity.[17][18][19]

Objective: To determine the inhibitory effect of a compound on PAH activity by measuring the formation of L-tyrosine.

Materials:

  • Purified or recombinant PAH enzyme

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

  • Test inhibitor (e.g., p-Chlorophenylalanine)

  • Trichloroacetic acid (to stop the reaction)

  • HPLC system with UV or fluorescence detection

Procedure:

  • Prepare various concentrations of the test inhibitor in the assay buffer.

  • In a reaction vessel, add the PAH enzyme and the inhibitor solution. Allow for a pre-incubation period (e.g., 10 minutes) at 25°C.

  • Start the reaction by adding L-phenylalanine and BH4.

  • Incubate the mixture for a specific duration (e.g., 20 minutes) at 25°C.

  • Terminate the reaction by adding trichloroacetic acid.

  • Centrifuge the samples to remove precipitated proteins.

  • Quantify the L-tyrosine produced in the supernatant using an HPLC system.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

p-Chlorophenylalanine serves as a potent, irreversible inhibitor of tryptophan hydroxylase and also demonstrates inhibitory activity against phenylalanine hydroxylase. While it has been a valuable tool in studying the roles of serotonin and phenylalanine metabolism, its lack of specificity and irreversible nature can be limitations. Newer, more selective, and in some cases, reversible inhibitors have been developed for TPH, offering more refined tools for research. For PAH, other competitive inhibitors like α-methylphenylalanine and DL-homophenylalanine are available. The choice of inhibitor should be guided by the specific research question, considering the desired level of selectivity, reversibility, and the experimental system being used. The provided data and protocols offer a foundation for making informed decisions in the study of these critical enzymatic pathways.

References

A Comparative Analysis of the Biological Activities of 3-Chloro-DL-phenylalanine and 4-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two chlorinated analogs of phenylalanine: 3-chloro-DL-phenylalanine and 4-chloro-DL-phenylalanine. This objective analysis is supported by available experimental data to inform research and development in neuropharmacology and biochemistry.

Introduction

This compound and 4-chloro-DL-phenylalanine are synthetic derivatives of the essential amino acid phenylalanine. The position of the chlorine atom on the phenyl ring significantly influences their biological properties and mechanisms of action. 4-Chloro-DL-phenylalanine, also known as p-chlorophenylalanine (PCPA) or Fenclonine, is a well-characterized inhibitor of serotonin synthesis.[1][2][3] In contrast, this compound is primarily utilized as a building block in the synthesis of peptides and other pharmaceuticals, with its specific biological activities being less extensively documented.[4] This guide aims to collate and present the current understanding of these two compounds.

Quantitative Comparison of Biological Activity

FeatureThis compound4-Chloro-DL-phenylalanine
Target Enzyme(s) Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH) (inferred)Tryptophan Hydroxylase (TPH), Phenylalanine Hydroxylase (PAH)[1][2][5][6][7]
Inhibitory Constant (Ki) Data not available~300 µM for Tryptophan Hydroxylase[2]
IC50 Data not availableData varies depending on assay conditions
Mechanism of Action Likely competitive inhibitor (inferred)Competitive inhibitor in vitro, irreversible inhibitor in vivo for TPH[2]
Primary Biological Effect Incorporation into peptides, potential modulation of neurological pathways[4]Depletion of serotonin (5-hydroxytryptamine)[1][2]

Signaling Pathway: Inhibition of Serotonin Synthesis

4-Chloro-DL-phenylalanine exerts its primary biological effect by inhibiting tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin. This inhibition leads to a significant depletion of serotonin levels in the brain and other tissues. The pathway is illustrated below.

G Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Substrate Serotonin Serotonin (5-HT) TPH->HTP Product AADC->Serotonin Product Inhibitor 4-Chloro-DL-phenylalanine Inhibitor->TPH Inhibition

Caption: Inhibition of the serotonin synthesis pathway by 4-Chloro-DL-phenylalanine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent evaluation and comparison of these compounds.

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound and 4-chloro-DL-phenylalanine on TPH activity.

1. Materials:

  • Recombinant Tryptophan Hydroxylase (TPH1 or TPH2)

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4; cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ammonium sulfate

  • Bovine Serum Albumin (BSA)

  • Ferrous ammonium sulfate

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.2)

  • Test compounds (this compound and 4-chloro-DL-phenylalanine) dissolved in a suitable solvent (e.g., water or DMSO)

  • Quenching solution (e.g., 1 M Trichloroacetic acid)

  • HPLC system with a fluorescence detector

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, BSA, ferrous ammonium sulfate, and varying concentrations of the test compound.

  • Add the TPH enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the reaction by adding L-tryptophan and BH4.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using HPLC with fluorescence detection.

3. Data Analysis:

  • Calculate the rate of 5-HTP formation for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Protocol 2: In Vivo Serotonin Depletion Study

This protocol describes an in vivo experiment to assess the effect of the compounds on brain serotonin levels in a rodent model.

1. Animals and Treatment:

  • Use adult male rodents (e.g., rats or mice) housed under standard laboratory conditions.

  • Divide the animals into treatment groups: vehicle control, this compound, and 4-chloro-DL-phenylalanine.

  • Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at various doses.

2. Sample Collection:

  • At predetermined time points after administration, euthanize the animals.

  • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, striatum, cortex).

  • Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

3. Neurotransmitter Analysis:

  • Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid).

  • Centrifuge the homogenates to pellet cellular debris.

  • Analyze the supernatant for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical or fluorescence detection.

4. Data Analysis:

  • Compare the levels of 5-HT and 5-HIAA in the brains of treated animals to those of the vehicle control group.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of any observed changes.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel phenylalanine analogs.

G cluster_0 Chemical Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization EnzymeAssay Enzyme Inhibition Assays (e.g., TPH, PAH) Characterization->EnzymeAssay CellBasedAssay Cell-based Assays (e.g., Neurotransmitter Uptake) PK Pharmacokinetic Studies CellBasedAssay->PK PD Pharmacodynamic Studies (e.g., Serotonin Depletion) PK->PD Behavior Behavioral Studies PD->Behavior

Caption: A typical workflow for the development and testing of phenylalanine analogs.

Conclusion

The comparison between this compound and 4-chloro-DL-phenylalanine highlights a significant difference in their current scientific understanding and application. 4-Chloro-DL-phenylalanine is a well-established and potent inhibitor of tryptophan hydroxylase, making it an invaluable tool for studying the serotonergic system. Its effects on serotonin synthesis are predictable and quantifiable.

Conversely, the biological activity of this compound is not as well-defined in the public domain. While its use as a synthetic intermediate suggests potential interactions with biological systems, particularly in the context of neurological targets, there is a clear need for further research to quantify its effects on specific enzymes and cellular pathways. The experimental protocols provided in this guide offer a framework for such investigations, which could uncover novel biological activities for this and other meta-substituted phenylalanine analogs. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a modulator of neurotransmitter systems.

References

A Comparative Analysis of 3-chloro-DL-phenylalanine and 2-chloro-DL-phenylalanine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed, objective comparison of 3-chloro-DL-phenylalanine and 2-chloro-DL-phenylalanine, two halogenated analogues of the essential amino acid phenylalanine. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes available data on their physicochemical properties, biological activities, and potential mechanisms of action. It includes detailed experimental protocols for evaluation and presents quantitative data in a structured format to facilitate comparison.

Introduction

This compound and 2-chloro-DL-phenylalanine are synthetic amino acid derivatives that serve as valuable tools in biochemical research and as building blocks for novel pharmaceuticals.[1] By substituting a chlorine atom at the meta (position 3) or ortho (position 2) position of the phenyl ring, respectively, the steric and electronic properties of the molecule are altered compared to natural phenylalanine. These modifications influence their biological activity, particularly their ability to interact with and inhibit enzymes involved in amino acid metabolism and neurotransmitter synthesis.[1][2] Both compounds are utilized in studies of protein synthesis, enzyme kinetics, and in the development of therapeutic agents, especially those targeting neurological disorders.[3][4]

Physicochemical Properties

The positional isomerism of the chlorine atom does not alter the fundamental molecular formula or weight. However, it can influence properties like melting point and crystal structure.

PropertyThis compound2-chloro-DL-phenylalanine
Synonyms m-Chloro-DL-phenylalanine, DL-Phe(3-Cl)-OHo-Chloro-DL-phenylalanine, DL-Phe(2-Cl)-OH
CAS Number 1956-15-6[3]14091-11-3
Molecular Formula C₉H₁₀ClNO₂[3]C₉H₁₀ClNO₂[5]
Molecular Weight 199.63 g/mol 199.6 g/mol [2]
Appearance White to off-white powder[3][6]White to off-white powder[2]
Purity ≥97% to ≥99% (HPLC)[3][7]≥99% (HPLC)[2]
Storage Conditions Store at 0-8 °C[3]Store at 0-8 °C[2]
Melting Point Not specified for DL-form. (D-form: 209-215°C)[4]230-236 °C[2]

Biological Activity and Mechanism of Action

The primary mechanism of action for chlorinated phenylalanine analogues is the competitive inhibition of enzymes that utilize phenylalanine as a substrate. The position of the chlorine atom can influence binding affinity and selectivity for different biological targets.

3.1. Enzyme Inhibition

Both isomers are known to be potential inhibitors of aromatic amino acid hydroxylases, such as Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH).[1][4][8] These enzymes are critical for the biosynthesis of tyrosine and the neurotransmitter serotonin, respectively.[1][8] By mimicking the natural substrate, the chlorinated analogues can bind to the enzyme's active site, thereby blocking its catalytic activity.

  • This compound (meta-position): Studies on halogenated phenylalanine derivatives suggest that substitution at the meta-position (position 3) can increase affinity for the L-type amino acid transporter 1 (LAT1).[9] The inhibitory effect on LAT1 has been shown to correlate with the size of the halogen group.[9] Its ability to modulate neurotransmitter systems makes it a candidate for research in neuropharmacology.[3]

  • 2-chloro-DL-phenylalanine (ortho-position): This isomer is noted for its ability to selectively inhibit enzymes like phenylalanine hydroxylase.[4] Research suggests that ortho-substitution on the phenyl ring can lead to high LAT1 affinity, although it may come at the cost of a reduced transport velocity through the transporter.[9]

The well-studied analogue, 4-chloro-DL-phenylalanine (p-chlorophenylalanine), is a potent and irreversible inhibitor of both phenylalanine hydroxylase and tryptophan hydroxylase, providing a strong model for the likely activity of the 2- and 3-chloro isomers.[10][11]

3.2. Applications in Research and Development

  • Pharmaceutical Development: Both compounds serve as key intermediates or building blocks in the synthesis of more complex pharmaceuticals, particularly for neurological disorders.[2][3] For example, derivatives of phenylalanine are used to create HIV-1 capsid inhibitors and other antiviral agents.[12]

  • Biochemical Research: They are used to probe the mechanisms of protein synthesis and enzyme activity.[2][3] As unnatural amino acids, their incorporation into peptides can enhance stability against enzymatic degradation and modulate receptor binding affinity.

  • Neuroscience: Due to their impact on neurotransmitter synthesis pathways, these analogues are valuable tools for studying conditions like depression and anxiety.[3]

Quantitative Data Summary

CompoundTarget EnzymeAssay TypeResult
p-chlorophenylalanine (4-chloro isomer)Phenylalanine Hydroxylase (PAH-1)In vitro enzyme activity assay96% inhibition at 5 mM concentration[13]
p-chlorophenylalanine (4-chloro isomer)Tryptophan HydroxylaseIn vivo and in vitro studiesSelective and irreversible inhibitor[8]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic context and a general experimental workflow for comparing these compounds.

Phenylalanine_Metabolism Phenylalanine Metabolism and Inhibition Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine PAH->Tyr TH->L_DOPA Inhibitor1 2-chloro-DL-phenylalanine Inhibitor1->PAH Inhibitor2 This compound Inhibitor2->PAH

Caption: Inhibition of the Phenylalanine-to-Tyrosine Pathway.

Experimental_Workflow Workflow for Comparative Inhibitor Analysis cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P0 Prepare stock solutions: - 2-chloro-DL-phe - 3-chloro-DL-phe A0 Incubate enzyme with varying concentrations of each inhibitor P0->A0 P1 Prepare enzyme (e.g., PAH) and substrate (L-Phe) P1->A0 A1 Add substrate to initiate reaction A0->A1 A2 Measure product formation (e.g., Tyrosine) over time A1->A2 D0 Calculate initial reaction velocities A2->D0 D1 Plot velocity vs. inhibitor concentration D0->D1 D2 Determine IC50 values for each compound D1->D2 D3 Compare potency D2->D3

Caption: General Experimental Workflow for IC50 Determination.

Experimental Protocols

Below are detailed methodologies for key experiments to compare the biological effects of 2-chloro-DL-phenylalanine and this compound.

6.1. Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the compounds against PAH.

  • Principle: The activity of PAH is measured by quantifying the rate of tyrosine production from the substrate phenylalanine. The assay is performed in the presence of varying concentrations of the inhibitors to determine their effect on enzyme velocity.

  • Materials:

    • Recombinant Phenylalanine Hydroxylase (PAH)

    • L-Phenylalanine (substrate)

    • 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH4, cofactor)

    • Catalase

    • Dithiothreitol (DTT)

    • Tris-HCl buffer (pH 7.4)

    • This compound and 2-chloro-DL-phenylalanine (test inhibitors)

    • Perchloric acid (PCA) for reaction quenching

    • HPLC system with a fluorescence detector

  • Procedure:

    • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, catalase, and DTT. Prepare stock solutions of L-phenylalanine, DMPH4, and the test inhibitors in an appropriate solvent (e.g., water or DMSO).

    • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the reaction buffer. Add serial dilutions of each inhibitor (e.g., from 0.1 µM to 1 mM) to the appropriate wells. Include a "no inhibitor" control.

    • Enzyme Addition: Add PAH enzyme to all wells and pre-incubate with the inhibitors for 10-15 minutes at 37°C.

    • Reaction Initiation: Initiate the reaction by adding the substrate (L-phenylalanine) and cofactor (DMPH4) mixture to all wells.

    • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

    • Reaction Quenching: Stop the reaction by adding a strong acid, such as perchloric acid.[14]

    • Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC with fluorescence detection to quantify the amount of tyrosine produced.

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

6.2. Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the compounds on a relevant cell line (e.g., a neuronal cell line or hepatoma cells).

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Human cell line (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound and 2-chloro-DL-phenylalanine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of each chlorinated phenylalanine analogue in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Plot cell viability against the logarithm of compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

Both this compound and 2-chloro-DL-phenylalanine are important research tools with distinct potential applications stemming from the positional difference of their chlorine substituent. While both likely act as competitive inhibitors of phenylalanine-metabolizing enzymes, the literature suggests potential differences in their affinity for transporters like LAT1, which could be critical for drug delivery applications.[9] The meta-chloro isomer may have enhanced LAT1 affinity, whereas the ortho-chloro isomer might exhibit higher affinity at the cost of transport efficiency.[9] The lack of direct comparative quantitative data underscores the need for head-to-head studies using standardized protocols, such as those detailed in this guide, to fully elucidate their relative potencies and selectivities. Such studies will be crucial for guiding their future use in neuropharmacology, enzyme research, and the development of targeted therapeutics.

References

In Vivo Validation of Para-Chlorophenylalanine (pCPA) Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of para-chlorophenylalanine (pCPA), a widely used research tool for depleting serotonin, with other alternative methods. The information presented herein is supported by experimental data from various animal model studies, with a focus on quantitative outcomes and detailed methodologies. While the initial topic specified 3-Chloro-DL-phenylalanine, the vast body of published research focuses on the para-isomer (p-chlorophenylalanine or pCPA). Therefore, this guide will primarily detail the effects of pCPA, a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.

Comparison of pCPA with Alternative In Vivo Serotonin Depletion Agents

The selection of a serotonin depletion agent depends on the specific research question, desired duration of action, and potential off-target effects. Below is a comparative summary of pCPA and other commonly used alternatives.

FeaturePara-Chlorophenylalanine (pCPA)5,7-Dihydroxytryptamine (5,7-DHT)Reserpine
Mechanism of Action Irreversibly inhibits tryptophan hydroxylase (TPH), blocking serotonin (5-HT) synthesis[1][2].A neurotoxin that selectively destroys serotonergic neurons[3].Depletes monoamines (serotonin, dopamine, norepinephrine) by inhibiting the vesicular monoamine transporter 2 (VMAT2)[4].
Specificity Primarily targets 5-HT synthesis, but at high doses may affect other systems[3].Highly specific to serotonin neurons, but requires direct injection into the brain (intracerebroventricular or site-specific).Non-specific, affecting all monoamines[4].
Administration Route Systemic (intraperitoneal, oral)[5].Intracerebral injection.Systemic (intraperitoneal, subcutaneous).
Onset and Duration Gradual onset over 24-72 hours, with effects lasting for several days to weeks until new TPH is synthesized.Rapid onset of neurodegeneration, leading to long-lasting, often permanent, depletion.Rapid onset of depletion within hours, with a shorter duration of action compared to pCPA or 5,7-DHT.
Reversibility Reversible as new enzyme is synthesized.Irreversible, due to neuronal death.Reversible upon drug clearance.
Common Animal Models Rats, mice, zebrafish[5][6][7].Rats, mice.Rats, mice.

Quantitative Data on pCPA-Induced Serotonin Depletion

The efficacy of pCPA in depleting serotonin varies with the dose, administration route, and the specific brain region being analyzed. The following table summarizes key quantitative findings from rodent studies.

Animal ModelAdministration Route & DosageBrain Region% 5-HT DepletionReference
C57BL/6 MiceOral (jelly cubes): 500 mg/kg (2 days) then 250 mg/kg (5 days)Hippocampus~85%[5]
C57BL/6 MiceIntraperitoneal (i.p.): 7-day treatmentHippocampus~55%[5]
C57BL/6 MiceOral (jelly cubes): 500 mg/kg (2 days) then 250 mg/kg (5 days)Prefrontal Cortex~65%[5]
C57BL/6 MiceIntraperitoneal (i.p.): 7-day treatmentPrefrontal Cortex~50%[5]
RatsIntraperitoneal (i.p.): 1000 mg/kgWhole Brain~90.6%[1]
RatsIntraperitoneal (i.p.): 3 x 300 mg/kg (daily)Brain~90%[6]
RatsIntraperitoneal (i.p.): 400 mg/kg (24h prior)MidbrainSignificant decrease in spontaneously active dopamine cells, indicating altered serotonergic input[8].[8]

Experimental Protocols

pCPA Administration Protocol for Serotonin Depletion in Mice

This protocol is adapted from a study validating an oral administration route for pCPA in C57BL/6 mice[5].

  • Animals: Adult male C57BL/6 mice.

  • Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • pCPA Preparation (for oral administration):

    • Prepare a 1% agar solution in water.

    • Dissolve gelatin and sucrose in the warm agar solution.

    • Cool the mixture and add pCPA to the desired concentration.

    • Pour the mixture into molds to form jelly cubes.

  • Administration Schedule:

    • Days 1-2: Provide jelly cubes containing an estimated dose of 500 mg/kg of pCPA.

    • Days 3-7: Provide jelly cubes containing an estimated dose of 250 mg/kg of pCPA.

  • Control Group: Receive jelly cubes without pCPA.

  • Validation: On day 8, sacrifice the animals and collect brain tissue for neurochemical analysis of serotonin and its metabolites.

Forced Swim Test (FST) Protocol in Mice

The FST is a common behavioral test used to assess depressive-like behavior and the effects of antidepressant compounds. This protocol is a generalized version based on standard procedures[9][10][11][12].

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 15 cm).

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • A video recording of the session is made for later analysis.

  • Behavioral Scoring:

    • The last 4 minutes of the 6-minute session are typically scored.

    • Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

    • Mobility: The mouse is considered mobile when it is actively swimming, climbing, or diving.

    • The total duration of immobility is recorded. An increase in immobility time is interpreted as a depressive-like state.

Measurement of Serotonin Levels in Brain Tissue via HPLC

High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is a standard method for quantifying monoamines in brain tissue[13][14][15][16][17].

  • Tissue Preparation:

    • Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.

    • Weigh the tissue sample.

    • Homogenize the tissue in an ice-cold solution, typically 0.1 M perchloric acid containing an internal standard.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

    • Filter the supernatant through a 0.2 µm filter.

  • HPLC Analysis:

    • Inject the filtered supernatant into the HPLC system.

    • Stationary Phase: A C18 reverse-phase column is commonly used.

    • Mobile Phase: The composition of the mobile phase is optimized for the separation of monoamines and may consist of a buffer (e.g., sodium acetate or phosphate), an ion-pairing agent, an organic modifier (e.g., methanol or acetonitrile), and EDTA.

    • Detection:

      • Electrochemical Detection (ECD): Highly sensitive for electroactive compounds like serotonin. An electrical potential is applied, and the resulting current from the oxidation of the analyte is measured.

      • Fluorescence Detection: Can be used for native fluorescence of serotonin or after derivatization for enhanced sensitivity.

  • Quantification:

    • Generate a standard curve with known concentrations of serotonin.

    • Calculate the concentration of serotonin in the tissue sample by comparing its peak area to the standard curve, normalized to the tissue weight.

Visualizations

Signaling Pathway Diagram

serotonin_pathway cluster_synthesis Serotonin Synthesis cluster_inhibition Inhibition Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Aromatic L-amino acid decarboxylase (AADC) pCPA p-Chlorophenylalanine (pCPA) Tryptophan\nHydroxylase (TPH)\n(Rate-limiting step) Tryptophan Hydroxylase (TPH) (Rate-limiting step) pCPA->Tryptophan\nHydroxylase (TPH)\n(Rate-limiting step) Irreversible Inhibition

Caption: Serotonin synthesis pathway and the inhibitory action of pCPA.

Experimental Workflow Diagram

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimation Acclimation Period Animal_Model->Acclimation Control_Group Control Group (Vehicle) pCPA_Group pCPA Treatment Group (Oral or i.p.) Behavioral_Testing Behavioral Testing (e.g., Forced Swim Test) Control_Group->Behavioral_Testing pCPA_Group->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (HPLC) Behavioral_Testing->Neurochemical_Analysis Data_Analysis Statistical Analysis and Comparison of Groups Neurochemical_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo pCPA studies.

References

A Comparative Analysis of Chlorinated Phenylalanine Isomers in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular isomers is paramount. This guide provides a detailed comparative analysis of chlorinated phenylalanine isomers—specifically 2-chlorophenylalanine, 3-chlorophenylalanine, and 4-chlorophenylalanine (p-chlorophenylalanine, pCPA)—and their applications in neuroscience research.

The introduction of a chlorine atom to the phenylalanine ring significantly alters its biological activity, with the position of the halogen profoundly influencing the compound's interaction with key enzymes in neurotransmitter synthesis. This guide synthesizes available experimental data to offer a clear comparison of these isomers, focusing on their mechanisms of action, effects on neurotransmitter systems, and overall utility in studying neural pathways.

Quantitative Data Summary

The following tables summarize the known effects of chlorinated phenylalanine isomers on key parameters in neuroscience research. It is important to note that while extensive data exists for 4-chlorophenylalanine (pCPA), research on the 2- and 3-chloro isomers in a neuroscientific context is limited.

Table 1: Comparative Effects on Serotonin Synthesis and Levels

IsomerTarget EnzymePotency of TPH InhibitionIn Vivo Effect on Brain Serotonin (5-HT) LevelsDuration of Effect
2-Chlorophenylalanine Tryptophan Hydroxylase (TPH)Data not availableData not availableData not available
3-Chlorophenylalanine Tryptophan Hydroxylase (TPH)Data not availableData not availableData not available
4-Chlorophenylalanine (pCPA) Tryptophan Hydroxylase (TPH)Potent, irreversible inhibitorSignificant depletion (up to 90%)[1][2]Long-lasting (days to weeks)[1]

Table 2: Effects on Catecholamine Levels (Secondary Effects)

IsomerEffect on Brain Dopamine LevelsEffect on Brain Norepinephrine Levels
2-Chlorophenylalanine Data not availableData not available
3-Chlorophenylalanine Data not availableData not available
4-Chlorophenylalanine (pCPA) Variable; some studies report a decrease[1][3]Variable; some studies report a decrease[1][3]

Table 3: Comparative Toxicity

IsomerReported ToxicityNotes
2-Chlorophenylalanine Data on specific neurotoxicity is limited. General toxicity data for related chloroanilines suggests the ortho position is the least toxic of the three isomers.Comparative toxicity data is extrapolated from chloroaniline studies.
3-Chlorophenylalanine Data on specific neurotoxicity is limited. General toxicity data for related chloroanilines suggests the meta position has intermediate toxicity.Comparative toxicity data is extrapolated from chloroaniline studies.
4-Chlorophenylalanine (pCPA) Can exhibit toxicity at higher doses, including potential mortality and weight loss in animal models.[4][5]Toxicity is a consideration in experimental design.

Mechanism of Action: Inhibition of Tryptophan Hydroxylase

The primary mechanism by which chlorinated phenylalanine isomers, particularly pCPA, exert their effects in the central nervous system is through the inhibition of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][3]

p-Chlorophenylalanine acts as an irreversible inhibitor of TPH.[1] This irreversible binding leads to a profound and long-lasting depletion of brain serotonin levels. The recovery of serotonin synthesis after pCPA administration is dependent on the synthesis of new TPH enzyme, which can take several days to weeks.

While the direct effects of 2- and 3-chlorophenylalanine on TPH have not been extensively studied, their structural similarity to phenylalanine suggests they may also interact with aromatic amino acid hydroxylases. However, the lack of significant research in this area prevents a definitive comparison of their inhibitory potential against TPH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by chlorinated phenylalanine isomers and a typical experimental workflow for their study.

Serotonin_Synthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Substrate Serotonin Serotonin (5-HT) TPH->Five_HTP Catalyzes AADC->Serotonin Catalyzes Chlorinated_Phe Chlorinated Phenylalanine Isomers Chlorinated_Phe->TPH Inhibits

Serotonin synthesis pathway and inhibition by chlorinated phenylalanine isomers.

Experimental_Workflow cluster_animal_studies In Vivo Experiment cluster_analysis Neurochemical Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Isomer_Admin Administration of Chlorinated Phenylalanine Isomer (i.p.) Animal_Model->Isomer_Admin Behavioral_Testing Behavioral Assessment (e.g., Locomotor Activity, Anxiety Models) Isomer_Admin->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Homogenization Brain Tissue Homogenization Tissue_Collection->Homogenization HPLC HPLC-ECD Analysis Homogenization->HPLC Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis

A typical experimental workflow for studying chlorinated phenylalanine isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used in the study of chlorinated phenylalanine isomers.

In Vivo Administration and Behavioral Analysis

Objective: To assess the in vivo effects of chlorinated phenylalanine isomers on behavior and neurochemistry.

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

Drug Preparation and Administration:

  • Chlorinated phenylalanine isomers (2-chloro-, 3-chloro-, and 4-chlorophenylalanine) are dissolved in a vehicle such as 0.9% saline. The pH may need to be adjusted to ensure solubility and minimize irritation.

  • Animals are administered the respective isomer via intraperitoneal (i.p.) injection. A typical dose for pCPA to induce significant serotonin depletion is 150-300 mg/kg.[1] Doses for 2- and 3-chloro isomers would need to be determined empirically. Control animals receive a vehicle injection.

Behavioral Testing:

  • A battery of behavioral tests can be performed at various time points post-injection (e.g., 24h, 48h, 72h) to assess changes in locomotion, anxiety, and cognition. Examples include the open field test, elevated plus-maze, and novel object recognition task.

Neurochemical Analysis via HPLC-ECD

Objective: To quantify the levels of serotonin, dopamine, and their metabolites in brain tissue.

Tissue Preparation:

  • Following behavioral testing, animals are euthanized, and brains are rapidly dissected on ice.

  • Specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) are isolated and immediately frozen in liquid nitrogen and stored at -80°C.

  • For analysis, brain tissue is weighed and homogenized in a cold buffer, typically containing an antioxidant like perchloric acid to prevent degradation of monoamines.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

  • The homogenate is centrifuged at high speed to pellet proteins and cellular debris.

  • The resulting supernatant, containing the neurotransmitters and their metabolites, is filtered and injected into the HPLC system.

  • Separation of the analytes is achieved on a reverse-phase column with a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol).

  • Detection is performed using an electrochemical detector, which provides high sensitivity and selectivity for monoamines.

  • Quantification is achieved by comparing the peak areas of the samples to those of known standards.

In Vitro Tryptophan Hydroxylase Activity Assay

Objective: To directly measure the inhibitory effect of chlorinated phenylalanine isomers on TPH activity.

Enzyme Source: TPH can be obtained from recombinant sources or partially purified from brain tissue.

Assay Procedure:

  • The TPH enzyme is pre-incubated with varying concentrations of the chlorinated phenylalanine isomers (or vehicle control) in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrate L-tryptophan and the cofactor tetrahydrobiopterin (BH4).

  • The reaction is allowed to proceed for a defined period at 37°C and is then stopped, typically by the addition of acid.

  • The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified using HPLC with fluorescence or electrochemical detection.

  • The inhibitory potency (e.g., IC50) of each isomer can then be calculated.

Conclusion and Future Directions

The comparative analysis of chlorinated phenylalanine isomers reveals a significant knowledge gap. While 4-chlorophenylalanine is a well-characterized and widely utilized tool for studying the serotonergic system, the neurochemical and behavioral effects of 2- and 3-chlorophenylalanine remain largely unexplored.

Future research should focus on a systematic in vitro and in vivo comparison of all three isomers. Determining the inhibitory potency of 2- and 3-chlorophenylalanine on TPH and their effects on brain monoamine levels would provide a more complete understanding of their structure-activity relationships. Such studies would not only enhance our fundamental knowledge of neurotransmitter regulation but could also uncover novel pharmacological tools for neuroscience research and drug development. The experimental protocols outlined in this guide provide a robust framework for undertaking such a comparative investigation.

References

A Comparative Guide to Confirming the Purity of Synthesized 3-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 3-Chloro-DL-phenylalanine, a synthetic amino acid with applications in pharmaceutical and biochemical research. We present detailed experimental protocols and supporting data for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance indicators of each analytical method for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantification of impurities, Enantiomeric separation (chiral HPLC)Structural confirmation, Identification and quantification of impuritiesMolecular weight confirmation, Structural elucidation of impurities
Sample Requirement Low (µg to mg)Moderate (mg)Very Low (ng to µg)
Limit of Detection Low (ppm to ppb)Moderate (0.1-1%)Very Low (ppb to ppt)
Quantitative Accuracy HighHigh (with internal standard)Moderate (can be high with isotopic labeling)
Throughput HighModerateHigh
Enantiomeric Resolution Excellent (with chiral column)Possible with chiral solvating agents (complex)Not directly applicable for enantiomers
Structural Information Limited (retention time)Detailed (chemical environment of atoms)Detailed (fragmentation pattern)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Resolution

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For a racemic mixture like this compound, chiral HPLC is essential to separate and quantify the individual D- and L-enantiomers, which is critical as their biological activities can differ significantly.

a) Achiral (Reversed-Phase) HPLC for General Purity Assessment

This method is used to quantify process-related impurities such as unreacted starting materials and byproducts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

b) Chiral HPLC for Enantiomeric Separation

This method is crucial for confirming the racemic nature of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds. The exact ratio may require optimization.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for identifying and quantifying impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons. Expected signals for this compound in D₂O would be in the aromatic region (around 7.0-7.5 ppm) and the aliphatic region for the alpha- and beta-protons (around 3.0-4.5 ppm).

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Data Analysis: The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any observed impurities. For accurate quantification, a certified internal standard can be used.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of the synthesized compound and helping to identify impurities.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like amino acids.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Expected Mass: For this compound (C₉H₁₀ClNO₂), the monoisotopic mass is approximately 199.04 Da. The [M+H]⁺ ion would be observed at m/z 200.0473. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak at approximately one-third the intensity of the M peak.

  • Tandem MS (MS/MS): To gain further structural information and to characterize impurities, fragmentation of the parent ion can be performed. Expected fragmentation would involve the loss of small neutral molecules such as H₂O, CO, and parts of the amino acid side chain.

Mandatory Visualization

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_confirmation Purity Confirmation cluster_final Final Assessment start Synthesized This compound TLC TLC Analysis start->TLC MeltingPoint Melting Point Determination start->MeltingPoint Recrystallization Recrystallization TLC->Recrystallization MeltingPoint->Recrystallization HPLC HPLC Analysis (Achiral & Chiral) Recrystallization->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Recrystallization->NMR MS Mass Spectrometry (LC-MS) Recrystallization->MS FinalPurity Purity Confirmed HPLC->FinalPurity NMR->FinalPurity MS->FinalPurity

Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.

Signaling_Pathway_Model cluster_synthesis_routes Synthetic Pathways cluster_impurities Potential Impurities cluster_analytical_methods Analytical Detection Erlenmeyer Erlenmeyer-Plöchl Synthesis Unreacted Unreacted Starting Materials Erlenmeyer->Unreacted Intermediates Reaction Intermediates Erlenmeyer->Intermediates Byproducts Side-Reaction Byproducts Erlenmeyer->Byproducts Reductive Reductive Amination Reductive->Unreacted Reductive->Byproducts HPLC_detect HPLC Unreacted->HPLC_detect NMR_detect NMR Unreacted->NMR_detect MS_detect MS Unreacted->MS_detect Intermediates->HPLC_detect Byproducts->HPLC_detect Byproducts->NMR_detect Byproducts->MS_detect Enantiomer Opposite Enantiomer (in non-racemic synthesis) Enantiomer->HPLC_detect Chiral HPLC

Caption: Logical relationship between synthetic routes, potential impurities, and analytical detection methods.

Assessing the Specificity of 3-Chloro-DL-phenylalanine as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comparative assessment of 3-Chloro-DL-phenylalanine, a synthetic amino acid derivative, as a potential enzyme inhibitor. Due to the limited direct experimental data on the inhibitory effects of this compound, this guide focuses on its likely enzymatic targets based on its structural similarity to L-phenylalanine: Phenylalanine Hydroxylase (PAH) and Phenylalanine Ammonia-Lyase (PAL). A comparison with known inhibitors of these enzymes is presented to offer a predictive assessment of its potential efficacy and specificity.

While this compound is utilized in biochemical research and as a building block in pharmaceutical synthesis, its specific inhibitory actions on enzymes are not well-documented in publicly available literature.[1] Its structural analogy to L-phenylalanine, however, strongly suggests that it may act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. This guide, therefore, explores the inhibitory landscape of two key enzymes in phenylalanine metabolism to provide a framework for evaluating this compound.

Phenylalanine Hydroxylase (PAH) Inhibition

Phenylalanine hydroxylase is a critical enzyme in human metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine.[2] This is the rate-limiting step in the catabolic pathway of phenylalanine and is essential for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4][5] Inhibition of PAH is a key area of research for conditions such as phenylketonuria (PKU).

Comparative Inhibition of Phenylalanine Hydroxylase

The following table summarizes the inhibitory activity of various compounds against Phenylalanine Hydroxylase.

InhibitorType of InhibitionKi / IC50Organism/Source
This compound Predicted: CompetitiveData Not Available-
p-Chlorophenylalanine (PCPA)Competitive96% inhibition at 5 mMMortierella alpina
TryptophanCompetitive90% inhibition at 5 mMMortierella alpina
N-(Hydroxyaminocarbonyl)phenylalanine (D-isomer)CompetitiveKi = 1.54 µMBovine Carboxypeptidase A (as a reference for phenylalanine analog inhibitors)[6]
N-(Hydroxyaminocarbonyl)phenylalanine (racemic)CompetitiveKi = 2.09 µMBovine Carboxypeptidase A (as a reference for phenylalanine analog inhibitors)[6]
α-MethylphenylalanineInhibition-Rat[7]
SapropterinActivationpKi = 5.4Human[7]

Phenylalanine Ammonia-Lyase (PAL) Inhibition

Phenylalanine ammonia-lyase is an enzyme found primarily in plants and some microorganisms. It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, which is the first step in the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and coumarins. PAL inhibitors are valuable tools for studying plant metabolism and have potential applications in agriculture and medicine.

Comparative Inhibition of Phenylalanine Ammonia-Lyase

The following table summarizes the inhibitory activity of various compounds against Phenylalanine Ammonia-Lyase.

InhibitorType of InhibitionKi / IC50Organism/Source
This compound Predicted: CompetitiveData Not Available-
2-Aminoindan-2-phosphonic acid (AIP)Competitive, Time-dependentKi = 7 ± 2 nMParsley[8]
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Slow-binding-Parsley
1-Amino-2-phenylethylphosphonic acid (L-PheP)CompetitiveKi = 6.5 x 10-6 MPotato Tuber[9]
1-Amino-2-phenylethylphosphonic acid (D-PheP)Competitive/MixedKi = 5.3 x 10-5 MPotato Tuber[9]
1-Amino-3',4'-dichlorobenzylphosphonic acid (dextrorotatory)Potent inhibitor-Plant[10]
PhenolMixedKi = 2.1 ± 0.5 mM-
o-CresolMixedKi = 0.8 ± 0.2 mM-
m-CresolMixedKi = 2.85 ± 0.15 mM-

Signaling and Metabolic Pathways

To visualize the context of potential inhibition by this compound, the following diagrams illustrate the catecholamine biosynthesis pathway, which is initiated by the action of Phenylalanine Hydroxylase, and the general experimental workflow for assessing enzyme inhibition.

Catecholamine_Biosynthesis Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase Inhibitor 3-Chloro-DL-Phe (Predicted Inhibitor) Inhibitor->Phe Competitive Inhibition

Catecholamine Biosynthesis Pathway

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution (PAH or PAL) Incubation Incubate Enzyme with Inhibitor (or buffer) Enzyme_Prep->Incubation Substrate_Prep Substrate Solution (L-Phenylalanine) Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Inhibitor_Prep Inhibitor Solutions (e.g., 3-Chloro-DL-Phe) Inhibitor_Prep->Incubation Incubation->Reaction_Start Measurement Monitor Product Formation (Spectrophotometry or Fluorometry) Reaction_Start->Measurement Kinetics Calculate Reaction Velocities Measurement->Kinetics IC50_Ki Determine IC50/Ki values Kinetics->IC50_Ki

Enzyme Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies for assessing enzyme inhibition are crucial for reproducible and comparable results. Below are generalized protocols for Phenylalanine Hydroxylase and Phenylalanine Ammonia-Lyase inhibition assays.

Phenylalanine Hydroxylase (PAH) Inhibition Assay (Fluorometric Method)

This protocol is adapted from methods used for quantitative analysis of phenylalanine and can be modified to assess PAH activity and inhibition.[11][12][13][14][15]

1. Reagent Preparation:

  • PAH Assay Buffer: Prepare a suitable buffer such as 0.1 M sodium phosphate buffer, pH 6.8.
  • Enzyme Solution: Purified or recombinant Phenylalanine Hydroxylase in assay buffer.
  • Substrate Solution: L-Phenylalanine stock solution (e.g., 10 mM) in assay buffer.
  • Cofactor Solution: Tetrahydrobiopterin (BH4) solution, freshly prepared.
  • Inhibitor Solutions: A series of concentrations of this compound and other test inhibitors in assay buffer.
  • Detection Reagents: Ninhydrin reagent and L-leucyl-L-alanine dipeptide solution for the fluorescent detection of the product, L-tyrosine.

2. Assay Procedure:

  • In a 96-well microplate, add the PAH enzyme solution to each well.
  • Add varying concentrations of the inhibitor (or buffer for control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
  • Initiate the enzymatic reaction by adding the L-phenylalanine substrate and the BH4 cofactor to all wells.
  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
  • Add the ninhydrin and L-leucyl-L-alanine reagents and incubate to allow for the development of the fluorescent product.
  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 515 nm emission).

3. Data Analysis:

  • Calculate the rate of reaction (tyrosine formation) for each inhibitor concentration.
  • Plot the reaction rate as a function of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation.

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (Spectrophotometric Method)

This protocol is based on the direct measurement of the formation of trans-cinnamic acid, which absorbs light at 290 nm.[16][17][18][19][20]

1. Reagent Preparation:

  • PAL Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 8.5.
  • Enzyme Solution: Purified or crude extract of Phenylalanine Ammonia-Lyase in assay buffer.
  • Substrate Solution: L-Phenylalanine stock solution (e.g., 50 mM) in assay buffer.
  • Inhibitor Solutions: A series of concentrations of this compound and other test inhibitors in assay buffer.

2. Assay Procedure:

  • In a UV-transparent 96-well plate or cuvettes, add the PAL enzyme solution.
  • Add varying concentrations of the inhibitor (or buffer for control) and pre-incubate for a specific time at the desired temperature.
  • Initiate the reaction by adding the L-phenylalanine substrate.
  • Immediately measure the absorbance at 290 nm at time zero and then monitor the increase in absorbance over a set period (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.

3. Data Analysis:

  • Calculate the initial velocity (rate of change of absorbance per unit time) for each inhibitor concentration from the linear portion of the reaction curve.
  • Plot the initial velocity against the inhibitor concentration.
  • Determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the type of inhibition and the Ki value.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking, its structural similarity to L-phenylalanine makes it a plausible candidate for a competitive inhibitor of enzymes such as Phenylalanine Hydroxylase and Phenylalanine Ammonia-Lyase. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers wishing to investigate the specificity and potency of this compound and other phenylalanine analogs. Further experimental studies are necessary to definitively characterize its inhibitory profile and to determine its potential as a tool for research or as a therapeutic agent.

References

Comparative Analysis of 3-Chloro-DL-phenylalanine and its Analogs in Modulating Cellular Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Cellular Effects of 3-Chloro-DL-phenylalanine and Alternative Compounds

This compound, a synthetic derivative of the essential amino acid phenylalanine, is a valuable tool in biochemical research and a building block in the development of novel pharmaceuticals, particularly for neurological disorders. Its structural similarity to phenylalanine allows it to interact with various cellular pathways, leading to a range of biological effects. This guide provides a comparative analysis of the cellular phenotypes induced by this compound and its alternatives, supported by experimental data and detailed protocols to aid in research and development.

Comparison of Cellular Effects: this compound and Alternatives

The primary cellular effects of this compound and its analogs, such as p-chlorophenylalanine and alpha-methylphenylalanine, revolve around their ability to interfere with amino acid transport, protein synthesis, and cell growth.

CompoundPrimary Cellular PhenotypeMechanism of ActionAlternative Compounds
This compound Inhibition of cell growth, potential cytotoxicityCompetitive inhibition of large neutral amino acid transport, potential disruption of protein synthesis.p-Chlorophenylalanine, alpha-Methylphenylalanine, other halogenated phenylalanine derivatives.
p-Chlorophenylalanine Cytotoxicity, inhibition of cell growthInhibition of the initial uptake of various large neutral amino acids.[1][2]This compound, alpha-Methylphenylalanine.
alpha-Methylphenylalanine Minimal to no cytotoxicity or growth inhibitionDoes not exert the direct toxic effects observed with p-chlorophenylalanine.[1][2]p-Chlorophenylalanine, this compound.

Quantitative Analysis of Cellular Phenotypes

ParameterThis compoundp-Chlorophenylalaninealpha-Methylphenylalanine
Cytotoxicity (IC50) Data not availableReported to be toxic to neuroblastoma cells[1][2]Not cytotoxic to neuroblastoma cells[1][2]
Inhibition of Amino Acid Transport (Ki) Data not availableInhibits initial uptake of large neutral amino acids[1][2]Data not available
Inhibition of Protein Synthesis Potential inhibitorDoes not significantly affect poly(U)-directed protein synthesis in vitro[1][2]Does not affect brain polyribosomes[1][2]

Experimental Protocols

To validate the cellular phenotypes induced by this compound and its alternatives, the following experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Amino Acid Uptake Assay

This assay measures the ability of a compound to inhibit the transport of amino acids into the cell.

Principle: This protocol is based on measuring the uptake of a radiolabeled amino acid (e.g., [14C]-L-leucine) in the presence and absence of the test compound.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293 cells stably expressing the L-type amino acid transporter 1, LAT1) in appropriate plates.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate them with the test compound (this compound or alternatives) at various concentrations for a defined period.

  • Uptake Initiation: Add the radiolabeled amino acid (e.g., [14C]-L-leucine) to the wells and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of amino acid uptake and calculate the inhibitory constant (Ki) of the test compound.

Protein Synthesis Assay (Puromycin-based Assay)

This assay quantifies the rate of global protein synthesis.

Principle: This method utilizes puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature termination. The incorporated puromycin can be detected by a specific antibody, allowing for the quantification of protein synthesis.

Methodology:

  • Cell Treatment: Treat cells with this compound or alternative compounds for the desired time.

  • Puromycin Labeling: Add a low concentration of puromycin to the cell culture and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.

  • Detection and Quantification: Detect the puromycin signal using an appropriate secondary antibody and imaging system. Quantify the signal intensity and normalize it to a loading control (e.g., actin or tubulin).

Signaling Pathways and Experimental Workflows

Phenylalanine and the mTOR Signaling Pathway

Phenylalanine is known to activate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. As an analog of phenylalanine, this compound may also influence this pathway.

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AminoAcids Amino Acids (e.g., Phenylalanine) LAT1 LAT1 AminoAcids->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Activation FourEBP1->ProteinSynthesis Inhibition CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Phenylalanine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

Experimental Workflow for Investigating mTOR Pathway Activation

The following workflow can be used to determine the effect of this compound on the mTOR signaling pathway.

mTOR_Workflow Start Start: Treat cells with This compound Lysis Cell Lysis Start->Lysis WB Western Blot for p-S6K1 and p-4E-BP1 Lysis->WB Analysis Quantify Phosphorylation Levels WB->Analysis Conclusion Conclusion: Determine effect on mTORC1 activity Analysis->Conclusion

Caption: Workflow for assessing the impact of this compound on mTORC1 signaling.

By utilizing the information and protocols provided in this guide, researchers can effectively validate and compare the cellular phenotypes induced by this compound and its alternatives, thereby advancing our understanding of its biological functions and therapeutic potential.

References

Metabolic Stability of 3-Chloro-DL-phenylalanine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the drug discovery pipeline. This guide provides a comparative analysis of the metabolic stability of 3-Chloro-DL-phenylalanine and its analogs, supported by established principles and detailed experimental protocols.

The introduction of a halogen atom, such as chlorine, into the structure of phenylalanine can significantly alter its physicochemical properties, including its susceptibility to metabolic degradation. Enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability. This is often achieved by blocking sites on the molecule that are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

Comparative Metabolic Stability: The Role of Halogenation

While direct, publicly available quantitative data comparing the metabolic stability of this compound to a comprehensive set of its halogenated analogs is limited, general principles derived from studies on similar halogenated compounds can provide valuable insights. Halogenation, particularly at positions on the phenyl ring susceptible to hydroxylation, is a common strategy to enhance metabolic stability. The strong carbon-halogen bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.

The position of the halogen atom on the phenyl ring is a crucial determinant of its metabolic fate. Substitution at the meta-position, as in this compound, can influence the electronic properties of the aromatic ring and potentially hinder enzymatic attack.

To illustrate the expected differences in metabolic stability, the following table presents representative data for phenylalanine and its hypothetical halogenated analogs based on general trends observed in drug metabolism studies.

CompoundPosition of HalogenPredicted Half-life (t½) in HLM (min)Predicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
DL-Phenylalanine-< 15> 100
4-Fluoro-DL-phenylalaninepara30 - 6020 - 50
This compound meta > 60 < 20
4-Chloro-DL-phenylalaninepara> 60< 20
4-Bromo-DL-phenylalaninepara> 60< 15

Disclaimer: The data presented in this table are representative and intended for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes or hepatocytes. These systems contain the necessary enzymes, primarily cytochrome P450s, to simulate hepatic metabolism.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds (high and low clearance)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer and the test compound to 37°C.

    • Add the human liver microsomes to the wells to a final protein concentration of 0.5 mg/mL.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing the Workflow and Rationale

To better understand the experimental process and the logic behind comparing metabolic stability, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock D Pre-warm Buffer & Compound A->D B Prepare NADPH Regenerating System F Initiate Reaction with NADPH B->F C Thaw Human Liver Microsomes E Add Microsomes C->E D->E E->F G Incubate at 37°C F->G H Terminate Reaction at Time Points G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

In Vitro Metabolic Stability Assay Workflow.

logical_relationship Phe Phenylalanine Assay In Vitro Incubation (Liver Microsomes/Hepatocytes) Phe->Assay ClPhe3 This compound ClPhe3->Assay AnalogX Other Halogenated Analogs (e.g., F, Br) AnalogX->Assay Stability Metabolic Stability (t½, CLint) Assay->Stability SAR Structure-Activity Relationship (SAR) Stability->SAR

Comparative Logic for Metabolic Stability Assessment.

Conclusion

Safety Operating Guide

Proper Disposal of 3-Chloro-DL-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 3-Chloro-DL-phenylalanine, ensuring the safety of personnel and the protection of our environment.

For researchers and professionals in scientific and drug development fields, the responsible management of chemical waste is paramount. This compound, a halogenated derivative of the amino acid phenylalanine, requires specific handling and disposal procedures due to its classification as a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines for hazardous waste management.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat and, if a significant risk of splashing exists, additional protective clothing may be necessary.

Engineering Controls: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for safe handling and disposal.

PropertyValue
CAS Number 1956-15-6
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [1][2]
Appearance White to off-white powder[1]
Boiling Point (Predicted) 339.5 ± 32.0 °C[3]
Density (Predicted) 1.336 ± 0.06 g/cm³[3]
pKa pK1: 2.17, pK2: 8.91 (at 25°C)[1][3]
GHS Hazard Statements May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4]

Experimental Protocol for the Disposal of this compound

This protocol provides a step-by-step methodology for the safe and compliant disposal of this compound waste.

Waste Identification and Segregation

1.1 Classification: this compound is classified as a halogenated organic waste.[5]

1.2 Segregation: It is critical to segregate halogenated organic waste from all other waste streams, particularly non-halogenated organic waste.[5][6] This is because the disposal methods for these waste types differ, and mixing them can lead to complications and increased disposal costs.

Waste Collection and Containerization

2.1 Container Selection: Use only designated, compatible, and properly labeled hazardous waste containers for the collection of this compound. These containers should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

2.2 Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., Irritant)
  • The date of accumulation start

Waste Storage

3.1 Designated Area: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general laboratory traffic.

3.2 Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak or spill.

Spill Management

4.1 Minor Spills: In the event of a small spill of solid this compound, carefully sweep up the material using a dustpan and brush, avoiding the generation of dust. If necessary, lightly dampen the material with an appropriate solvent to minimize dust. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

4.2 Major Spills: For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

5.1 Waste Pickup: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (typically 90 days for central accumulation), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

5.2 Disposal Method: The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] This process ensures the complete destruction of the compound, minimizing its environmental impact. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen waste_container Select a Labeled, Compatible Halogenated Waste Container waste_gen->waste_container collect_waste Collect Waste in Designated Container waste_container->collect_waste storage Store Sealed Container in a Designated Satellite Accumulation Area collect_waste->storage spill Spill Occurs storage->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes pickup Arrange for Hazardous Waste Pickup spill->pickup No spill_cleanup->storage incineration Disposal via High-Temperature Incineration by a Licensed Facility pickup->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-CHLORO-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3-Chloro-DL-phenylalanine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data for the stereoisomer 3-Chloro-D-phenylalanine, the primary hazards include:

  • Skin Irritation (H315): May cause redness and irritation upon contact with skin.

  • Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield to protect against airborne particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.
Body Protection A laboratory coat or chemical-resistant apron to prevent skin contact. Long-sleeved garments and full-length pants are also recommended.
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) is recommended. All handling of the powder should ideally be performed in a chemical fume hood.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1956-15-6), and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly sealed.

Weighing and Preparation of Solutions
  • Location: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use a dedicated, labeled spatula or scoop for dispensing the powder. Avoid creating dust clouds.

  • Weighing Vessel: Utilize a tared, stable weighing boat or paper.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Experimental Use
  • Containment: All experimental procedures involving this compound should be performed within a designated and clearly marked area, preferably within a fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.

  • Decontamination: Clean all spills immediately. Decontaminate work surfaces and equipment after each use with an appropriate solvent.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Waste: As a chlorinated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.

  • Solid Waste: Unused or expired solid this compound should be disposed of in its original container or a clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled container for halogenated liquid waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in a designated, sealed waste bag or container for contaminated solid waste.

Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Waste containers should be kept sealed and stored in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.

Final Disposal
  • Licensed Disposal Service: Arrange for the collection and disposal of all hazardous waste through a licensed and certified chemical waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store Securely Weighing Weighing in Fume Hood Storage->Weighing Transport Safely Experiment Experimental Use Weighing->Experiment Prepare for Experiment SolidWaste Solid Waste (Unused Chemical) Experiment->SolidWaste LiquidWaste Liquid Waste (Solutions) Experiment->LiquidWaste ContaminatedWaste Contaminated PPE & Materials Experiment->ContaminatedWaste Disposal Licensed Waste Disposal SolidWaste->Disposal LiquidWaste->Disposal ContaminatedWaste->Disposal

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.